molecular formula C41H78NO8P B3044029 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine CAS No. 19805-18-6

1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B3044029
CAS No.: 19805-18-6
M. Wt: 744 g/mol
InChI Key: MWRBNPKJOOWZPW-GPADLTIESA-N
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Description

1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which both acyl substituents are specified as (9E)-octadecenoyl. It has a role as a mouse metabolite.

Properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17+,20-18+/t39-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRBNPKJOOWZPW-GPADLTIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19805-18-6
Record name 1,2-Dielaidoyl-sn-glycero-3-phosphorylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019805186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIELAIDOYLPHOSPHATIDYLETHANOLAMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5J6MT6H7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Profile: 1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE)

[1][2][3][4]

Executive Summary

This compound (DEPE) is a synthetic zwitterionic phospholipid. It is the trans-isomer of the widely used helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). While chemically identical in atomic composition, the stereochemistry of the fatty acid double bonds (trans vs. cis) fundamentally alters its thermodynamic stability. Unlike DOPE, which is prone to forming non-lamellar inverted hexagonal phases (



Chemical Identity & Architecture
PropertySpecification
Common Name DEPE (18:1 trans PE)
IUPAC Name This compound
CAS Number 19805-18-6
Molecular Formula

Molecular Weight 744.03 g/mol
Lipid Class Glycerophospholipid (Phosphatidylethanolamine)
Stereochemistry sn-glycerol backbone; trans-9 double bonds
Structural Hierarchy

The molecule consists of three distinct functional domains that dictate its amphiphilic behavior and packing parameter.

DEPE_StructureDEPEDEPE Molecule(C41H78NO8P)HeadHydrophilic Headgroup(Phosphoethanolamine)DEPE->HeadBackboneLinker Backbone(sn-Glycerol)DEPE->BackboneTailHydrophobic Tails(Dielaidoyl Chains)DEPE->TailDetails_HeadZwitterionic at pH 7.4Small hydration shellPromotes negative curvatureHead->Details_HeadBackbone->Headsn-3 PositionBackbone->Tailsn-1 & sn-2 PositionsDetails_Tail18 Carbons per chainTrans-9 unsaturation (Elaidic Acid)High packing orderTail->Details_Tail

Figure 1: Structural decomposition of DEPE. The critical differentiator is the 'Trans-9 unsaturation' in the hydrophobic tails, which reduces steric hindrance compared to cis-double bonds.

Physicochemical Properties & Phase Behavior[5][6][7][8]

The utility of DEPE in research stems from its unique phase transition temperatures. Phosphatidylethanolamines (PEs) are cone-shaped lipids (Packing Parameter


The "Trans" Effect: DEPE vs. DOPE

The trans double bond in elaidic acid is geometrically straighter than the kinked cis bond in oleic acid. This allows DEPE chains to pack more tightly, significantly raising the energy barrier for chain melting and phase transitions.

PropertyDEPE (trans-isomer)DOPE (cis-isomer)Impact on Application

(Gel

Liquid Crystalline)
~37–38°C -16°CDEPE is near the gel/fluid boundary at body temp; DOPE is fully fluid.

(Lamellar

Hexagonal)
~60–63°C ~10°CDEPE is stable (lamellar) at 37°C; DOPE is unstable (fusogenic) at 37°C.
Packing Parameter (

)

(at < 50°C)

(at > 10°C)
DEPE forms stable bilayers; DOPE requires "stabilizer" lipids (e.g., CHEMS) to form liposomes.
Thermotropic Phase Transition Workflow

DEPE exhibits two distinct endothermic transitions upon heating.

  • Main Transition (

    
    C):  The hydrocarbon chains melt from an ordered gel state (
    
    
    ) to a disordered liquid-crystalline state (
    
    
    ).
  • Hexagonal Transition (

    
    C):  The headgroups dehydrate and the curvature becomes sufficiently negative to force the membrane into an inverted hexagonal tubes (
    
    
    ), destroying the bilayer.

Phase_Transitioncluster_physioPhysiological RelevanceGelGel Phase (Lβ)< 37°COrdered, Tilted ChainsFluidLiquid Crystalline (Lα)37°C - 60°CDisordered, Fluid BilayerGel->FluidTm ≈ 37.5°C(Chain Melting)HexInverted Hexagonal (HII)> 61°CNon-bilayer, FusogenicFluid->HexTh ≈ 61.0°C(Curvature Collapse)

Figure 2: Thermotropic phase sequence of DEPE.[1][2][3][4][5] Note that at physiological temperature (37°C), DEPE is transitioning into the fluid lamellar phase, whereas DOPE would already be in the non-lamellar HII phase without stabilization.

Applications in Drug Development[11][12][13]
1. Hyperthermia-Triggered Release (TSL)

DEPE is utilized in Temperature-Sensitive Liposomes (TSLs). While traditional TSLs use DPPC (

Lamellar-to-Hexagonal
  • Mechanism: At

    
    C, the liposome is stable. At 
    
    
    C (or lower if mixed with destabilizing agents), the bilayer collapses into the
    
    
    phase, rapidly dumping the payload.
  • Tuning: By mixing DEPE with small amounts of DOPE or fatty acids, the

    
     can be lowered to the mild hyperthermia range (42–45°C).
    
2. Mechanistic Probes for Membrane Fusion

Because DEPE's



Handling & Storage Protocols
  • Solubility: Soluble in Chloroform, Ethanol, and Methanol.

  • Storage: Powder or chloroform solution must be stored at -20°C .[1][6]

  • Oxidation: Although trans double bonds are thermodynamically more stable than cis, DEPE is still susceptible to peroxidation. Store under inert gas (Argon/Nitrogen).

  • Reconstitution: For liposome formation, hydrate the lipid film at a temperature above the

    
     (recommend > 45°C) to ensure proper annealing of the vesicles.
    
References
  • Phase Transition Data:Light scattering measurement and Avrami analysis of the lamellar to inverse hexagonal phase transition kinetics of the lipid DEPE. (Determined

    
     = 61.0 ± 0.5°C). 
    
  • Chemical Structure & CAS: 18:1 (Δ9-Trans) PE (this compound).[1] Avanti Polar Lipids.[1][5][7] [1]

  • Thermotropic Behavior: Effects of cholesterol on the lamellar and the inverted hexagonal phases of dielaidoylphosphatidylethanolamine.[8] (Analysis of

    
     and 
    
    
    shifts).
  • Comparative Packing: Molecular Simulation of the DPPE Lipid Bilayer Gel Phase. (Context on PE headgroup packing).

Technical Guide: Phase Transition Thermodynamics of DEPE Lipid Bilayers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the phase transition behavior of 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) . It is designed for researchers optimizing lipid nanoparticles (LNPs), liposomal drug delivery systems, and membrane protein reconstitution protocols.

Executive Summary

DEPE (this compound) is a synthetic zwitterionic phospholipid distinguished by its trans-monounsaturated acyl chains (18:1 trans-9). Unlike its cis-isomer DOPE, which exists in a fluid liquid-crystalline state at physiological temperatures, DEPE exhibits a high main phase transition temperature (


) and a distinct bilayer-to-hexagonal (

) transition (

).

These thermal properties make DEPE a critical "helper lipid" for:

  • Thermosensitive Liposomes: Triggering release at hyperthermic temperatures.

  • Fusogenic Vectors: Exploiting the

    
     phase propensity to destabilize endosomal membranes.
    
  • Membrane Protein Crystallization: Providing a rigid, high-melting matrix that mimics saturated lipids without the high crystallinity of fully saturated chains.

Physicochemical Profile & Phase Behavior[1][2][3][4][5][6][7][8][9]

Molecular Architecture

The unique phase behavior of DEPE stems from the stereochemistry of its double bonds.

  • DOPE (Cis): The cis double bond creates a permanent "kink" (

    
    ), preventing tight packing. This results in a very low 
    
    
    
    (-16°C).
  • DEPE (Trans): The trans double bond maintains a linear, "saturated-like" conformation. This allows for tighter acyl chain packing and stronger van der Waals interactions, significantly elevating the

    
     compared to DOPE.
    
Thermodynamic Transition Data

DEPE undergoes two major thermotropic phase transitions upon heating:

  • Gel-to-Liquid Crystalline (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The melting of acyl chains (
    
    
    
    ).
  • Lamellar-to-Inverted Hexagonal (

    
    ):  The curvature-induced structural rearrangement (
    
    
    
    ).

Table 1: Thermodynamic Parameters of DEPE Bilayers (Fully Hydrated)

ParameterTransition TypeTemperature (

C)
Enthalpy (

, kcal/mol)
Structural Change

Gel

Liquid Crystalline (

)
37.0 – 38.0 ~ 8.5 – 9.5Chain melting; increased lateral diffusion.

Liquid Crystalline

Hexagonal (

)
63.0 – 66.0 ~ 0.5 – 1.5Formation of inverted water channels; loss of bilayer integrity.

Note: Values are sensitive to buffer ionic strength, pH, and scan rate.


 is particularly sensitive to hydration and the presence of cryoprotectants.
Phase Transition Pathway

The following diagram illustrates the sequential structural rearrangements DEPE undergoes with increasing temperature.

DEPE_Phase_Transition cluster_legend Thermodynamic Drivers Gel Gel Phase (Lβ) (Ordered, Tilted Chains) T < 37°C Liquid Liquid Crystalline (Lα) (Disordered, Fluid) 37°C < T < 65°C Gel->Liquid Main Transition (Tm) High Enthalpy Chain Melting Hexagonal Inverted Hexagonal (HII) (Non-lamellar, Fusogenic) T > 65°C Liquid->Hexagonal Hexagonal Transition (Th) Low Enthalpy Curvature Stress Info Tm driven by van der Waals Th driven by PE headgroup geometry (cone shape)

Caption: Thermotropic phase progression of DEPE. The


 phase is the biologically relevant fluid state, while the 

phase drives membrane fusion.

Experimental Characterization Protocols

To accurately determine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

, Differential Scanning Calorimetry (DSC) is the gold standard. The following protocol ensures reproducibility and minimizes hysteresis artifacts.
Protocol: High-Sensitivity DSC

Objective: Resolve the sharp


 peak and the lower-energy 

transition.

Materials:

  • DEPE (Powder, >99% purity).

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (degassed).

  • Instrument: Nano-DSC (e.g., TA Instruments or Malvern).

Workflow:

  • Lipid Film Preparation: Dissolve 1-2 mg DEPE in Chloroform/Methanol (2:1). Dry under

    
     stream, then vacuum desiccate for >4 hours to remove trace solvent (solvent depresses 
    
    
    
    ).
  • Hydration: Add degassed buffer to reach a final concentration of 1-2 mg/mL.

  • Cycling: Vortex vigorously and heat to 70°C (above

    
    ) for 10 minutes, then cool to room temperature. Repeat 3x. Rationale: This anneals the lipid and ensures full hydration of the PE headgroups.
    
  • Loading: Load sample and reference (buffer) into the DSC cells.

  • Scan Parameters:

    • Equilibration: 10 minutes at 10°C.

    • Scan Rate: 1°C/min (faster rates broaden peaks; slower rates improve resolution).

    • Range: 10°C to 80°C.

    • Pressure: 3 atm (prevents boiling at high T).

  • Data Analysis:

    • 
       = Peak maximum of the first endotherm.
      
    • 
       = Peak maximum of the second (usually smaller) endotherm.
      
    • 
       = Integration of peak area (baseline subtraction is critical for the broad 
      
      
      
      ).
Self-Validating Checks
  • Hysteresis Check: Compare heating and cooling scans. DEPE

    
     often shows significant hysteresis (5-10°C) due to the energy barrier of forming/breaking inter-lamellar stalks. 
    
    
    
    hysteresis should be minimal (<1°C).
  • Buffer Verification: If

    
     < 37°C, check for solvent contamination or lipid oxidation.
    

Mechanistic Implications for Drug Delivery[10][11]

The proximity of DEPE's


 (~37°C) to physiological temperature makes it a unique tool for "smart" drug delivery.
Thermosensitive Triggering

At 37°C, DEPE is at the cusp of its phase transition. Formulations can be tuned (e.g., by adding small amounts of DSPC or Cholesterol) to ensure the membrane is stable at 37°C but releases cargo at 40-42°C (mild hyperthermia).

  • Mechanism: Heating through

    
     creates grain boundaries between gel and liquid domains, increasing permeability.
    
Fusogenicity and Endosomal Escape

The


 of DEPE (~65°C) is too high for spontaneous fusion at body temperature. However, it serves as a "pro-fusogenic" scaffold.
  • Strategy: Mixing DEPE with DOPE or destabilizing agents lowers the effective

    
     of the mixture.
    
  • Action: In the acidic environment of the endosome (pH 5.0), the PE headgroup protonation reduces hydration, lowering

    
     closer to physiological temperature, inducing 
    
    
    
    phase formation and endosomal disruption.

References

  • Epand, R. M., et al. (1988). "The Relationship Between the Bilayer to Hexagonal Phase Transition Temperature in Membranes and Protein Kinase C Activity." Bioscience Reports. Link

  • Epand, R. M. (1985). "Diacylglycerols, lysolecithin, or hydrocarbons markedly alter the bilayer to hexagonal phase transition temperature of phosphatidylethanolamines." Biochemistry. Link

  • Seddon, J. M., et al. (1984). "Polymorphism of Phospholipid-Water Systems." Biochimica et Biophysica Acta (BBA).
  • Avanti Polar Lipids. "Phase Transition Temperatures for Glycerophospholipids." Technical Data. Link

  • Lewis, R. N., et al. (1996).[1] "The interfacial structure of phospholipid bilayers: differential scanning calorimetry." Biochemistry.

Sources

Thermodynamic Architecture of trans-18:1 PE (DEPE): A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Properties of trans-18:1 PE Lipids (DEPE) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous thermodynamic analysis of 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) , the trans-isomer of the widely used helper lipid DOPE. Unlike its cis-counterpart, DEPE exhibits a unique "metastable" stability at physiological temperatures, characterized by a gel-to-fluid transition (


) near 30–37°C and a lamellar-to-inverted hexagonal transition (

) near 60–66°C.

For drug development professionals, DEPE represents a critical tool for hyperthermia-triggered drug delivery . Its thermodynamic profile allows for the design of liposomes that are stable at body temperature (37°C) but undergo catastrophic fusogenic release upon mild hyperthermia (40–45°C) when properly modulated.

Molecular Architecture & Thermodynamics

The Trans vs. Cis Geometry Impact

The thermodynamic distinctiveness of DEPE arises from the stereochemistry of its acyl chains.

  • DOPE (cis-18:1): The cis double bond at the

    
     position creates a "boomerang" kink (
    
    
    
    ). This prevents tight packing, lowering the
    
    
    to sub-zero temperatures (-16°C) and favoring the high-curvature inverted hexagonal (
    
    
    ) phase even at room temperature.
  • DEPE (trans-18:1): The trans double bond (elaidic acid) mimics the linear geometry of saturated chains (like stearic acid) but retains some unsaturation character. This "rod-like" geometry increases the van der Waals interactions between chains, significantly elevating the phase transition temperatures compared to DOPE.

Phase Transition Mechanics

DEPE undergoes two distinct first-order thermotropic phase transitions upon heating:

  • Main Transition (

    
    ):  The melting of acyl chains from an ordered gel state to a disordered fluid liquid-crystalline state.
    
  • Hexagonal Transition (

    
    ):  The collapse of the lamellar bilayer into inverted hexagonal tubes.[1] This is driven by the negative curvature preference of the small phosphoethanolamine (PE) headgroup relative to the splayed acyl chains.
    

Thermodynamic Casualty: The


 transition is entropically driven by the release of ordered water from the lipid headgroups (dehydration) and the relaxation of hydrocarbon chain packing stress.

Critical Thermodynamic Data

The following data aggregates high-precision Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) measurements.

Table 1: Thermodynamic Parameters of DEPE
ParameterValueUnitDescription

(Main Transition)
30.9 ± 0.5°CGel-to-Fluid transition temperature.[2]

(Enthalpy)
28.5kJ/molEnergy required to melt acyl chains.

(Hexagonal Transition)
61.0 – 61.6°CLamellar-to-Inverted Hexagonal transition.[3]

(Enthalpy)
3.8kJ/molEnergy of bilayer-to-non-bilayer rearrangement.
Hysteresis (

)
Rate-dependent-

can shift by 2-5°C depending on scan rate.

Data Source: Rappolt et al. (2008) and validated against standard Avanti Polar Lipids specifications.

Table 2: Comparative Thermodynamics (DEPE vs. DOPE)
FeatureDEPE (trans-18:1)DOPE (cis-18:1)Impact on Formulation
Chain Geometry Linear (Rod-like)Kinked (Boomerang)DEPE packs tighter; higher stability.

~30.9°C-16°CDEPE is gel/solid at Room Temp; DOPE is fluid.

(Fusogenicity)
~61°C~3–10°CDOPE is non-lamellar at 37°C (needs stabilization). DEPE is lamellar at 37°C.
Physiological State Fluid Lamellar (

)
Inverted Hexagonal (

)
DEPE requires heat to fuse; DOPE fuses spontaneously unless stabilized.

Visualization of Phase Behavior[1][3][4][5][6]

The following diagram illustrates the energy landscape and structural rearrangement of DEPE.

DEPE_Phase_Transition cluster_conditions Thermodynamic Drivers L_beta Lβ Phase (Gel) Ordered Chains Low Hydration L_alpha Lα Phase (Fluid) Disordered Chains High Lateral Mobility L_beta->L_alpha Main Transition (Tm ≈ 30.9°C) ΔH ≈ 28.5 kJ/mol Chain Melting H_II HII Phase (Hexagonal) Inverted Micellar Tubes Membrane Fusion/Collapse L_alpha->H_II Hexagonal Transition (TH ≈ 61.6°C) ΔH ≈ 3.8 kJ/mol Headgroup Dehydration Entropy Entropic Gain (Water Release) Entropy->H_II Curvature Negative Curvature (Cone Shape) Curvature->H_II

Caption: Thermotropic phase sequence of DEPE. The high energy barrier (


) for the hexagonal phase makes DEPE stable at 37°C, unlike DOPE.

Experimental Protocol: DSC Characterization

To accurately measure these properties, a rigorous Differential Scanning Calorimetry (DSC) protocol is required. The


 transition is sensitive to thermal history and scan rate.[4]
Workflow Diagram

DSC_Protocol Start Start: DEPE Powder Hydration Hydration Buffer: HEPES/PBS (pH 7.4) Temp: > Th (approx 70°C) Start->Hydration Vortex Vortex Mixing Ensure MLV formation Hydration->Vortex Cycling Thermal Cycling Heat/Cool 3x (20°C ↔ 80°C) Eliminates thermal history Vortex->Cycling Scan Measurement Scan Rate: 0.5 - 1.0 °C/min Range: 10°C to 80°C Cycling->Scan Analysis Data Analysis Integrate Peaks for ΔH Determine Onset/Peak Tm Scan->Analysis

Caption: Standardized DSC workflow for DEPE characterization. Thermal cycling is critical to relax the lipid lattice before measurement.

Detailed Methodology
  • Sample Preparation: Weigh 1–2 mg of DEPE powder into a DSC pan.

  • Hydration: Add degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to achieve a concentration of 1–5 mg/mL. Crucial: Hydrate at a temperature above the

    
     (e.g., 70°C) for 15 minutes to ensure full equilibrium of the lipid phases.
    
  • Equilibration: Vortex vigorously to form Multilamellar Vesicles (MLVs).

  • Thermal History Removal: Perform 3 heating/cooling cycles between 20°C and 80°C at a fast rate (10°C/min). This removes "metastable" gel states that form during storage.

  • Measurement Scan: Perform the analytical scan at a slow rate (0.5°C/min to 1.0°C/min ).

    • Why Slow? The

      
       transition exhibits significant hysteresis. Fast scans will overestimate the transition temperature.
      
  • Data Processing: Subtract the buffer baseline. Fit the transitions using a non-two-state model (due to the asymmetric nature of the hexagonal transition).

Applications in Drug Development

Hyperthermia-Triggered Release

DEPE is a prime candidate for Temperature-Sensitive Liposomes (TSLs) .

  • Mechanism: At 37°C, DEPE is in the

    
     (fluid lamellar) phase, maintaining bilayer integrity. Upon local heating (hyperthermia) to ~42–45°C, the membrane approaches the 
    
    
    
    transition boundary.
  • Formulation Strategy: Pure DEPE has a

    
     of ~61°C, which is too high for clinical hyperthermia. By mixing DEPE with small amounts of DOPE or fatty acids, the 
    
    
    
    can be tuned down to the clinical window (40–42°C).
  • Advantage: Unlike lyso-lipid based TSLs (which rely on pore formation), DEPE-based systems rely on fusogenic collapse , potentially offering faster payload dump rates.

Transfection Efficiency

While DOPE is the standard helper lipid for gene delivery, DEPE offers higher storage stability.

  • Storage: DEPE liposomes can be stored in the gel phase (refrigerated at 4°C), preventing aggregation and fusion during shelf-life, whereas DOPE formulations often require frozen storage or lyophilization to prevent degradation.

References

  • Rappolt, M., et al. (2008). "Conformational and hydrational properties during the L(beta)- to L(alpha)- and L(alpha)- to H(II)-phase transition in phosphatidylethanolamine."[3] Chemistry and Physics of Lipids.

  • Epand, R. M. (1998). "Lipid Polymorphism and Membrane Properties." Current Opinion in Structural Biology.

  • Koynova, R., & Caffrey, M. (1994). "Phases and phase transitions of the phosphatidylcholines." Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes.

  • Seddon, J. M. (1990). "Structure of the inverted hexagonal (HII) phase, and non-lamellar phase transitions of lipids." Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes.

  • Avanti Polar Lipids. "Phase Transition Temperatures for Glycerophospholipids."

Sources

lipid polymorphism of DEPE in aqueous dispersions

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Lipid Polymorphism of Dielaidoylphosphatidylethanolamine (DEPE) in Aqueous Dispersions

Prepared by: Gemini, Senior Application Scientist

Abstract

Dielaidoylphosphatidylethanolamine (DEPE) is a synthetic, trans-unsaturated phospholipid that serves as a powerful model system for studying the principles of lipid polymorphism. Its rich phase behavior, including the formation of lamellar, inverted hexagonal (HII), and bicontinuous cubic (QII) phases, is not only of fundamental biophysical interest but also holds significant implications for the design of advanced drug delivery systems. This guide provides a comprehensive exploration of the structural and dynamic properties of DEPE in aqueous dispersions. We will delve into the theoretical underpinnings of its polymorphic transitions, detail field-proven experimental protocols for its characterization, and discuss the practical implications for researchers in membrane biophysics and pharmaceutical development.

The Principle of Lipid Polymorphism: The Molecular Shape Concept

The ability of lipids to self-assemble into various structures, or phases, in an aqueous environment is known as lipid polymorphism.[1] This behavior is governed by a delicate balance of intermolecular forces, including hydrophobic interactions, van der Waals forces, and electrostatic interactions. A highly effective framework for predicting the preferred phase of a lipid is the molecular shape concept .[2][3] This concept relates the geometry of a lipid molecule to the curvature it induces in a lipid aggregate.

Dielaidoylphosphatidylethanolamine (DEPE), with its small ethanolamine headgroup and two bulky trans-unsaturated acyl chains, adopts a "cone" or "truncated cone" shape.[2][3] This geometry creates a packing stress within a flat bilayer, leading to a propensity to form structures with negative curvature, where the headgroups are oriented towards a central aqueous core and the acyl chains splay outwards. This intrinsic property is the primary driver for the transitions from the lamellar phase to non-lamellar inverted phases.

Caption: Relationship between lipid molecular shape and preferred aggregate structure.

The Polymorphic Phases of DEPE

DEPE in excess water exhibits a sequence of thermotropic (temperature-dependent) phase transitions. Understanding these distinct structural states is fundamental to interpreting experimental data.

  • Lamellar Gel Phase (Lβ): At low temperatures, the acyl chains of DEPE are tightly packed in an ordered, all-trans configuration, forming a rigid bilayer structure.

  • Lamellar Liquid-Crystalline Phase (Lα): Upon heating, DEPE undergoes a main phase transition where the hydrocarbon chains "melt," becoming disordered and fluid. The lipid molecules remain arranged in a bilayer but exhibit significant lateral mobility. This is the familiar fluid bilayer state.

  • Inverted Hexagonal Phase (HII): With further heating, the conical shape of DEPE molecules drives a transition from the flat Lα phase to the curved HII phase.[1] This structure consists of hexagonally packed, water-filled cylinders lined by the lipid headgroups, with the hydrocarbon chains radiating outwards into a continuous lipid matrix.[1]

  • Inverted Bicontinuous Cubic Phases (QII): Under specific conditions, such as repeated temperature cycling through the Lα-HII transition or the inclusion of certain additives, DEPE can form highly ordered, three-dimensional cubic phases.[4][5] These are bicontinuous structures where a single lipid bilayer is contorted into an infinite periodic minimal surface, separating two non-intersecting aqueous channel networks.[6] Common cubic phase symmetries observed in DEPE systems include the primitive (Im3m) and diamond (Pn3m) types.[4]

L_beta Lamellar Gel (Lβ) (Ordered Chains) L_alpha Lamellar Liquid Crystalline (Lα) (Disordered Chains) L_beta->L_alpha  Heating (Tm) H_II Inverted Hexagonal (HII) (Negative Curvature) L_alpha->H_II  Heating (Th) Q_II Inverted Cubic (QII) (Bicontinuous) L_alpha->Q_II  Temp. Cycling  or Additives H_II->L_alpha Cooling H_II->Q_II Cooling after HII formation

Caption: A multi-technique workflow for characterizing DEPE polymorphism.

Protocol: Preparation of DEPE Multilamellar Vesicles (MLVs)

This protocol describes the widely used thin-film hydration method, which reliably produces multilamellar dispersions suitable for all subsequent analyses.

Materials:

  • Dielaidoylphosphatidylethanolamine (DEPE) powder

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Aqueous buffer of choice (e.g., PBS, HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath

Methodology:

  • Lipid Solubilization: Dissolve a known quantity of DEPE powder in the chloroform/methanol solvent in the round-bottom flask. The goal is a clear, homogenous solution.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator. This creates a thin, uniform lipid film on the inner surface of the flask.

    • Causality: A thin film maximizes the surface area for hydration, ensuring a more uniform and efficient process compared to hydrating a clump of lipid powder.

  • High-Vacuum Drying: Place the flask under a high-vacuum pump for at least 2 hours (or overnight) to remove any residual organic solvent.

    • Causality: Residual solvent can alter the phase behavior and transition temperatures of the lipid. This step is critical for data accuracy and reproducibility.

  • Hydration: Add the desired volume of aqueous buffer to the flask. The buffer must be pre-heated to a temperature significantly above the main phase transition temperature (Tm) of DEPE (~38°C) to ensure hydration occurs in the fluid (Lα) phase.

    • Causality: Hydrating below the Tm results in poor and incomplete swelling of the lipid bilayers. Hydrating in the fluid state allows water to efficiently penetrate the lamellae.

  • Vesicle Formation: Agitate the flask vigorously (e.g., by vortexing) while maintaining the temperature above the Tm. This mechanical action causes the lipid sheets to swell, detach, and form closed multilamellar vesicles (MLVs).

  • Annealing: To ensure a homogenous sample, subject the MLV dispersion to several freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen followed by thawing in a warm water bath). [7] * Causality: This process helps to break up larger aggregates and anneal defects in the bilayers, leading to a more uniform vesicle population.

Protocol: Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the temperatures and enthalpies of phase transitions. [8][9] Methodology:

  • Sample Loading: Accurately pipette a known amount of the DEPE dispersion into a DSC sample pan. Seal the pan hermetically to prevent water evaporation during the scan.

  • Reference Pan: Prepare an identical reference pan containing the same volume of pure buffer.

    • Causality: DSC measures the difference in heat flow between the sample and a reference. Using the buffer as a reference allows for the subtraction of the heat capacity of the aqueous medium, isolating the thermal events of the lipid. [10]3. Thermal Program: Place both pans in the calorimeter and run a thermal program. A typical program involves heating and cooling scans at a controlled rate (e.g., 1-2°C/min) over a temperature range that encompasses all expected transitions (e.g., 20°C to 80°C for DEPE).

    • Causality: Slow scan rates are crucial for resolving sharp transitions and ensuring the system remains close to thermal equilibrium. [11]Multiple heating/cooling cycles are often performed to check for reproducibility and to induce the formation of metastable phases like the cubic phase.

  • Data Analysis: The output thermogram plots heat flow versus temperature.

    • Lamellar Gel to Liquid-Crystalline (Lβ → Lα): This is observed as a sharp, endothermic peak on heating. The peak temperature is the Tm.

    • Lamellar to Inverted Hexagonal (Lα → HII): This appears as a smaller, often broader, endothermic peak at a higher temperature, the Th.

Protocol: Small-Angle X-ray Scattering (SAXS)

SAXS is the definitive technique for identifying the specific structural phase of a lipid assembly. [1]It provides information on the symmetry and dimensions of the structure.

Methodology:

  • Sample Loading: Load the DEPE dispersion into a temperature-controlled, X-ray transparent sample holder (e.g., a quartz capillary).

  • Data Acquisition: Expose the sample to a collimated X-ray beam and record the scattered X-rays on a 2D detector. [12]Collect data at various temperatures, especially below and above the transition temperatures identified by DSC.

  • Data Analysis: The scattering pattern is radially averaged to produce a 1D plot of intensity versus the scattering vector, q. The positions of the diffraction peaks are characteristic of the phase:

    • Lamellar (Lα): A series of peaks with spacing ratios of 1, 1/2, 1/3, 1/4... corresponding to the lamellar repeat distance.

    • Inverted Hexagonal (HII): Peaks with spacing ratios of 1, 1/√3, 1/√4, 1/√7...

    • Cubic (QII): A more complex set of peaks whose spacing ratios are used to index the specific cubic space group (e.g., Im3m, Pn3m). [4]

Protocol: ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful, non-invasive technique that distinguishes between different lipid phases based on the motional averaging of the phosphate headgroup. [7][13] Methodology:

  • Sample Preparation: Transfer the DEPE dispersion to an NMR tube. For solid-state NMR, samples can be more concentrated. [7]2. Data Acquisition: Acquire static ³¹P NMR spectra at different temperatures using a solid-state NMR spectrometer. A Hahn echo pulse sequence with proton decoupling is typically used to obtain the full lineshape. [7]3. Data Interpretation: The spectral lineshape is a fingerprint of the phase:

    • Lamellar (Lα): An asymmetric lineshape with a high-field peak and a low-field shoulder. This "axially symmetric" powder pattern arises from the anisotropic motion of lipids in the bilayer (fast rotation around the long axis, but restricted movement perpendicular to it).

    • Inverted Hexagonal (HII): A similar asymmetric lineshape but with the spectral width reduced by a factor of two and the asymmetry reversed (low-field peak, high-field shoulder). This is due to the additional motional averaging from lateral diffusion around the small radius of the aqueous cylinders.

    • Isotropic/Cubic (QII): A sharp, symmetric, narrow peak. This "isotropic" signal indicates that the phosphate headgroups are experiencing rapid, isotropic motion, which occurs as lipids diffuse rapidly over the highly curved surface of a bicontinuous cubic phase. [14]

Applications in Drug Development

The polymorphic behavior of DEPE and related phosphatidylethanolamines (PEs) is a critical consideration in the design of lipid-based drug delivery systems, particularly for non-lamellar nanoparticles.

  • Fusogenic Liposomes: The propensity of PE-containing liposomes to transition to the HII phase is linked to membrane fusion. This is exploited in "fusogenic" liposomes designed to merge with endosomal membranes after cellular uptake, releasing their therapeutic cargo (e.g., siRNA, small molecule drugs) into the cytoplasm and avoiding lysosomal degradation. The Lα-HII transition is energetically analogous to the formation of fusion intermediates.

  • Gene Delivery (Lipoplexes): Cationic lipids are often mixed with "helper lipids" like DEPE or its analog DOPE to form lipoplexes for gene delivery. The non-bilayer forming propensity of the PE component is thought to be crucial for destabilizing the endosomal membrane and facilitating the release of nucleic acids. The promotion of a cubic phase by some cationic lipids in mixtures with PE has been shown to correlate with superior transfection efficiency. [15]* Cubic Phase Nanoparticles (Cubosomes): While DEPE itself requires specific conditions to form cubic phases, its behavior provides a model for understanding lipids that readily form cubosomes (e.g., monoolein). Cubosomes are attractive drug carriers due to their high internal surface area and ability to encapsulate both hydrophobic and hydrophilic drugs within their complex structure. [6]

Conclusion

The polymorphic behavior of dielaidoylphosphatidylethanolamine in aqueous dispersions is a rich and complex field that provides fundamental insights into the physical chemistry of lipid self-assembly. Driven by its intrinsic conical molecular shape, DEPE transitions through lamellar, hexagonal, and, under specific conditions, cubic phases. A thorough understanding of this behavior, facilitated by a validated suite of analytical techniques including DSC, SAXS, and ³¹P NMR, is paramount for researchers in membrane biophysics. For drug development professionals, this knowledge is not merely academic; it is a critical tool for the rational design of next-generation lipid nanoparticles, enabling precise control over particle morphology to enhance fusogenicity, cargo release, and overall therapeutic efficacy.

References

  • Tenchov, B., & Koynova, R. (2012). Accelerated formation of cubic phases in phosphatidylethanolamine dispersions. PMC. [Link]

  • Leikin, S., Kozlov, M. M., Fuller, N. L., & Rand, R. P. (1996). Influence of the Lamellar Phase Unbinding Energy on the Relative Stability of Lamellar and Inverted Cubic Phases. PMC. [Link]

  • Alsop, R. J., et al. (2018). A New Method of Assessing Lipid Mixtures by 31P Magic-Angle Spinning NMR. PMC. [Link]

  • Bryant, G., et al. (1991). The effect of hydration stress solutes on the phase behavior of hydrated dipalmitoylphosphatidylcholine. PubMed. [Link]

  • Webb, M. S., et al. (1995). Effects of plant sterols on the hydration and phase behavior of DOPE/DOPC mixtures. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Yamazaki, M. (2007). Transformation Between Liposomes and Cubic Phases of Biological Lipid Membranes Induced by Modulation of Electrostatic Interactions. Wiley Online Library. [Link]

  • van den Brink-van der Laan, E., et al. (2004). Illustration of lipid polymorphism based on molecular shape. ResearchGate. [Link]

  • Rappolt, M., et al. (2003). On the existence of bicontinuous cubic phases in dioleoylphosphatidylethanolamine. ResearchGate. [Link]

  • Koynova, R., & Tenchov, B. (1997). Cubic phases in membrane lipids. ResearchGate. [Link]

  • Angelova, M. I., et al. (2011). Shape structure concept of lipid polymorphism. ResearchGate. [Link]

  • Schiller, J., et al. (2013). Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy. Springer Link. [Link]

  • Schiller, J. (2010). 31P NMR studies of phospholipids. ResearchGate. [Link]

  • Yang, Y., Yao, H., & Hong, M. (2015). Distinguishing Bicontinuous Lipid Cubic Phases from Isotropic Membrane Morphologies Using 31P Solid-State NMR Spectroscopy. Hong Lab MIT. [Link]

  • Sokolova, A., et al. (2021). Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data. International Union of Crystallography Journals. [Link]

  • Koynova, R., et al. (2008). Modulation of a membrane lipid lamellar-nonlamellar phase transition by cationic lipids: a measure for transfection efficiency. PubMed. [Link]

  • Lewis, R. N. A. H., & McElhaney, R. N. (2007). Differential Scanning Calorimetry in the Study of Lipid Phase Transitions in Model and Biological Membranes. Springer Nature Experiments. [Link]

  • Lewis, R. N., & McElhaney, R. N. (1993). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. PubMed. [Link]

  • Cañadas, O., & Casals, C. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. Springer Link. [Link]

  • Le-Roux, A., et al. (2019). Analytical Evaluation of Low-Field 31P NMR Spectroscopy for Lipid Analysis. ACS Publications. [Link]

  • Li, S. D., & Huang, L. (2010). DSPE-PEG: A distinctive component in drug delivery system. ResearchGate. [Link]

  • Kozlov, M. M., & Chernomordik, L. V. (2015). Lipid Polymorphisms and Membrane Shape. PMC. [Link]

  • Technology Networks. (2021). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks. [Link]

  • Wikipedia. (n.d.). Lipid polymorphism. Wikipedia. [Link]

  • Nanobot. (n.d.). Liposomes: Protocol. Nanobot. [Link]

  • Vanderlick, T. K., et al. (n.d.). Molecular Determinants of Lipid Domain Shape. Vanderlick Lab. [Link]

  • Torontech. (2024). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

  • Gu, Y., et al. (2021). Pressure Dependence of Structural Behavior in the Polymorphs of Fe(PM–BiA)2(NCS)2. MDPI. [Link]

  • Koynova, R., et al. (2006). An intracellular lamellar-nonlamellar phase transition rationalizes the superior performance of some cationic lipid transfection agents. PubMed. [Link]

  • Jafari, M., et al. (2016). Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer. PMC. [Link]

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Sources

Engineering Lipid Polymorphism: A Technical Guide to the Lamellar-to-Hexagonal Phase Transition of DEPE

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of lipid-based drug delivery systems, particularly Lipid Nanoparticles (LNPs) and fusogenic liposomes, relies heavily on mastering lipid polymorphism. 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a quintessential model lipid for studying these structural dynamics. Unlike standard bilayer-forming lipids, DEPE undergoes a highly cooperative, temperature-dependent transition from a fluid lamellar phase (


) to an inverted hexagonal phase (

). Understanding and modulating this

phase transition is critical for engineering endosomal escape mechanisms in nucleic acid delivery and for probing fundamental membrane-protein interactions.

This whitepaper provides a comprehensive, field-proven framework for analyzing the thermodynamic drivers, structural characterization, and chemical modulation of the DEPE phase transition.

Mechanistic Principles of DEPE Phase Behavior

The polymorphic behavior of DEPE is dictated by its molecular geometry and the thermodynamics of its hydration sphere. DEPE consists of a small, weakly hydrated phosphoethanolamine headgroup and two trans-unsaturated elaidic acid chains (18:1 trans-9).

The Causality of the Transition

At physiological temperatures (~37°C), DEPE exists in a liquid-crystalline lamellar (


) phase. However, as thermal energy increases toward the transition temperature (

), two coupled phenomena occur [1]:
  • Chain Splay: Increased trans-gauche isomerizations expand the hydrophobic volume of the elaidoyl chains.

  • Headgroup Dehydration: The hydrogen-bond network at the lipid-water interface weakens, reducing the effective cross-sectional area of the headgroup.

This shifts the critical packing parameter (


) from 

(cylindrical) to

(conical). To relieve the resulting membrane bending frustration, the lipid bilayer undergoes a topological rearrangement into the inverted hexagonal (

) phase, characterized by water-filled cylindrical channels lined by lipid headgroups.

PhaseTransition cluster_0 Low Temperature (< 61°C) cluster_1 High Temperature (> 65°C) L_alpha Lamellar Phase (Lα) Packing Parameter ≈ 1 Cylindrical Geometry H_II Inverted Hexagonal (HII) Packing Parameter > 1 Conical Geometry L_alpha->H_II Heat (ΔH) Increased Chain Splay Dehydration of Headgroup

Thermodynamic logic of DEPE temperature-dependent phase transition.

Experimental Workflows for Phase Transition Analysis

To rigorously characterize the


 transition, a multi-modal approach combining thermodynamics, structural mapping, and dynamic orientation is required.

ExperimentalWorkflow Prep DEPE Liposome Preparation (Hydration & Extrusion) split Prep->split DSC DSC Analysis Determine TH and ΔH split->DSC SAXS SAXS Analysis Determine d-spacing (1:√3:√4) split->SAXS NMR 31P NMR Spectroscopy Determine Lipid Dynamics split->NMR Data Multimodal Data Integration Phase Boundary Mapping DSC->Data SAXS->Data NMR->Data

Multimodal experimental workflow for lipid phase characterization.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Quantify the thermodynamic parameters (


, 

) of the phase transition. Causality: DSC detects the heat absorbed during the endothermic

transition. Because this transition involves breaking and reforming non-covalent interactions with a low enthalpy (

kcal/mol), precise sample hydration is critical.
  • Step 1: Dissolve DEPE in chloroform/methanol (2:1 v/v) and dry under a gentle nitrogen stream. Desiccate under vacuum for 12 hours to remove trace solvents.

  • Step 2: Hydrate the lipid film in 20 mM HEPES buffer (pH 7.4) to a concentration of 15 mg/mL.

  • Step 3: Subject the dispersion to 5 freeze-thaw cycles (liquid nitrogen to 70°C). Validation Checkpoint: PE lipids form strong intermolecular hydrogen bonds; freeze-thawing shatters kinetic traps to ensure thermodynamic equilibrium and uniform hydration.

  • Step 4: Load 20 µL into an aluminum DSC pan, seal, and scan from 20°C to 85°C at 1°C/min.

  • Step 5: Integrate the endotherm at ~61-65°C to extract

    
    .
    
Protocol 2: Small-Angle X-ray Scattering (SAXS)

Objective: Structurally confirm the formation of the


 lattice.
Causality:  SAXS measures the electron density periodicities. The 

phase yields Bragg peaks spaced at ratios of 1 : 1/2 : 1/3, while the 2D cylindrical packing of the

phase yields a distinct signature ratio of 1 :

:

.
  • Step 1: Transfer the hydrated DEPE MLVs into a 1 mm quartz X-ray capillary and seal with epoxy to prevent evaporation.

  • Step 2: Mount the capillary in a temperature-controlled stage. Equilibrate at 50°C for 15 minutes. Validation Checkpoint: The

    
     transition exhibits thermal hysteresis[1]; equilibration prevents measuring a kinetically trapped intermediate.
    
  • Step 3: Irradiate with a monochromatic X-ray beam (

    
     Å) and collect the 1D scattering profile 
    
    
    
    .
  • Step 4: Heat to 70°C, equilibrate for 15 minutes, and collect the

    
     profile. Calculate the lattice parameter 
    
    
    
    .
Protocol 3: P Nuclear Magnetic Resonance (NMR)

Objective: Assess local headgroup dynamics and macroscopic phase orientation. Causality: The chemical shift anisotropy (CSA) of the phosphorus nucleus depends on its motional averaging. In the


 phase, rapid axial rotation produces an asymmetrical powder pattern (~40 ppm width). In the 

phase, additional rapid lateral diffusion around the lipid tubes halves the CSA and reverses the asymmetry.
  • Step 1: Prepare a highly concentrated DEPE dispersion (50 mg/mL) in deuterium oxide (

    
    ) buffer.
    
  • Step 2: Acquire static

    
    P NMR spectra using high-power proton decoupling. Validation Checkpoint: Proton decoupling is mandatory to eliminate dipolar broadening from adjacent protons, which would otherwise obscure the CSA lineshape.
    
  • Step 3: Monitor the spectrum as temperature is ramped from 50°C to 70°C, observing the collapse of the lamellar lineshape into the reversed hexagonal peak.

Modulation of the Phase Transition

In drug development, pure DEPE is rarely used alone. Its phase behavior is highly sensitive to the insertion of exogenous molecules, which alter the spontaneous curvature of the membrane. Understanding these modulators allows scientists to rationally tune the


 for specific physiological triggers (e.g., endosomal pH or temperature).
Quantitative Summary of DEPE Modulators

The table below synthesizes the impact of various membrane additives on the DEPE


 transition temperature.
Modulator / AdditiveEffect on

(

)
Mechanistic RationaleReference
Transmembrane Peptides (e.g., L24)Significant DecreaseHydrophobic mismatch and conformational flexibility disrupt lamellar packing, promoting non-lamellar and cubic phases.[2]
Long-chain Ceramides (Cer16)DecreaseThe small headgroup and long acyl chains favor negative curvature in the lipid monolayers, driving

formation.
[3]
Short-chain Ceramides (Cer2)IncreaseThe short acyl chain acts as a micelle-forming agent (positive curvature), which counteracts DEPE's negative curvature, stabilizing the fluid lamellar phase.[3]
Unsaturated Fatty Acids (Oleic Acid)DecreasePartitioning of the fatty acid increases the hydrophobic volume of the bilayer core, enhancing the conical shape of the lipid mixture.[4]

Applications in Drug Development

The propensity of DEPE to form inverted hexagonal phases makes it a highly potent fusogenic lipid . In the context of Lipid Nanoparticles (LNPs) for mRNA delivery or targeted liposomes, the lipid envelope must remain stable (lamellar) in systemic circulation but rapidly destabilize (hexagonal) upon cellular uptake.

By utilizing the principles outlined in this guide—such as incorporating specific fatty acids or ceramides—formulators can depress the


 of DEPE-containing mixtures so that the transition is triggered precisely by the acidic environment of the maturing endosome. This localized induction of the 

phase fuses the LNP membrane with the endosomal membrane, facilitating the cytoplasmic release of the therapeutic payload and significantly enhancing transfection efficacy.

References

  • Cook PL, Vanderhill JL, Cook AE, Van Norstrand DW, Gordon MT, Harper PE. "Light scattering measurement and Avrami analysis of the lamellar to inverse hexagonal phase transition kinetics of the lipid DEPE." Chemistry and Physics of Lipids. 2012. URL:[Link]

  • de Planque MR, Greathouse DV, Koeppe RE 2nd, Schäfer H, Marsh D, Killian JA. "A Differential Scanning Calorimetric and 31P NMR Spectroscopic Study of the Effect of Transmembrane α-Helical Peptides on the Lamellar−Reversed Hexagonal Phase Transition of Phosphatidylethanolamine Model Membranes." Biochemistry. 2000. URL:[Link]

  • Sot J, Aranda FJ, Collado MI, Goñi FM, Alonso A. "Different effects of long- and short-chain ceramides on the gel-fluid and lamellar-hexagonal transitions of phospholipids: a calorimetric, NMR, and x-ray diffraction study." Biophysical Journal. 2005. URL:[Link]

  • Cordomí A, Prades J, Frau J, Vögler O, Barceló F. "Interactions of fatty acids with phosphatidylethanolamine membranes: X-ray diffraction and molecular dynamics studies." Journal of Lipid Research. 2010. URL:[Link]

Sources

Physical Characteristics and Phase Behavior of Trans-Isomer Phosphoethanolamine Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical Characteristics of Trans-Isomer Phosphoethanolamine Lipids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Phosphatidylethanolamine (PE) lipids are critical components in membrane biophysics and drug delivery systems, particularly known for their fusogenic properties and tendency to form non-bilayer structures.[1] While natural PE lipids predominantly contain cis-unsaturated fatty acids (e.g., oleic acid), synthetic trans-isomers (e.g., elaidic acid) offer distinct physical properties.[2] This guide provides a rigorous analysis of trans-isomer PE lipids, specifically focusing on 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE). It contrasts their phase behavior, packing density, and thermodynamic transitions with their cis-counterparts (e.g., DOPE), offering actionable insights for the design of stable, stimuli-responsive liposomal carriers.

Molecular Architecture & Isomerism[3]

The physical divergence between cis and trans PE lipids stems fundamentally from the geometry of the double bond within the acyl chains.[3]

Geometric Packing and the Shape Parameter

The packing behavior of lipids is often described by the critical packing parameter,


, where 

is the volume of the hydrocarbon chain,

is the optimal area of the headgroup, and

is the critical chain length.
  • Cis-Isomers (e.g., DOPE): The cis double bond at the

    
     position introduces a permanent kink (~30°) in the acyl chain. This increases the effective cross-sectional area of the tail, creating a "cone" shape (
    
    
    
    ). This geometry favors negative curvature and the formation of inverted hexagonal (
    
    
    ) phases at relatively low temperatures.
  • Trans-Isomers (e.g., DEPE): The trans double bond maintains a nearly linear chain conformation, structurally resembling saturated lipids (like DPPE). This reduces the steric bulk of the tail, allowing for tighter packing and stronger Van der Waals interactions. Consequently, DEPE exhibits a shape parameter closer to unity (cylindrical) in the gel phase, stabilizing the lamellar bilayer structure significantly more than DOPE.

Visualization of Molecular Packing

The following diagram illustrates the structural impact of isomerism on membrane packing density.

LipidPacking cluster_Cis Cis-Isomer (DOPE) cluster_Trans Trans-Isomer (DEPE) Cis_Struct Cis-Double Bond (Kinked Chain) Cis_Pack Loose Packing High Area/Lipid Cis_Struct->Cis_Pack Cis_Shape Cone Shape (P > 1) Cis_Pack->Cis_Shape Comparison Van der Waals Forces: Trans >> Cis Cis_Pack->Comparison Trans_Struct Trans-Double Bond (Linear Chain) Trans_Pack Tight Packing Low Area/Lipid Trans_Struct->Trans_Pack Trans_Shape Cylindrical/Weak Cone (P ~ 1) Trans_Pack->Trans_Shape Trans_Pack->Comparison

Caption: Comparison of lipid packing geometries. Cis-isomers create void spaces leading to fluidity, while trans-isomers facilitate tight packing similar to saturated lipids.

Thermodynamic Phase Behavior

The most critical physical characteristic for application scientists is the phase transition profile.[3] PE lipids exhibit two major thermotropic transitions:

  • Gel-to-Liquid Crystalline Transition (

    
    ):  The "melting" of the acyl chains.[4]
    
  • Lamellar-to-Inverted Hexagonal Transition (

    
    ):  The structural rearrangement from a bilayer (
    
    
    
    ) to non-bilayer tubes (
    
    
    ).
Comparative Phase Transition Data

The trans configuration dramatically elevates both


 and 

compared to the cis form.[3]
LipidConfigurationAcyl Chain

(Gel


)

(

)
Phase at 37°C
DOPE Cis-9,918:1-16°C~10°CInverted Hexagonal (

)
DEPE Trans-9,918:137°C 63°C Gel / Liquid Crystalline Coexistence*
DPPE Saturated16:063°C> 100°CGel (

)

*Note: DEPE's


 is remarkably close to physiological temperature, making it a unique candidate for thermosensitive applications.[3] At 37°C, it is at the cusp of the gel-to-fluid transition.
The Stabilization Effect

The trans double bond stabilizes the lamellar phase.[3] While DOPE is non-bilayer (fusogenic) at physiological temperature, DEPE retains the bilayer structure up to ~63°C. This makes DEPE an excellent stabilizer for liposomes that require PE headgroups (for pH sensitivity or conjugation) without the immediate instability associated with DOPE.

Phase Transition Workflow

The following diagram maps the temperature-dependent phase trajectory for DEPE.

PhaseBehavior cluster_Phases DEPE Thermotropic Phases Gel Gel Phase (Lβ) Ordered, Rigid < 37°C Fluid Liquid Crystalline (Lα) Fluid Bilayer 37°C - 63°C Gel->Fluid Main Transition Tm ≈ 37°C Hex Inverted Hexagonal (HII) Non-Bilayer Tubes > 63°C Fluid->Hex Hexagonal Transition TH ≈ 63°C Stability Physiological Relevance (37°C) Stability->Gel Below Tm Stability->Fluid At Tm Interface

Caption: Thermotropic phase sequence of DEPE. Unlike DOPE, DEPE maintains a bilayer structure at physiological temperatures, transitioning to HII only at elevated temperatures.

Membrane Mechanics & Packing Properties[2]

Hydration and Headgroup Interactions

PE lipids are poorly hydrated compared to PC lipids due to the ability of the ethanolamine headgroup to form intermolecular hydrogen bonds with adjacent phosphate groups.[3]

  • Trans-Effect: In DEPE, the tighter acyl chain packing brings headgroups into closer proximity, strengthening this hydrogen bond network. This results in a more rigid bilayer with higher bending modulus (

    
    ) compared to DOPE.
    
Order Parameter

Deuterium NMR studies consistently show that trans-lipids possess a higher order parameter (


) along the acyl chain.
  • Implication: DEPE membranes are less permeable to water and small molecules than DOPE membranes.[3] This is advantageous for drug retention but may reduce the rate of content release unless triggered.[3]

Functional Implications in Drug Delivery[5]

Liposomal Stability

Pure DOPE cannot form stable liposomes at neutral pH; it requires a stabilizing lipid (like DSPC or Cholesterol). DEPE, however, can form stable bilayers on its own at room temperature (below


) and physiological temperature (just at/below 

).
  • Application: DEPE can be used to create "metastable" liposomes that are robust during storage (4°C, Gel phase) but become fusogenic or permeable upon mild hyperthermia (>37°C) or pH triggers.

pH-Sensitive Liposomes

PE lipids are the backbone of pH-sensitive formulations. The mechanism relies on the protonation of carboxyl-bearing copolymers or helper lipids (like CHEMS) which, when neutralized at acidic pH, allow the PE lipid to revert to its preferred


 phase, causing fusion and release.
  • DEPE Advantage: Because DEPE has a higher

    
     (
    
    
    
    ), it is less prone to premature fusion than DOPE. However, this also means it requires a stronger trigger (lower pH or higher temperature) to induce the hexagonal shift. It offers a "safety lock" mechanism for systemic delivery where DOPE might be too unstable.[3]

Experimental Protocols for Characterization

To validate the physical state of trans-PE lipids in your formulation, the following protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine


 and 

.
  • Preparation: Hydrate DEPE film in HEPES buffer (pH 7.4) to a concentration of 1-5 mg/mL. Vortex above

    
     (e.g., 50°C) to ensure full hydration.
    
  • Degassing: Degas samples under vacuum for 10 minutes to prevent bubble formation.

  • Scan Parameters:

    • Reference: Buffer only.

    • Scan Rate: 1°C/min (slower rates improve resolution of the

      
       transition).
      
    • Range: 0°C to 80°C.[3]

  • Analysis: Identify the sharp endothermic peak at ~37°C (

    
    ) and the smaller, broader endotherm at ~63°C (
    
    
    
    ).
Small-Angle X-ray Scattering (SAXS)

Objective: Confirm phase identity (


 vs 

).
  • Setup: Use a synchrotron or high-flux lab source.

  • Temperature Control: Step-scan from 20°C to 70°C in 5°C increments.

  • Pattern Recognition:

    • Lamellar (

      
      ):  Bragg peaks in ratio 1 : 1/2 : 1/3.[3]
      
    • Hexagonal (

      
      ):  Bragg peaks in ratio 1 : 
      
      
      
      :
      
      
      :
      
      
      .
  • Data Interpretation: The appearance of the

    
     peak at ~63°C confirms the transition to the inverted hexagonal phase.[3]
    
Characterization Workflow

ExperimentalWorkflow cluster_DSC Thermal Analysis (DSC) cluster_SAXS Structural Analysis (SAXS) Sample Hydrated DEPE Sample DSC_Run Heat Scan (0-80°C) Sample->DSC_Run SAXS_Run X-ray Scattering Sample->SAXS_Run DSC_Data Endothermic Peaks: Tm (37°C), TH (63°C) DSC_Run->DSC_Data Correlation Phase Diagram Construction DSC_Data->Correlation SAXS_Data Bragg Peak Ratios: 1:1/2 (Lamellar) 1:1/√3 (Hexagonal) SAXS_Run->SAXS_Data SAXS_Data->Correlation

Caption: Dual-method validation workflow. DSC provides thermodynamic transition points, while SAXS provides definitive structural assignment of the phases.

References

  • 1,2-Dielaidoyl-sn-phosphatidylethanolamine (DEPE) and DEPE-oleic acid (OA) mesomorphism and phase transition temperatures. Source: ResearchGate [Link]

  • The polymorphic phase behavior of dielaidoylphosphatidylethanolamine. Effect of n-alkanols. Source: ScienceDirect [Link]

  • Light scattering measurement and Avrami analysis of the lamellar to inverse hexagonal phase transition kinetics of the lipid DEPE. Source: PubMed (NIH) [Link]

  • Determination of L(alpha)-H(II) phase transition temperature for 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine. Source: PubMed (NIH) [Link]

  • Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties. Source: PubMed (NIH) [Link]

Sources

The Critical Packing Parameter of DEPE: Mechanistic Insights and Applications in Lipid Nanoparticle Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: DEPE and the Critical Packing Parameter (CPP)

1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a synthetic, non-bilayer-forming phospholipid widely utilized in the engineering of fusogenic liposomes and lipid nanoparticles (LNPs). The thermotropic phase behavior and membrane-destabilizing properties of DEPE are fundamentally governed by its Critical Packing Parameter (CPP).

The CPP is a dimensionless geometric ratio defined as:


 

Where:

  • 
      = the hydrophobic volume of the hydrocarbon chains.
    
  • 
      = the optimal cross-sectional area of the hydrophilic headgroup at the lipid-water interface.
    
  • 
      = the critical length of the hydrocarbon chains (maximum effective extension).
    

For DEPE, the phosphoethanolamine (PE) headgroup is relatively small and minimally hydrated compared to phosphocholine (PC), resulting in a low


. Simultaneously, the two elaidoyl (trans-9-octadecenoic acid, 18:1 trans) tails occupy a significant hydrophobic volume (

). This geometric combination yields a CPP > 1 , conferring a truncated inverted-cone shape to the DEPE molecule. Consequently, while DEPE can be forced into a lamellar bilayer (

) under certain thermal or compositional constraints, it thermodynamically favors the inverted hexagonal (

) phase at elevated temperatures[1].

Structural Causality: The Role of Trans-Unsaturation

To understand the causality behind DEPE's specific phase transitions, it must be compared to its structural analogs: DOPE (cis-18:1) and DPPE (saturated 16:0). The stereochemistry of the acyl chain double bond dictates the lipid's packing density and, by extension, its phase transition temperatures.

  • DOPE (Cis-unsaturation): The cis-double bond creates a severe "kink" in the acyl chain, drastically increasing the hydrophobic volume (

    
    ) and steric hindrance. This results in a highly fluid membrane with a very low gel-to-liquid crystalline transition temperature (
    
    
    
    °C to -16 °C) and a strong propensity to form the
    
    
    phase even at room temperature (
    
    
    °C)[2].
  • DPPE (Saturated): The straight palmitoyl chains pack tightly, maximizing van der Waals interactions. This decreases

    
    , driving the 
    
    
    
    up to ~63 °C and pushing the
    
    
    to extreme temperatures (>120 °C)[2][3].
  • DEPE (Trans-unsaturation): The trans-double bond of the elaidoyl chains mimics the linear extended conformation of saturated chains more closely than cis-bonds, yet still introduces a slight packing perturbation. This intermediate packing efficiency yields a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of ~37-38 °C and a 
    
    
    
    of ~61-65 °C[1].
Quantitative Comparison of PE Lipids
LipidAcyl Chain Structure

(Gel


)

(

)
Dominant Phase at 25 °CDominant Phase at 70 °C
DOPE 18:1 (cis-9)-8 °C to -16 °C~10 °CInverted Hexagonal (

)
Inverted Hexagonal (

)
DEPE 18:1 (trans-9)37-38 °C61-65 °CGel (

)
Inverted Hexagonal (

)
DPPE 16:0 (saturated)~63 °C>120 °CGel (

)
Lamellar (

)

Methodologies for Evaluating DEPE Phase Behavior

To rigorously characterize the CPP-driven phase transitions of DEPE, researchers employ a combination of thermodynamic and structural assays. Below are the standard, self-validating protocols used to determine


 and 

.
Protocol 1: Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of the lipid dispersion as a function of temperature, identifying the endothermic peaks associated with membrane phase transitions.

  • Lipid Film Preparation: Dissolve DEPE in a chloroform/methanol mixture (2:1 v/v). Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for

    
     4 hours to remove all residual solvent traces.
    
  • Hydration: Hydrate the lipid film in an aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to achieve a final lipid concentration of 10-20 wt%.

  • Homogenization & Annealing: Vortex the suspension vigorously. To ensure complete hydration and the formation of multilamellar vesicles (MLVs), subject the sample to 5 freeze-thaw cycles (alternating between liquid nitrogen and a 70 °C water bath—intentionally chosen to exceed the

    
     of DEPE).
    
  • Thermal Scanning: Load the sample into the DSC sample cell with the pure buffer in the reference cell. Perform an initial heating scan to 80 °C to erase the lipid's thermal history.

  • Data Acquisition: Cool the system to 10 °C, then record the primary heating scan at a rate of 1.0 °C/min up to 80 °C.

  • Data Interpretation: The highly cooperative, highly energetic endothermic peak at ~37.8 °C represents the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     transition (
    
    
    
    ). The broader, less energetic peak at ~64 °C represents the
    
    
    transition (
    
    
    ).
Protocol 2: Small-Angle X-ray Scattering (SAXS)

While DSC provides the thermodynamic boundaries, SAXS confirms the actual geometric lattice of the self-assembled lipid phases.

  • Sample Loading: Transfer the hydrated DEPE MLVs (prepared via the freeze-thaw method above) into a quartz X-ray capillary and flame-seal it to prevent sample evaporation during heating.

  • Temperature Equilibration: Mount the capillary in a temperature-controlled sample holder. Equilibrate at the target temperature (e.g., 25 °C, 45 °C, 70 °C) for at least 15 minutes to ensure structural stabilization.

  • X-ray Exposure: Expose the sample to the X-ray beam (e.g., Cu K

    
     radiation, 
    
    
    
    Å) and collect the scattering pattern.
  • Peak Indexing (Self-Validation):

    • At 45 °C (above

      
      , below 
      
      
      
      ), the scattering profile will show Bragg peaks with relative spacing ratios of
      
      
      . This mathematical signature confirms a 1D Lamellar (
      
      
      )
      phase.
    • At 70 °C (above ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ), the peaks will shift to spacing ratios of 
      
      
      
      . This is the definitive signature of a 2D Inverted Hexagonal (
      
      
      )
      lattice.

Application: Membrane Fusion and Endosomal Escape

In the context of drug development—specifically for mRNA LNPs and gene delivery lipoplexes—the CPP of the helper lipid is a critical design parameter. While DOPE is highly fusogenic, its inherent instability (forming ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 at room temperature) can complicate formulation manufacturing and storage[2]. DEPE offers a strategic biophysical compromise: it maintains a stable lamellar structure at physiological temperatures (37 °C is right at its 

, keeping it in a stable

state when mixed with other lipids) but is highly primed for the

transition.

When an LNP containing DEPE is endocytosed, the acidification of the endosome protonates the ionizable cationic lipids. This electrostatic shift alters the effective headgroup area (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of the lipid mixture, pushing the global CPP of the LNP further above 1. The DEPE molecules act as a structural spring; their intrinsic tendency to form inverted hexagonal structures drives the fusion of the LNP membrane with the endosomal membrane. This non-bilayer intermediate creates a pore, facilitating the cytosolic release of the genetic cargo.

CPP_Logic L Lipid Geometry (v, a0, lc) CPP1 CPP < 1 (Cone) L->CPP1 Large Headgroup CPP2 CPP ≈ 1 (Cylinder) L->CPP2 Balanced CPP3 CPP > 1 (Inverted Cone) L->CPP3 Small Headgroup Bulky Tails Micelle Micellar Phase (e.g., Lysolipids) CPP1->Micelle Lamellar Lamellar Phase (Lα) (e.g., DOPC, DPPE) CPP2->Lamellar Hexagonal Inverted Hexagonal (HII) (e.g., DEPE, DOPE) CPP3->Hexagonal

Figure 1: The relationship between Critical Packing Parameter (CPP) and lipid phase behavior.

EndosomalEscape LNP DEPE-containing LNP (Lamellar Lα Phase) Endosome Endosomal Uptake (pH drops to ~5.5) LNP->Endosome Protonation Ionizable Lipid Protonation & Electrostatic Interaction Endosome->Protonation PhaseTrans Lα to HII Phase Transition (Global CPP > 1) Protonation->PhaseTrans Fusion Membrane Fusion & Pore Formation PhaseTrans->Fusion Membrane Destabilization Release Cytosolic Payload Release Fusion->Release

Figure 2: The DEPE-mediated endosomal escape pathway in lipid nanoparticles.

References

  • [1] Light scattering measurement and Avrami analysis of the lamellar to inverse hexagonal phase transition kinetics of the lipid DEPE. Source: nih.gov. 1

  • [2] DNA Delivery Systems Based on Peptide-Mimicking Cationic Lipids—The Effect of the Co-Lipid on the Structure and DNA Binding Capacity. Source: nih.gov. 2

  • Screening a Peptide Library by DSC and SAXD: Comparison with the Biological Function of the Parent Proteins. Source: plos.org.

  • [4] Nonbilayer phase of lipoplex-membrane mixture determines endosomal escape of genetic cargo and transfection efficiency. Source: core.ac.uk. 4

  • [3] Micron-scale, liquid-liquid phase separation in ternary lipid membranes containing DPPE. Source: biorxiv.org. 3

Sources

Harnessing DEPE to Decode Membrane Curvature Stress: A Technical Guide for Biophysical and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Biological membranes are not merely passive, planar barriers; they are highly dynamic, elastic structures existing under constant mechanical frustration. This phenomenon, known as "curvature stress," is a fundamental thermodynamic driver for membrane fusion, vesicle scission, and the conformational gating of integral membrane proteins.

As a Senior Application Scientist, I frequently rely on 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) as the premier model lipid to quantify and manipulate this stress. This whitepaper elucidates the biophysical causality behind DEPE's utility, detailing robust, self-validating experimental workflows designed for researchers in drug development and membrane biophysics.

The Biophysical Causality of Curvature Frustration

To understand membrane curvature stress, we must first look at the effective molecular geometries of lipids. Phosphatidylcholines (PCs) are roughly cylindrical and spontaneously assemble into flat, stress-free lamellar (


) bilayers. In contrast, Phosphatidylethanolamines (PEs) like DEPE possess a small, minimally hydrated ethanolamine headgroup paired with bulky acyl chains. This gives them a distinctively conical shape.

When these conical lipids are forced into a planar bilayer geometry, their acyl chains are compressed, and their headgroups are stretched apart. This geometric mismatch creates a stored elastic energy known as curvature frustration 1[1]. Because DEPE has a negative spontaneous curvature (


), it naturally prefers to bend towards the aqueous phase. Upon heating, the increased kinetic energy of the acyl chains exacerbates this stress until the membrane undergoes a phase transition to the inverted hexagonal (

) phase, thereby relieving the frustration.

Integral membrane proteins situated in these regions experience immense lateral physical stress, which directly impacts their structure and function2[2].

G DEPE DEPE Lipid (Conical Shape) Gel Gel Phase (Lβ) < 38°C DEPE->Gel Hydration Lamellar Liquid-Crystalline (Lα) 38°C - 61°C (Curvature Frustrated) Gel->Lamellar Tm (~38°C) Hexagonal Inverted Hexagonal (HII) > 61°C (Stress Relieved) Lamellar->Hexagonal TH (~61°C)

Caption: Thermodynamic phase sequence of DEPE membranes illustrating curvature stress relief.

Why DEPE? A Self-Validating Model System

Why choose DEPE over its cis-unsaturated isomer, DOPE? DOPE forms the


 phase at roughly 10 °C, making it difficult to study the lamellar phase at physiological temperatures. DEPE, owing to its trans-double bonds (elaidoyl chains), maintains a stable 

phase at 37 °C, but undergoes a highly reproducible

to

transition (

) at approximately 61.0 ± 0.5 °C 3[3].

This provides a self-validating dual-transition system :

  • Main Phase Transition (

    
     at ~38 °C):  Represents the melting of acyl chains (
    
    
    
    to
    
    
    ). This acts as an internal control for general membrane fluidity and non-specific lipid packing.
  • Hexagonal Phase Transition (

    
     at ~61 °C):  Represents the structural shift driven by curvature stress.
    

By tracking shifts in


 (

), we can isolate and quantify the curvature-modulating propensity of a target molecule (e.g., a drug or peptide). Molecules that insert into the lipid headgroups act as "wedges," inducing positive curvature, relieving DEPE's intrinsic negative stress, and consequently raising the

4[4].

G Analyte Target Analyte (Peptide/Drug) Membrane DEPE Lα Membrane Analyte->Membrane PosCurv Inserts at Headgroup (Positive Curvature) Membrane->PosCurv NegCurv Inserts at Acyl Chains (Negative Curvature) Membrane->NegCurv IncTH Increases TH (Stabilizes Lα) PosCurv->IncTH DecTH Decreases TH (Promotes HII) NegCurv->DecTH

Caption: Mechanistic logic of curvature sensing via DEPE TH shifts in calorimetric assays.

Experimental Methodologies

Protocol: Differential Scanning Calorimetry (DSC) for Curvature Assessment

DSC is the gold standard for measuring the thermodynamics of lipid phase transitions. The causality here is straightforward: the


 to 

transition is endothermic. By measuring the heat capacity of the lipid dispersion, we can pinpoint

.

Step-by-Step Methodology:

  • Lipid Film Preparation: Dissolve DEPE and your target analyte (e.g., at a 1:50 to 1:10 molar ratio) in a 2:1 (v/v) chloroform/methanol mixture. Dry the mixture under a gentle stream of nitrogen gas.

    • Expert Insight: Follow this with strict vacuum desiccation for >4 hours. Residual solvent acts as an impurity that artificially depresses

      
       and broadens the transition peaks.
      
  • Hydration: Hydrate the lipid film in a physiologically relevant buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to achieve a final lipid concentration of 2–5 mg/mL.

  • Vesicle Formation (Crucial Step): Vortex the suspension vigorously at 70 °C (above the

    
    ) for 10 minutes. Subject the sample to 5 freeze-thaw cycles (liquid nitrogen to a 70 °C water bath) to form Multilamellar Vesicles (MLVs).
    
    • Expert Insight:Do not sonicate to form SUVs. Small Unilamellar Vesicles (SUVs) possess a high degree of macroscopic geometric curvature. Forcing DEPE into highly curved 30 nm vesicles artificially convolutes the thermodynamic measurement of intrinsic spontaneous curvature. MLVs provide a clean baseline 1[1].

  • Degassing: Degas the sample for 10 minutes under vacuum. Air bubbles expand upon heating in the DSC capillary, causing severe baseline artifacts.

  • DSC Measurement: Load the sample and reference buffer into the DSC cells. Scan from 20 °C to 85 °C at a rate of 1.0 °C/min. Perform at least three heating/cooling cycles to ensure the transition is reversible and to erase the lipid's thermal history.

  • Data Analysis: Extract the onset and peak temperatures for both

    
     (~38 °C) and 
    
    
    
    (~61 °C). Calculate the
    
    
    relative to a pure DEPE control.

Quantitative Data Presentation

The table below summarizes benchmark data for DEPE curvature modulation, demonstrating how different analytes interact with the membrane interface to shift the


.
Analyte / ConditionEffect on DEPE

Mechanistic Interpretation
Pure DEPE (Control) Baseline (~61.0 °C)Intrinsic negative curvature stress of the pure PE lipid system.
Surfactin Increases

Inserts into the outer leaflet, inducing positive curvature and preventing

emergence 5[5].
Bimoclomol (BM) Increases

(up to 77 °C)
Inserts between lipid headgroups, alleviating negative curvature stress during heat shock4[4].
Diacylglycerol (DAG) Decreases

Highly conical lipid; increases acyl chain volume, exacerbating negative curvature and lateral packing stress.
Transmembrane Proteins (e.g., KvChim) Varies by protein shapeProteins with wedge-like geometries can induce local positive or negative curvature, sorting into matching lipid domains 6[6].

Conclusion

DEPE remains an indispensable tool for interrogating the mechanical properties of lipid bilayers. By leveraging its highly predictable


 to 

phase transition, researchers can quantitatively screen the curvature-modulating effects of novel therapeutics, viral fusion peptides, and integral membrane proteins. Adhering to strict biophysical protocols—such as utilizing MLVs to eliminate geometric artifacts—ensures that the resulting thermodynamic data is both accurate and biologically relevant.

References

1.3 - PubMed / NIH 2.4 - PNAS 3.5 - MDPI 4. 1 - ResearchGate 5. 2 - MDPI 6. 6 - PMC / NIH

Sources

Technical Guide: Solubility & Handling of 1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility properties of 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine in chloroform Role: Senior Application Scientist[1]

Executive Summary

This guide details the physicochemical behavior, solubility dynamics, and handling protocols for This compound (DEPE) .[1] Unlike its widely used cis-isomer (DOPE), DEPE contains trans-9-octadecenoic acid (elaidic acid) chains.[1] This stereochemical difference fundamentally alters its packing parameter, phase transition temperature (


), and solubility kinetics.

While chloroform (


) remains the solvent of choice for DEPE, researchers must account for the molecule's higher order of crystallinity compared to DOPE. This guide provides a validated workflow for preparing high-purity stock solutions, ensuring long-term stability and reproducibility in liposomal and membrane biophysics applications.

Physicochemical Profile & Solubility Dynamics[1]

The Trans-Isomer Impact

DEPE is a zwitterionic phospholipid.[1] Its headgroup is phosphoethanolamine (PE), which is relatively small and weakly hydrated compared to phosphatidylcholine (PC). This gives DEPE a "cone" shape, predisposing it to form inverted hexagonal (


) phases rather than stable bilayers under certain conditions.

The critical differentiator is the acyl chain:

  • DOPE (Cis): Kinked chains disrupt packing.

    
    .[1][2] Liquid at room temperature.
    
  • DEPE (Trans): Straightened chains allow tighter van der Waals packing.

    
    . Gel/Solid at room temperature.
    
Solubility Data Table

The following data synthesizes empirical observations and standard lipid handling parameters.

Solvent SystemSolubility Limit (approx.)Dissolution KineticsApplication Notes
Chloroform (

)
> 20 mg/mL Fast (may require mild warming)Primary solvent for stock solutions.
Chloroform:Methanol (2:[1]1)> 10 mg/mLModerateUsed for lipid mixing with polar components.
Methanol / Ethanol< 1 mg/mLPoorRequires significant heat; risk of precipitation.
Water / BufferInsolubleN/AForms dispersions/liposomes only upon hydration of film.
Why Chloroform?

Chloroform is non-polar (Dielectric constant


) and effectively solvates the hydrophobic elaidoyl tails. The PE headgroup, although polar, is sufficiently shielded in high concentrations of chloroform.
  • Mechanism: Chloroform penetrates the acyl chain lattice, disrupting the crystalline order of the trans-fatty acids.

  • Critical Insight: Because DEPE has a

    
     near physiological temperature (
    
    
    
    ), stock solutions in chloroform stored at
    
    
    will not precipitate, but the lipid may crystallize if the solvent evaporates.

Protocol: Preparation of High-Purity DEPE Stock Solutions

Objective: Create a stable 10 mg/mL DEPE stock solution in chloroform.

Reagents & Equipment[1][3][4][5][6][7][8]
  • Lipid: DEPE powder (Store at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1][2][3]
    
  • Solvent: HPLC-grade Chloroform (Stabilized with ethanol or amylene).

  • Container: Amber glass vial with Teflon-lined screw cap (Avoid plastics; chloroform leaches polymers).[1]

  • Gas: High-purity Nitrogen (

    
    ) or Argon (Ar).[1]
    
Step-by-Step Workflow
  • Equilibration: Remove the DEPE powder vial from the freezer and allow it to equilibrate to room temperature (20–25°C) for 30 minutes before opening.

    • Reasoning: Opening a cold vial causes condensation of atmospheric moisture, which hydrolyzes the ester bonds over time.

  • Weighing: Weigh the desired amount of DEPE (e.g., 10 mg) into a clean, dry amber glass vial.

  • Solvation: Add 1.0 mL of chloroform.

    • Observation: The powder should dissolve rapidly. If the solution appears cloudy, warm the vial to

      
       (slightly above the DEPE 
      
      
      
      ) in a water bath for 2–3 minutes.
    • Why: The trans-chains can form tight micro-crystals that require thermal energy to break, even in good solvents.[1]

  • Verification: Vortex for 30 seconds. Inspect visually. The solution must be crystal clear and colorless.

  • Storage Preparation: Overlay the solution with a gentle stream of Nitrogen or Argon to displace oxygen.

  • Sealing: Tightly cap with a Teflon-lined closure. Wrap with Parafilm to prevent solvent evaporation.

Storage & Stability Logic

DEPE contains monounsaturated chains (18:1). While less susceptible to oxidation than polyunsaturated lipids (like 18:2 or 20:4), it is not immune to peroxidation.

  • Temperature: Store at

    
    .
    
  • Container: Glass ONLY. Chloroform dissolves polystyrene and polypropylene, contaminating your lipid with plasticizers.

  • Shelf Life: 6–12 months if properly sealed and blanketed with inert gas.

  • Monitoring: Check for yellowing (oxidation marker) or precipitation before use.

Application Workflow: From Stock to Liposome

This diagram illustrates the critical temperature dependencies when working with DEPE, specifically the requirement to hydrate above the phase transition temperature (


).

DEPE_Workflow cluster_0 Phase Transition Control Stock DEPE Stock (Chloroform) Evap Solvent Evaporation (N2 Stream / Vacuum) Stock->Evap Remove Solvent Film Dry Lipid Film (Ordered Gel Phase) Evap->Film Formation Hydration Hydration (Buffer Addition) Film->Hydration CRITICAL: T > 38°C LUV Liposome Formation (LUVs/MLVs) Hydration->LUV Vortex/Extrude (Keep T > 38°C)

Figure 1: Critical workflow for DEPE processing. Note the mandatory heating step during hydration due to the high


 of trans-lipids.

Troubleshooting & FAQs

Q1: My DEPE film is not hydrating; chunks are floating in the buffer.

Cause: The hydration temperature is too low. Solution: DEPE has a gel-to-liquid transition (


) of 

.[1] You cannot hydrate it on ice or at room temperature (like DOPE). Heat the buffer and lipid film to

and vortex.
Q2: Can I use plastic pipette tips with the chloroform stock?

Risk: Yes, for brief transfers (seconds). However, never store chloroform in plastic. For highest purity (e.g., Mass Spec), use glass syringes (Hamilton) or glass pipettes.

Q3: Why does DEPE form hexagonal phases?

Insight: Above


 (

), DEPE transitions from a lamellar bilayer (

) to an inverted hexagonal phase (

). This property is often exploited in fusogenic assays. If you require stable liposomes, keep the experimental temperature between

and

.

References

  • Avanti Polar Lipids. 18:1 (Δ9-Trans) PE (DEPE) Product Page. Retrieved from

  • Epand, R. M., et al. (1989).
  • Cayman Chemical. 1,2-Dioleoyl-sn-glycero-3-PE (DOPE) Product Information. (Used for comparative solubility baselines). Retrieved from

  • Cullis, P. R., & de Kruijff, B. (1979). Lipid polymorphism and the functional roles of lipids in biological membranes. Biochimica et Biophysica Acta (BBA).

Sources

Methodological & Application

Protocol for Preparation of DEPE Liposomes via Thin Film Hydration

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

This guide details the preparation of liposomes using 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) . Unlike standard phosphatidylcholine (PC) lipids, DEPE is a phosphatidylethanolamine (PE) with trans-unsaturated fatty acid chains (elaidic acid, 18:1 trans-9).[1]

Why DEPE? (Mechanism of Action)

DEPE is frequently selected for its unique phase transition behavior. It exhibits a gel-to-liquid crystalline transition (


) near body temperature and a lamellar-to-inverted hexagonal phase transition (

) at elevated temperatures.
  • Fusogenicity: The small headgroup of PE lipids induces a negative curvature strain in the bilayer. Under specific triggers (pH drop, temperature increase >

    
    ), DEPE destabilizes the bilayer to form the inverted hexagonal (
    
    
    
    ) phase, facilitating membrane fusion or endosomal escape.[1]
  • Thermosensitivity: DEPE is often used in thermosensitive liposomes where hyperthermia triggers drug release.[1]

Critical Phase Parameters

Success with DEPE relies entirely on temperature control relative to its transition points.

ParameterValueSignificance

(Gel

Liquid)
~37–38°C Hydration must occur above this temperature to anneal the film.

(Lamellar

Hexagonal)
~63–64°C CRITICAL LIMIT: Heating above this causes vesicles to collapse into non-lamellar aggregates.[1]
Hydration Window 42°C – 50°C The "Sweet Spot" for stable vesicle formation.

Materials & Equipment

Reagents
  • Lipid: this compound (DEPE) (Avanti Polar Lipids / Sigma-Aldrich).[1]

    • Storage: -20°C in chloroform (under Argon).

  • Stabilizers (Optional but Recommended):

    • CHEMS (Cholesteryl hemisuccinate) – For pH-sensitive formulations (Molar ratio DEPE:CHEMS ~ 6:4).[1]

    • PEG-Lipid (e.g., DSPE-PEG2000) – For steric stability (0.5–5 mol%).[1]

  • Solvents: Chloroform (HPLC grade), Methanol (HPLC grade).[1]

  • Hydration Buffer: HEPES (10-20mM) or PBS, pH 7.4.[1]

    • Note: Avoid high ionic strength initially if aggregation is observed; PE lipids are prone to flocculation.

Equipment
  • Rotary Evaporator (with water bath set to 45°C).

  • High Vacuum Pump.[1]

  • Extruder (e.g., Avanti Mini-Extruder) with Polycarbonate membranes (100 nm, 200 nm).[2]

  • Heating Block / Water Bath.[3]

  • Probe Sonicator (optional for SUV preparation).

Experimental Protocol: Thin Film Hydration

Phase 1: Lipid Film Formation

The goal is to create a homogenous, molecularly mixed lipid film.[1]

  • Dissolution: In a round-bottom flask, dissolve DEPE (and any co-lipids like CHEMS) in a Chloroform:Methanol (9:1 v/v) mixture.

    • Why Methanol? A small amount of methanol helps dissolve CHEMS and prevents phase separation during drying.

    • Target Concentration: 10 mg/mL total lipid.

  • Evaporation: Attach to a rotary evaporator.

    • Bath Temp: 45°C (Above

      
      ).
      
    • Rotation: 150 rpm.

    • Pressure: Reduce vacuum gradually to prevent bumping.[1] Evaporate until a dry film forms.[4]

  • Desiccation: Place the flask under high vacuum for at least 3–12 hours (or overnight) to remove trace solvent.

    • Risk:[1][5] Residual chloroform destabilizes the bilayer and alters

      
      .
      
Phase 2: Hydration (The "Sweet Spot")

This is the most critical step for DEPE.

  • Pre-warm Buffer: Heat the hydration buffer to 45–50°C .

  • Hydration: Add the warm buffer to the dried lipid film.

    • Target Lipid Concentration: 5–20 mM (typically 10 mg/mL).[1]

  • Agitation: Rotate the flask in the 45–50°C water bath (no vacuum) for 30–60 minutes.

    • Technique: Use a vortexer periodically to ensure the film completely peels off the glass.

    • Observation: The solution should become a cloudy, milky suspension (Multilamellar Vesicles - MLVs).

    • WARNING: Do not exceed 60°C. Approaching

      
       will induce the hexagonal phase, resulting in precipitation/aggregates rather than vesicles.[1]
      
Phase 3: Sizing & Homogenization

To convert MLVs into Large Unilamellar Vesicles (LUVs).[1]

  • Setup: Assemble the extruder with a 100 nm polycarbonate membrane.

  • Temperature Control: Place the extruder on a heating block set to 45–50°C .

    • Reasoning: Extrusion must happen above

      
       to keep lipids fluid. If the extruder cools below 38°C, the DEPE will gel, clogging the membrane.
      
  • Passage: Pass the sample through the membrane 11–21 times .

    • End State: The solution should become translucent/opalescent (Tyndall effect).

Visualization of Workflow & Phase Behavior

The following diagram illustrates the critical temperature dependence of DEPE processing.

DEPE_Protocol cluster_hydration Hydration Window (Critical) Start Dissolved Lipids (DEPE in CHCl3) Film Dry Lipid Film (Vacuum Desiccated) Start->Film Rotary Evap 45°C Hydration Hydration (Add Buffer) Film->Hydration Pre-warmed Buffer 45-50°C MLV MLV Suspension (Milky) Hydration->MLV Agitation > Tm Extrusion Extrusion (100nm) @ 45-50°C MLV->Extrusion Size Reduction Hexagonal Inverted Hexagonal Phase (H_II) (Non-vesicular Aggregates) MLV->Hexagonal Heating > 64°C (TH) Final DEPE LUVs (Translucent) Extrusion->Final Gel Gel Phase (L_beta) (Rigid, Leaky) Final->Gel Cooling < 37°C (Tm)

Caption: Workflow for DEPE liposomes highlighting the critical hydration window between Tm (38°C) and TH (64°C).

Application Notes & Troubleshooting

Stabilization Strategy: pH-Sensitive Liposomes

Pure DEPE liposomes are colloidally unstable at neutral pH over long periods due to the lack of repulsive headgroup forces (PE is zwitterionic but has a small hydration layer).

  • Protocol Modification: Incorporate CHEMS (Cholesteryl hemisuccinate).

  • Ratio: DEPE:CHEMS (6:4 molar ratio).[1]

  • Mechanism: At pH 7.4, CHEMS is negatively charged, stabilizing the bilayer.[1] At pH < 5.5, CHEMS protonates (neutral), and DEPE reverts to its fusogenic/hexagonal propensity, releasing cargo.[1]

Quality Control (QC) Table
TestMethodExpected Result (DEPE LUVs)
Size Dynamic Light Scattering (DLS)100–140 nm (PDI < 0.2)
Zeta Potential ELS (pH 7.4)~ -10 to -20 mV (Pure DEPE is near neutral; CHEMS makes it negative)
Morphology Cryo-TEMSpherical unilamellar vesicles (if <

)
Phase Transition DSCEndothermic peak at ~37–38°C (

)
Troubleshooting Guide
  • Problem: Lipids clog the extruder membrane.

    • Cause: Temperature dropped below 38°C (

      
      ), causing lipids to gel.[1]
      
    • Fix: Re-heat the extruder block and sample to 50°C.

  • Problem: Sample precipitates immediately upon hydration.

    • Cause: Temperature exceeded 60°C (

      
      ), inducing hexagonal phase.[1]
      
    • Fix: Discard and restart. Maintain strict temp control (45–50°C).

  • Problem: Aggregation during storage.

    • Cause: Pure PE liposomes aggregate due to low hydration repulsion.[1]

    • Fix: Add 1–5 mol% PEG-Lipid (DSPE-PEG2000) or store at pH 8.0–9.0 if compatible with cargo.[1]

References

  • Seddon, J. M., et al. (1984).[1] Polymorphism of the crystalline and liquid-crystalline phases of this compound. Biochemistry.[1][4]

  • Epand, R. M. (1998).[1] Lipid polymorphism and protein-lipid interactions. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes.

  • BenchChem. (2025).[4] Preparation of Liposomes via Thin-Film Hydration: An Application Note.Link[1]

  • Hafez, I. M., & Cullis, P. R. (2001).[1] Roles of lipid polymorphism in intracellular delivery. Advanced Drug Delivery Reviews.[1]

Sources

Synthesis and Application of Phosphatidylethanolamine Derivatives Using DEPE Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the chemical derivatization of 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) and its integration into targeted, fusogenic lipid nanoparticles.

Mechanistic Rationale for DEPE in Lipid Nanotechnology

Phosphatidylethanolamines (PEs) are critical structural components in the design of fusogenic liposomes and lipid nanoparticles (LNPs). As a Senior Application Scientist, I frequently observe formulation failures stemming from the improper selection of PE acyl chains. While DOPE (dioleoyl-PE) is ubiquitous, its cis-double bonds render it highly fluid, often compromising liposome stability at physiological temperatures.

DEPE (this compound) offers a superior biophysical alternative. Possessing two trans-Δ9 elaidic acid tails, DEPE packs more tightly than DOPE. This structural nuance elevates its gel-to-liquid crystalline (Lβ-to-Lα) transition temperature to ~38 °C and its lamellar-to-inverted-hexagonal (Lα-to-HII) transition to ~65 °C[1]. The HII phase is the primary driver of membrane fusion and endosomal escape[2]. By utilizing DEPE, researchers can engineer liposomes that remain stable in systemic circulation but become highly fusogenic upon encountering specific stimuli (e.g., localized hyperthermia or endosomal acidification).

Derivatizing the primary amine of DEPE's headgroup with polyethylene glycol (PEG) or targeting ligands further modulates this phase behavior. For instance, conjugating PEG to DEPE stabilizes the lamellar phase and shifts the Lα-to-HII transition to higher temperatures, preventing premature fusion during circulation[3].

Table 1: Comparative Biophysical Properties of Fusogenic Phosphatidylethanolamines

Lipid PrecursorAcyl Chain StructureLβ-to-Lα Transition (Tm)Lα-to-HII Transition (Th)Primary Application
DOPE 18:1 (cis-Δ9)-16 °C~10 °CHighly fluid LNPs; requires stabilizing lipids.
DEPE 18:1 (trans-Δ9)~38 °C~65 °CThermosensitive/pH-sensitive fusogenic liposomes.
DPPE 16:0 (Saturated)~63 °C>100 °CRigid liposomes; poor fusogenicity.

(Note: Transition temperatures are approximate and highly dependent on hydration and buffer ionic strength).

Synthesis of DEPE-PEG-Maleimide (Bifunctionalization)

To utilize DEPE as an anchor for targeting peptides, the primary amine must be converted into a thiol-reactive moiety. We employ an NHS-PEG-Maleimide heterobifunctional crosslinker for this purpose.

Causality in Experimental Design:

  • Anhydrous Chloroform: NHS esters are highly susceptible to hydrolysis. Trace water will quench the crosslinker, drastically reducing yield.

  • Triethylamine (TEA): The PE primary amine (pKa ~9.6) must be deprotonated to act as an effective nucleophile. TEA provides organic basicity without competing in the amidation reaction.

  • Self-Validating QC (Ninhydrin): The reaction is monitored by the disappearance of the primary amine. A negative Ninhydrin test confirms complete conversion, preventing unreacted DEPE from interfering with downstream liposome formulation.

G DEPE DEPE Precursor (Primary Amine) Rxn1 Amidation Reaction (TEA, CHCl3, 25°C) DEPE->Rxn1 NHS NHS-PEG-Maleimide (Amine-Reactive) NHS->Rxn1 QC1 QC: Ninhydrin Test (Check Amine Depletion) Rxn1->QC1 Intermediate DEPE-PEG-Maleimide (Purified Lipid) QC1->Intermediate

Workflow for synthesizing DEPE-PEG-Maleimide via NHS-amine crosslinking with integrated QC.

Protocol A: Amidation of DEPE

  • Preparation: Dissolve 50 mg (67 µmol) of DEPE in 2.0 mL of anhydrous chloroform over activated 4Å molecular sieves in a flame-dried round-bottom flask.

  • Activation: Add 14 µL (100 µmol, ~1.5 eq) of anhydrous Triethylamine (TEA). Stir for 10 minutes under an Argon atmosphere to fully deprotonate the DEPE headgroup.

  • Conjugation: Dissolve 160 mg (80 µmol, ~1.2 eq) of NHS-PEG2000-Maleimide in 1.0 mL of anhydrous chloroform. Add this dropwise to the DEPE solution.

  • Incubation: Stir the reaction mixture continuously at 25 °C in the dark for 6 hours under Argon.

  • Quality Control (Ninhydrin Assay): Spot 1 µL of the reaction mixture onto a silica TLC plate. Spray with 0.2% Ninhydrin in ethanol and heat at 100 °C for 3 minutes. The absence of a purple spot indicates complete consumption of the DEPE primary amine. If a purple spot persists, add an additional 0.2 eq of NHS-PEG-Maleimide and stir for 2 more hours.

  • Purification: Remove the solvent via rotary evaporation. Resuspend the lipid film in a minimal volume of chloroform and purify via silica gel column chromatography using a mobile phase gradient of Chloroform/Methanol (from 9:1 to 7:3 v/v).

  • Storage: Dry the purified DEPE-PEG-Maleimide under high vacuum overnight to remove trace solvents. Store at -80 °C under Argon.

Ligand Conjugation via Thiol-Maleimide Chemistry

Once the DEPE-PEG-Maleimide is synthesized, it is incorporated into liposomes prior to peptide conjugation. Performing the Michael addition after liposome formation (post-insertion or surface conjugation) ensures that the targeting ligands are oriented exclusively on the outer leaflet, maximizing bioavailability.

Causality in Experimental Design:

  • pH 7.2 Buffer: The maleimide group reacts specifically with sulfhydryls (-SH) at pH 6.5–7.5. Above pH 8.0, cross-reactivity with primary amines on the peptide can occur, leading to heterogeneous conjugates.

  • TCEP Reduction: Peptides often form disulfide dimers during storage. Pre-treating the peptide with TCEP (a non-thiol reducing agent) ensures all ligands are monomeric and reactive.

  • Self-Validating QC (Ellman's Assay): Monitoring the depletion of free thiols provides real-time quantitative feedback on conjugation efficiency.

G Lipo DEPE-PEG-Mal Liposomes (Lα Phase, ~100nm) Rxn2 Michael Addition (pH 7.2 Buffer, 2h) Lipo->Rxn2 Peptide Thiolated Ligand (Reduced -SH) Peptide->Rxn2 QC2 QC: Ellman's Assay (Monitor -SH Depletion) Rxn2->QC2 Final Targeted DEPE Liposomes (Fusogenic Delivery System) QC2->Final

Conjugation of thiolated ligands to DEPE-liposomes via maleimide-thiol Michael addition.

Protocol B: Surface Conjugation of Thiolated Peptides

  • Liposome Formulation: Prepare unilamellar liposomes (e.g., DEPE/Cholesterol/DEPE-PEG-Maleimide at a 65:30:5 molar ratio) using thin-film hydration followed by extrusion through a 100 nm polycarbonate membrane in HEPES buffer (20 mM HEPES, 150 mM NaCl, pH 7.2).

  • Peptide Preparation: Dissolve the thiolated targeting peptide in degassed HEPES buffer. Add a 2-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature to reduce any disulfides.

  • Conjugation Reaction: Add the reduced peptide to the liposome suspension at a 1.5:1 molar ratio (Peptide:Maleimide). Purge the headspace with Argon and incubate at room temperature for 2 hours with gentle orbital shaking.

  • Quality Control (Ellman's Assay): Sample 10 µL of the reaction and react with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Measure absorbance at 412 nm. A plateau in the reduction of absorbance indicates the reaction has reached completion.

  • Quenching & Purification: Quench unreacted maleimides by adding a 10-fold excess of L-cysteine (incubate for 15 minutes). Remove unconjugated peptide and L-cysteine via Size Exclusion Chromatography (SEC) using a Sephadex G-50 column equilibrated with PBS (pH 7.4).

Quantitative Reaction Parameters

Table 2: Reaction Parameters and Quality Control Metrics for DEPE Derivatization

Process StepCritical ParameterTarget ValueAnalytical QC MethodExpected Outcome
Amidation pH equivalent (Organic)~8.5 - 9.0 (via TEA)TLC (Ninhydrin Stain)Rf shift; absence of primary amine (no purple stain).
Amidation Reaction Time4 - 6 hoursMALDI-TOF MSMass shift corresponding to PEG-Mal addition.
Liposome Extrusion Temperature> 45 °C (Above DEPE Tm)Dynamic Light ScatteringMonodisperse population, PDI < 0.1, Z-average ~100 nm.
Michael Addition Buffer pH7.0 - 7.2Ellman's Assay>85% depletion of free thiols within 2 hours.

References

  • Effects of a N-Maleimide-derivatized Phosphatidylethanolamine on the Architecture and Properties of Lipid Bilayers. nih.gov.[Link]

  • COLLOIDS AND SURFACES A - Biological Sciences - BAS. bas.bg.[Link]

  • Identification and biophysical characterization of a very-long-chain-fatty-acid-substituted phosphatidylinositol in yeast subcellular membranes - PMC. nih.gov.[Link]

Sources

Application Note: Formation of Giant Unilamellar Vesicles (GUVs) with 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Giant Unilamellar Vesicles (GUVs) are indispensable tools in membrane biophysics, synthetic biology, and drug delivery research, serving as powerful models for the plasma membrane of cells.[1] Their cell-like dimensions (1-100 µm) allow for direct visualization and manipulation using light microscopy.[2] This guide provides a comprehensive overview and detailed protocols for the formation of GUVs using 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE), a phospholipid with unique structural properties conferred by its trans-unsaturated acyl chains. We present two robust methods for GUV formation: the widely used electroformation technique, which yields a high population of uniform vesicles, and the versatile gel-assisted hydration method, which is particularly effective for use with physiological buffers.[3][4] This document is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to successfully produce and characterize DEPE-containing GUVs for advanced research applications.

Introduction: The Significance of GUVs and the Role of DEPE

GUVs are simple, yet powerful, model systems consisting of a single lipid bilayer enclosing an aqueous core. This architecture mimics the basic structure of a cell, providing a controlled environment to study a wide range of biological phenomena, including membrane phase behavior, protein-lipid interactions, membrane mechanics, and drug-membrane interactions.[1][2]

The choice of lipid is paramount in constructing a GUV that accurately models a specific biological process. This compound (DEPE) is a phosphatidylethanolamine (PE) containing two 18-carbon acyl chains, each with a single trans double bond (elaidic acid). Unlike the cis double bonds found in lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), the trans configuration of DEPE's acyl chains results in a more linear, "straight" structure. This unique geometry influences membrane packing, rigidity, and phase behavior, making DEPE an intriguing component for studying the impact of trans fatty acids on membrane properties.[5]

Physicochemical Properties of DEPE

A thorough understanding of the lipid's properties is critical for successful GUV formation. The most crucial parameter is the main phase transition temperature (Tm), the temperature at which the lipid transitions from a tightly packed gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα). Hydration and vesicle formation must be performed above the Tm to ensure the lipid bilayer is sufficiently fluid to swell and form vesicles.

Based on X-ray scattering analysis, pure DEPE transitions from the lamellar gel (Lβ) phase to the lamellar liquid-crystalline (Lα) phase at 38°C .[6] It remains in the Lα phase until approximately 60-61°C, after which it begins to transition to a hexagonal (HII) phase.[6] Therefore, all hydration steps for forming GUVs from pure DEPE should be conducted at a temperature between 38°C and 60°C .

PropertyValueSource
Chemical Formula C41H78NO8P[7]
Molecular Weight 744.03 g/mol [7]
Common Synonyms DEPE, 18:1 (Δ9-Trans) PE[6]
Main Phase Transition (Lβ → Lα) 38°C [6]
Lα → HII Transition Starts ~61°C[6]

Methodologies for DEPE GUV Formation

Two primary methods are recommended for producing high-quality DEPE GUVs: Electroformation and Gel-Assisted Hydration. The choice depends on the experimental requirements, particularly the ionic strength of the desired internal and external solutions.

Protocol 1: Electroformation

Electroformation is a highly efficient method that utilizes an alternating electric field to promote the swelling and detachment of lipid bilayers from a conductive surface, resulting in a high yield of unilamellar vesicles with a relatively uniform size distribution.[4][8] This method is best suited for low-salt or non-ionic solutions, as high ion concentrations can impair vesicle formation.[9]

  • ITO Slides: Indium Tin Oxide (ITO) provides a transparent, conductive surface necessary for applying the electric field uniformly across the lipid film.[8]

  • Lipid Film Uniformity: A thin, even lipid film is critical. Non-uniform films, often resulting from simple drop-deposition, lead to a wide size distribution and lower yield.[8] Spin-coating is a superior technique for creating reproducible, homogeneous films.[10]

  • Solvent Removal: Residual organic solvent (e.g., chloroform) can alter the mechanical properties of the bilayer, making its complete removal under vacuum essential.

  • Hydration Solution: A non-ionic sucrose or glucose solution is used because electroformation is inefficient in high-conductivity buffers.[5] The osmolarity difference between the internal sucrose solution and an external glucose solution immobilizes the GUVs on the coverslip for easier microscopy.

  • Temperature Control: Performing the entire process above DEPE's Tm (38°C) is non-negotiable. Below this temperature, the lipid is in a gel state, which will not hydrate and swell correctly to form vesicles.

  • AC Field Parameters: The initial high-frequency field helps to organize the lipid layers, while the subsequent lower frequency promotes the swelling and detachment of the vesicles.[11]

GUV_Electroformation cluster_prep Preparation cluster_assembly Assembly & Formation cluster_harvest Harvesting & Analysis A 1. Dissolve DEPE in Chloroform B 2. Deposit Lipid Solution on ITO Slide A->B C 3. Create Uniform Film (Spin-Coating) B->C D 4. Evaporate Solvent (N2 Stream + Vacuum) C->D E 5. Assemble Chamber (ITO Slides + Spacer) D->E F 6. Add Hydration Buffer (e.g., Sucrose Solution) E->F G 7. Apply AC Electric Field (Frequency + Voltage Sequence) F->G H 8. Gently Harvest GUV Suspension G->H I 9. Characterize (Microscopy) H->I

Caption: Structure of a lipid bilayer in a GUV.

Conclusion

The formation of GUVs using DEPE provides a valuable platform for investigating the biophysical effects of trans-unsaturated lipids on membrane structure and function. The electroformation method is a high-yield approach suitable for studies in low-salt conditions, while gel-assisted hydration offers a rapid and versatile alternative compatible with physiological buffers. By carefully controlling experimental parameters, most notably maintaining the temperature above DEPE's 38°C phase transition, researchers can reliably produce high-quality GUVs for a wide array of applications in basic science and drug development.

References

  • Veatch, S. L., & Keller, S. L. (2003). Imaging and Shape Analysis of GUVs as Model Plasma Membranes: Effect of Trans DOPC on Membrane Properties. Biophysical Journal, 85(5), 3074–3083. [Link]

  • Weinberger, A., et al. (2013). Gel-Assisted Formation of Giant Unilamellar Vesicles. Biophysical Journal, 105(1), 154-164. [Link]

  • ProQuest. (n.d.). A Comprehensive Characterization of Surface-Assembled Populations of Giant Liposomes Using Novel Confocal Microscopy-Based Methods. ProQuest. [Link]

  • Bagatolli, L. A. (2006). Immobilization and characterization of giant unilamellar vesicles (GUVs) within porous silica glasses. Soft Matter, 2(4), 321-329. [Link]

  • Kumar, S., et al. (2024). Invagination of Giant Unilamellar Vesicles upon Membrane Mixing with Native Vesicles. ACS Omega. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. Chemdad. [Link]

  • Fluigent. (2023, November 22). Giant Unilamellar Vesicles (GUVs) Production using Microfluidics. Fluigent. [Link]

  • ResearchGate. (2025, August 7). Immobilization and characterization of giant unilamellar vesicles (GUVs) within porous silica glasses. ResearchGate. [Link]

  • Dimova, R. (2019). Giant Vesicles and Their Use in Assays for Assessing Membrane Phase State, Curvature, Mechanics, and Electrical Properties. Annual Review of Biophysics, 48, 93-119. [Link]

  • Boban, Z., & Vrhovac, M. (2024, February 22). Electroformation of Giant Unilamellar Vesicles from Damp Lipid films with a Focus on Vesicles with High Cholesterol Content. Preprints.org. [Link]

  • Chem-Impex International. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. Chem-Impex. [Link]

  • Gregor, I., et al. (2022). Optimization of Giant Unilamellar Vesicle Electroformation for Phosphatidylcholine/Sphingomyelin/Cholesterol Ternary Mixtures. International Journal of Molecular Sciences, 23(10), 5585. [Link]

  • MDPI. (2021, November 23). Giant Unilamellar Vesicle Electroformation. Encyclopedia. [Link]

  • DSpace Repository. (n.d.). Using Agarose-Assisted Formation as an Alternative to Electroformation for Producing Phase Separating Vesicles. DSpace at Worcester Polytechnic Institute. [Link]

  • Boban, Z., et al. (2023). Electroformation of Giant Unilamellar Vesicles from Damp Lipid Films Formed by Vesicle Fusion. Membranes, 13(3), 339. [Link]

  • ResearchGate. (2021, December 23). Electroformation of Phospholipid Giant Unilamellar Vesicles in Physiological Phosphate Buffer. ResearchGate. [Link]

  • ResearchGate. (n.d.). 1,2-Dielaidoyl -sn- phosphatidylethanolamine (DEPE) and DEPE-oleic acid... ResearchGate. [Link]

  • Leal, C., et al. (2002). Determination of L(alpha)-H(II) phase transition temperature for 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine. Biophysical Journal, 82(5), 2533-2539. [Link]

  • Leal, C., et al. (2002). Determination of L(alpha)-H(II) phase transition temperature for 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine. PMC. [Link]

  • ResearchGate. (n.d.). Determinations of the L :H II phase transition temperature. ResearchGate. [Link]

Sources

Application Note: Engineering DEPE-Containing Supported Lipid Bilayers for AFM

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocol for incorporating 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) into supported lipid bilayers (SLBs) for Atomic Force Microscopy (AFM) characterization.[1]

Executive Summary & Biophysical Context

Incorporating Phosphatidylethanolamine (PE) lipids like DEPE into supported bilayers is a non-trivial challenge in membrane biophysics. Unlike Phosphatidylcholine (PC) lipids, which readily form lamellar phases and adsorb to mica, PE lipids possess a small, minimally hydrated headgroup and a cone-shaped molecular geometry.[1] This induces negative spontaneous curvature , driving the formation of non-lamellar inverted hexagonal (


) phases rather than flat bilayers.

Why DEPE? DEPE (this compound) is the trans-isomer of the more common DOPE.[1] The trans-double bond confers a significantly higher phase transition temperature (


) compared to cis-DOPE (

).[1] This makes DEPE an excellent model for studying gel-phase mechanics , membrane fusion intermediates, and the structural rigidity of the inner mitochondrial membrane where PE is abundant.

The Engineering Challenge:

  • Phase Behavior: At room temperature (

    
    ), DEPE is in the Gel (
    
    
    
    ) Phase
    . Vesicle fusion must occur above
    
    
    to allow rupture.
  • Substrate Adhesion: PE lipids lack the strong hydration repulsion of PC lipids but also bind poorly to bare mica. Divalent cations (Ca

    
    )  are strictly required to bridge the electrostatic gap between the zwitterionic PE headgroup and the anionic mica lattice.
    

Experimental Design & Reagents

Lipid Formulation Strategy

Pure DEPE bilayers are notoriously unstable on mica, often delaminating or forming multilayer stacks.[1] To stabilize the SLB while retaining PE characteristics, a binary mixture is recommended for initial optimization.

ComponentRoleRecommended Ratio
DEPE (18:1 trans PE)Target molecule; provides curvature stress & gel phase properties.[1]50–70 mol%
DOPC (18:1 cis PC)"Helper" lipid; promotes lamellar phase (

) and mica adhesion.
30–50 mol%
TR-DHPE (Optional)Fluorescent tracer (Texas Red) for optical validation.[1]0.5 mol%
Buffer Chemistry (The "Calcium Bridge")

The choice of buffer is the single most critical variable. Magnesium (


) is often insufficient for high-PE content; Calcium (

) is superior due to its specific binding affinity for the phosphate moiety in the PE headgroup.
  • Fusion Buffer (High Salt + Ca

    
    ): 
    
    • 20 mM HEPES (pH 7.4)

    • 150 mM NaCl (High ionic strength shields electrostatic repulsion)

    • 5 mM CaCl

      
        (Essential for fusion)
      
  • Imaging Buffer:

    • 20 mM HEPES (pH 7.4)

    • 150 mM NaCl[1]

    • Note: Maintain ionic strength to prevent osmotic shock.

Detailed Protocol: Vesicle Fusion Method

This protocol utilizes the Vesicle Fusion technique, optimized for high-


 PE lipids.[1]
Phase 1: Small Unilamellar Vesicle (SUV) Preparation
  • Mixing: Dissolve DEPE and DOPC in Chloroform at the desired molar ratio in a clean glass vial.

  • Desolvation: Evaporate solvent under a gentle stream of Nitrogen (

    
    ) gas while rotating the vial to form a thin, uniform film. Desiccate under vacuum for >2 hours to remove trace solvent.
    
  • Rehydration: Hydrate the film with Fusion Buffer to a final concentration of 0.5–1.0 mg/mL.

    • Critical Step: Perform hydration at 50°C (well above the DEPE

      
       of 37°C). Vortex vigorously to form Multilamellar Vesicles (MLVs).
      
  • Extrusion: Pass the MLV suspension through a polycarbonate filter (100 nm pore size) 15–21 times using a mini-extruder.

    • Thermodynamic Control: The extruder block must be heated to 50°C . Extruding gel-phase lipids will rupture the filter and yield polydisperse aggregates.

Phase 2: Bilayer Formation on Mica[2][3][4][5]
  • Substrate Prep: Cleave a high-grade Muscovite Mica disc using adhesive tape to expose a pristine atomic lattice.[1]

  • Deposition: Place the mica disc on a heating stage set to 50°C .

  • Incubation: Pipette 100

    
    L of the warm SUV suspension onto the mica.
    
  • Fusion Kinetics: Incubate at 50°C for 30–45 minutes .

    • Mechanism:[1][2][3][4][5][6] The heat maintains the lipids in the fluid (

      
      ) state, allowing vesicles to flatten and rupture. The 
      
      
      
      ions bridge the mica-lipid interface.[7][8]
  • Cooling: Slowly allow the sample to cool to Room Temperature (

    
    ) over 20 minutes.
    
    • Note: As the sample cools below 37°C, DEPE domains will crystallize into the Gel Phase.

Phase 3: The "Gentle Exchange" Rinse

Unfused vesicles will remain adsorbed to the bilayer. They must be removed without exposing the fragile bilayer to air (dewetting causes instant destruction).

  • Pipette 100

    
    L of Imaging Buffer  into the sample droplet.
    
  • Immediately remove 100

    
    L of the mixed solution.
    
  • Repeat this exchange 5–10 times. Never let the liquid level drop below the mica surface.

AFM Imaging Parameters

Imaging PE bilayers requires delicate force control.[1] The gel-phase domains are stiff, but the grain boundaries are defects prone to rupture.

  • Mode: PeakForce Tapping (Bruker) or AC/Intermittent Contact Mode (Asylum/JPK).

  • Probe: Soft silicon nitride cantilever (Spring constant

    
    ).
    
  • PeakForce Setpoint: 50–100 pN (Minimize to prevent punching through).

  • Scan Rate: 0.5 – 1.0 Hz.[1]

What to look for:

  • Topography: A uniform flat surface.[1] If DEPE/DOPC is phase-separated, you may see DEPE gel domains raised

    
     above the fluid DOPC phase.[1]
    
  • Defects: Pinholes are common in PE bilayers.[1] If holes are

    
     wide, fusion density was too low.[1]
    

Mechanistic Visualization

Workflow Diagram

This diagram illustrates the temperature-dependent processing required for DEPE.

DEPE_Workflow LipidFilm Lipid Film (DEPE/DOPC) Hydration Hydration (Buffer + Ca++) LipidFilm->Hydration Extrusion Extrusion (> 50°C) Hydration->Extrusion Heat > Tm SUVs SUVs (Fluid Phase) Extrusion->SUVs Deposition Deposition on Mica (> 50°C) SUVs->Deposition Ca++ Bridge Cooling Slow Cooling (to 25°C) Deposition->Cooling Fusion Complete Rinsing Gentle Rinse (Remove Vesicles) Cooling->Rinsing Phase Separation AFM AFM Imaging (Gel/Fluid Coexistence) Rinsing->AFM

Caption: Critical temperature checkpoints for processing DEPE lipids to ensure successful vesicle rupture and bilayer formation.

Molecular Interface Diagram

The role of Calcium in stabilizing the PE-Mica interface.

Molecular_Interface cluster_bilayer Lipid Bilayer (Inner Leaflet) cluster_interface cluster_substrate Substrate PE_Head DEPE Headgroup (Zwitterionic / NH3+) Calcium Ca++ Ions (Bridging Agent) PE_Head->Calcium Phosphate Binding Mica Mica Surface (Net Negative Charge) Calcium->Mica Electrostatic Screen

Caption: Schematic of the Ca2+-mediated adsorption mechanism required to stabilize PE lipids on anionic mica.[1]

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
"Islands" of lipid (High roughness) Incomplete fusion (Vesicle adsorption).[1]Increase incubation temperature to 60°C; Increase [Ca

] to 10 mM.
Unstable imaging (Streaky lines) Bilayer is loosely attached or tip force too high.[1]Switch to PeakForce mode; Reduce setpoint; Allow longer cooling time.
No features visible (0 nm height) Detergent contamination or dewetting.[1]Ensure all glassware is Piranha-cleaned; Check water purity.[1]
Height step ~5-6 nm Likely a double bilayer (common with PE).[1]Reduce lipid concentration; Increase rinsing volume.[1]

References

  • Phase Behavior of DEPE

    • LIPID MAPS Structure Database.[1] "this compound (DEPE) Structure and Properties."

    • Source:

  • SLB Formation Protocols (PE/PG Mixtures)

    • Clifton, L. A., et al. (2019).[1] "Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion." ACS Omega.[1][9]

    • Source:

  • Calcium Mediated Fusion

    • Richter, R., et al. (2005).[1] "Following the Formation of Supported Lipid Bilayers on Mica: A Study Combining AFM, QCM-D, and Ellipsometry." Biophysical Journal.[1]

    • Source:

  • AFM Imaging of Membranes

    • Unsay, J. D., et al. (2013).[1] "Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers." JoVE (Journal of Visualized Experiments).[10]

    • Source:

Sources

Advanced Thin-Film Hydration Methodologies for 1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals specializing in lipid nanoparticle (LNP) formulation and stimuli-responsive liposomes.

Introduction & Biophysical Context

1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a synthetic, trans-unsaturated phospholipid widely utilized in the engineering of fusogenic liposomes and advanced drug delivery systems. Unlike standard phosphatidylcholines (PCs), phosphatidylethanolamines (PEs) possess a small, minimally hydrated headgroup and a bulky hydrophobic tail. This conical molecular geometry creates a high propensity to form non-lamellar structures—specifically the inverted hexagonal (


) phase—at elevated temperatures[1].

To successfully hydrate a DEPE film into stable multilamellar vesicles (MLVs) via the thin-film hydration method, one must carefully navigate its unique thermotropic phase behavior. Hydration must occur strictly within a specific temperature window: above the gel-to-liquid crystalline transition temperature (


) but below the lamellar-to-inverted hexagonal transition temperature (

)[2].

Thermodynamic Parameters of DEPE

The causality behind every step of the DEPE hydration protocol is rooted in its thermodynamics. The table below summarizes the critical phase transition parameters that dictate the experimental boundaries of the hydration process[1][3].

Thermodynamic ParameterValueExperimental Implication & Causality
Main Phase Transition (

)
(Gel

Fluid

)
37.1°C – 38.1°C Hydration buffer must be pre-heated to >40°C to ensure the lipid film melts into a fluid bilayer. Hydrating below this temperature results in rigid, unyielding lipid chunks.
Non-Lamellar Transition (

)
(Fluid

Hexagonal

)
64.0°C – 65.0°C Strict upper temperature limit. Exceeding this induces the

phase, destroying the lamellar structure and causing irreversible vesicle aggregation.
Enthalpy of

(

)
~7.2 kcal/mol The high energy requirement necessitates continuous, sustained heating (e.g., via a water bath) during the initial buffer addition and vortexing steps.
Enthalpy of

(

)
~0.6 – 1.22 kcal/mol The exceptionally low energy barrier indicates that the transition to the destabilizing

phase occurs rapidly and easily if the sample is accidentally overheated.

Experimental Workflow & Phase Transitions

The following diagram illustrates the logical progression of DEPE thin-film hydration, highlighting the critical temperature thresholds required to maintain the stable


 phase.

DEPE_Workflow A 1. Lipid Dissolution (DEPE in CHCl3/MeOH) B 2. Solvent Evaporation (N2 Stream + Vacuum) A->B Rotary Evaporation C 3. Dry Lipid Film (L_β Gel Phase) B->C >2h High Vacuum D 4. Buffer Hydration (45°C - 55°C) C->D T > 38°C (T_m) E 5. MLV Formation (L_α Fluid Phase) D->E Vortexing F H_II Phase (Aggregation) AVOID > 64°C D->F Overheating > 64°C (T_H)

DEPE phase transitions and temperature-dependent hydration workflow.

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system , ensuring that researchers can verify the success of the hydration at each critical juncture.

Phase 1: Lipid Film Preparation
  • Dissolution: Dissolve DEPE powder in a 2:1 (v/v) mixture of Chloroform:Methanol to achieve the desired concentration (e.g., 10 mg/mL).

    • Causality: While DEPE is soluble in pure chloroform, the addition of methanol disrupts hydrogen bonding between the PE headgroups. This ensures a homogenous molecular mixture and prevents localized lipid crystallization during the drying phase.

  • Evaporation: Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas. Maintain the water bath at 45°C (above

    
    ) during evaporation[4].
    
    • Causality: Drying the film above its

      
       prevents demixing and ensures a uniform 
      
      
      
      gel phase upon cooling[5].
  • Desiccation: Place the resulting thin film under high vacuum for a minimum of 2-3 hours (preferably overnight).

    • Causality: Trace organic solvents act as plasticizers, which can artificially lower the

      
       and unpredictably alter the delicate 
      
      
      
      transition dynamics.
Phase 2: Controlled Hydration
  • Buffer Preparation: Prepare the hydration buffer (e.g., 150 mM NaCl, 20 mM HEPES, 1 mM EDTA, pH 7.2)[4].

    • Causality: The inclusion of 1 mM EDTA is critical. EDTA chelates trace divalent cations (like

      
       or 
      
      
      
      ) which can bridge PE headgroups, dehydrate the membrane surface, and artificially induce non-lamellar phases at lower temperatures.
  • Temperature Equilibration: Pre-heat the buffer strictly to 45°C – 50°C . Do not exceed 55°C.

  • Hydration: Add the pre-heated buffer to the dry DEPE film. Immediately transfer the round-bottom flask to a 45°C water bath.

  • Agitation: Agitate vigorously via vortexing for 1-2 minutes, then incubate in the water bath for 5 minutes. Repeat this vortex-incubate cycle 3-5 times until the lipid film is completely stripped from the flask walls and suspended.

Self-Validating Check (Phase 2):

  • Pass: The suspension should appear uniformly milky and opaque, characteristic of stable MLVs.

  • Fail (Underheating): The presence of visible, rigid lipid chunks stuck to the glass indicates incomplete hydration (the temperature dropped below the 38°C

    
     during vortexing).
    
  • Fail (Overheating): The presence of stringy, macroscopic aggregates or macroscopic phase separation suggests the sample exceeded the 64°C

    
     threshold, triggering the 
    
    
    
    phase.
Phase 3: Downstream Processing (Extrusion)

To convert the highly polydisperse MLVs into uniform Large Unilamellar Vesicles (LUVs), mechanical extrusion is required.

  • Assemble a mini-extruder with a polycarbonate membrane (e.g., 100 nm pore size).

  • Place the extruder block on a heating plate maintained strictly at 45°C - 50°C .

    • Causality: Extruding below

      
       will rupture the polycarbonate membrane due to the rigidity of the gel phase. Extruding above 
      
      
      
      will cause the lipids to aggregate and permanently clog the pores.
  • Pass the MLV suspension through the membrane for 11 to 21 passes (always ending on an odd number to ensure the final volume is collected in the destination syringe).

Self-Validating Check (Phase 3): Analyze the final LUV suspension using Dynamic Light Scattering (DLS). A successful DEPE hydration and extrusion will yield a Z-average diameter near the pore size (e.g., ~110 nm) with a Polydispersity Index (PDI) of < 0.2 . A PDI > 0.3 indicates that non-lamellar aggregation occurred during the heating steps.

References

  • Heat shock protein coinducers with no effect on protein denaturation specifically modulate the membrane lipid phase. PNAS.[Link]

  • Farnesol and geranylgeraniol modulate the structural properties of phosphatidylethanolamine model membranes. Taylor & Francis.[Link]

  • The Physical Chemistry of the Enigmatic Phospholipid Diacylglycerol Pyrophosphate. Frontiers.[Link]

  • Effects of a N-Maleimide-derivatized Phosphatidylethanolamine on the Architecture and Properties of Lipid Bilayers. MDPI.[Link]

  • Flow control of thermotropic lipid monolayers. Soft Matter (RSC Publishing).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: DEPE Liposome Formulation & Stability

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for troubleshooting aggregation in DEPE (1,2-di-erucoyl-sn-glycero-3-phosphoethanolamine) liposome formulations.

Topic: Troubleshooting Aggregation in DEPE Formulations

Core Concept: Why DEPE Aggregates

Before troubleshooting, you must understand the molecular mechanics driving the failure. DEPE (1,2-di-erucoyl-sn-glycero-3-phosphoethanolamine) is not a standard bilayer-forming lipid like DSPC or POPC.[1][] It is a fusogenic, non-bilayer lipid .

  • The Geometry Problem: DEPE possesses a small polar headgroup (phosphoethanolamine) relative to its large, bulky hydrophobic tails (two C22:1 erucoyl chains). This gives the molecule a "cone shape" (packing parameter

    
    ).
    
  • The Energy Landscape: Spontaneously, DEPE molecules prefer to organize into an Inverted Hexagonal Phase (

    
    )  rather than a flat bilayer (
    
    
    
    ). In an aqueous environment, pure DEPE liposomes are thermodynamically unstable; they constantly seek to fuse and collapse into non-vesicular structures, appearing as macroscopic aggregates or precipitates.
  • The Temperature Factor: DEPE has a Gel-to-Liquid Crystalline transition temperature (

    
    ) significantly higher than its shorter-chain cousin DOPE.[1][] Working below this temperature guarantees aggregation during hydration.
    
Mechanism of Failure Visualization

DEPE_Aggregation DEPE_Monomer DEPE Monomer (Cone Shape) Bilayer Forced Bilayer (L_alpha) (High Tension) DEPE_Monomer->Bilayer Hydration + Energy (Sonication/Extrusion) Stalk Stalk Formation (Membrane Bridging) Bilayer->Stalk Storage/Time (Relaxation) Fusion Vesicle Fusion (Size Increase) Stalk->Fusion Aggregation Hexagonal Inverted Hexagonal Phase (H_II) (Precipitation/Collapse) Fusion->Hexagonal Thermodynamic Equilibrium Stabilizers Stabilizers (PEG-Lipids / Cholesterol / pH) Stabilizers->Bilayer Prevents

Figure 1: The thermodynamic pathway of DEPE aggregation.[1] Unlike PC lipids, PE lipids naturally progress toward the HII phase (collapse) unless actively stabilized.

Troubleshooting Guides (Q&A)

Category A: Formulation Phase (Hydration & Sizing)[1]

Q1: I am hydrating my DEPE film with PBS, but large white aggregates form immediately. The film won't disperse.

  • Diagnosis: You are likely hydrating below the Phase Transition Temperature (

    
    ).
    
  • Technical Insight: While DOPE (C18:1) has a

    
     of -16°C, DEPE (C22:[1][]1) has much longer chains, raising its 
    
    
    
    significantly (typically >30°C depending on hydration). If you hydrate at room temperature (25°C), the lipid is in the Gel Phase (
    
    
    )
    . In this rigid state, the bilayers cannot bend to form vesicles, leading to sheet-like aggregates.
  • Solution:

    • Increase hydration temperature to 55°C - 60°C .

    • Pre-warm your buffer to this temperature before adding it to the lipid film.

    • Keep the flask in a water bath at 60°C during the entire hydration/vortexing process.

Q2: My extruder blocks immediately, even when using 200 nm filters.

  • Diagnosis: This is caused by either (A) cold extrusion (below

    
    ) or (B) 
    
    
    
    phase formation during processing.[1]
  • Technical Insight: PE lipids are notoriously difficult to extrude because the high curvature required to pass through a pore induces the formation of the inverted hexagonal phase, which clogs the pores.

  • Solution:

    • Heat the Extruder: Ensure the entire extruder block is heated to >50°C.

    • Use a Helper Lipid: Pure DEPE is nearly impossible to extrude into stable liposomes. You must include a bilayer-stabilizing component.[1][]

      • Standard: Add Cholesterol (30-40 mol%) to align the acyl chains.[1][]

      • Steric: Add DSPE-PEG2000 (5 mol%) to provide a hydration shell.[1][]

    • Protocol Adjustment: If clogging persists, sonicate the sample for 5 minutes (bath sonicator, heated) before extrusion to break up large MLVs (Multilamellar Vesicles) into smaller fragments first.

Category B: Stability & Storage[1][2][4]

Q3: The liposomes looked clear yesterday, but today there is a white precipitate at the bottom.

  • Diagnosis: Reversion to the Inverted Hexagonal Phase (

    
    ).[3][4][5]
    
  • Technical Insight: The "metastable" bilayer you formed during extrusion has relaxed back to its preferred non-bilayer state. This is often accelerated by storage temperatures that are too close to the phase transition boundary.

  • Solution:

    • Check pH: Ensure your buffer pH is 7.4 - 8.0 . Low pH (< 6.0) can protonate certain headgroups or induce contact, but more importantly, for PE/CHEMS systems, low pH triggers fusion. For pure DEPE, neutral-to-basic pH is safer.[1][]

    • PEGylation is Mandatory: For DEPE, electrostatic repulsion (Zeta potential) is often insufficient because the headgroup is zwitterionic and small. You must use Steric Stabilization . Incorporate PEG-Lipid (1-5 mol%) .[1][]

    • Cryoprotectant: If freezing, you must use 10% Sucrose or Trehalose. Never freeze DEPE liposomes in PBS alone; the ice crystals will force membranes together, causing immediate fusion upon thawing.

Q4: My DLS data shows the size increased from 120 nm to 180 nm over 48 hours.

  • Diagnosis: Fusogenic Aggregation (Ostwald Ripening is rare for long-chain lipids; this is fusion).[1][]

  • Technical Insight: DEPE membranes have a high surface tension. When two vesicles collide, the energy barrier to fusion is very low.

  • Solution:

    • Increase Repulsion: Add 10 mol% of a negatively charged lipid like DSPG or DOPS . This adds a strong negative Zeta potential (<-30 mV), creating an electrostatic barrier that prevents the close contact required for fusion.[]

Optimized Protocol: Stable DEPE Liposomes

This protocol is designed to produce stable, ~100 nm vesicles suitable for drug delivery or hyperthermia studies.

Formulation:

  • DEPE: 55 mol%[1][6]

  • Cholesterol: 40 mol% (Stabilizes bilayer, prevents leakage)[1]

  • DSPE-PEG2000: 5 mol% (Prevents aggregation)[1][]

Workflow:

  • Film Preparation: Dissolve lipids in Chloroform/Methanol (2:1). Evaporate under nitrogen/vacuum for >4 hours to remove all solvent traces.

  • Hydration (Critical):

    • Buffer: HEPES (20mM) + NaCl (140mM), pH 7.4.

    • Temperature: Heat buffer and lipid film to 60°C .

    • Hydrate for 30-60 minutes with intermittent vigorous vortexing.

  • Sizing (Extrusion):

    • Assemble extruder with 200 nm or 100 nm Polycarbonate membrane.

    • Heat block to 60°C.

    • Pass sample 11-21 times.

  • QC Check:

    • Measure Size (DLS) and PDI immediately. Target PDI < 0.2.

    • Store at 4°C. Do not freeze without cryoprotectant.

Data Reference Tables

Table 1: Critical Thermal Parameters
LipidChain LengthTypeTm (Gel

Liquid)
Th (Bilayer

Hexagonal)
Aggregation Risk
DOPE 18:1 (cis)Fusogenic-16°C~10°CHigh (at Room Temp)
DEPE 22:1 (cis)Fusogenic~30-37°C *> 45°C High (if hydrated cold)
DSPC 18:0Bilayer55°C> 100°CLow

*Note: DEPE Tm is higher than DOPE due to increased Van der Waals forces from the C22 chains. Hydration must occur above this value.

Table 2: Troubleshooting Matrix
ObservationRoot CauseImmediate Action
Film peels off in sheets Hydration T < TmHeat water bath to 60°C; Vortex vigorously.
Extruder pressure spikes Lipid in Gel phase or HII phaseCheck extruder temp (60°C). Add 5% PEG-lipid.[1][]
Precipitate after 24h HII Phase ReversionAdd Cholesterol (40%) or charged lipid (DSPG).
Size doubles (Fusion) Lack of Steric BarrierIncrease PEG-lipid from 1% to 5%.[1][]

References

  • Seddon, J. M. (1990). Structure of the inverted hexagonal (

    
    ) phase, and non-lamellar phase transitions of lipids. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1031(1), 1-69.[1][] 
    
  • Cullis, P. R., & de Kruijff, B. (1979). Lipid polymorphism and the functional roles of lipids in biological membranes. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 559(4), 399-420.[1][] [1]

  • Allen, T. M., et al. (2002). Ligand-targeted therapeutics in anticancer therapy. Nature Reviews Cancer, 2(10), 750-763.[1]

  • Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids.

  • BenchChem. Technical Support Center: 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).[1][][5]

  • Larodan. 1,2-Dierucoyl-sn-Glycero-3-Phosphatidylcholine (DEPC) & PE Properties.[1][]

Sources

Technical Support Center: Optimizing Phase Transitions in DEPE/DPPC Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Tuning Phase Transition Temperatures (


) and Hexagonal Phase Onset (

) in DEPE/DPPC Liposomal Systems.
Introduction: The Thermodynamics of Control

Welcome to the technical support center for thermosensitive lipid formulations. You are likely working with 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) .

This is not a standard lipid pair.[1] Unlike simple fluidizing mixtures, this system plays a tug-of-war between two distinct forces:

  • DPPC (The Stabilizer): A cylindrical lipid that prefers the lamellar bilayer phase (

    
    ).
    
  • DEPE (The Destabilizer): A cone-shaped lipid (small headgroup) that drives the system toward the inverted hexagonal phase (

    
    ), promoting fusion and permeability.
    

The Goal: Optimize the ratio to maintain stability at physiological temperature (


) while triggering rapid cargo release or fusion under mild hyperthermia (

).
Module 1: Baseline Thermal Constants

Before mixing, you must validate your pure components. If your DSC (Differential Scanning Calorimetry) data deviates from these baselines, your mixture data will be uninterpretable.

Lipid ComponentPhase Transition TypeTemperature (

)
Enthalpy (

)
Structural Change
DPPC Pre-transition (

)

Low

(Ripple)
DPPC Main Transition (

)


Gel

Liquid Crystalline
DEPE Main Transition (

)


Gel

Liquid Crystalline
DEPE Hexagonal Transition (

)

HighLiquid Crystalline

Critical Insight: DEPE has a


 very close to body temperature. Pure DEPE liposomes are often unstable at 

. The addition of DPPC is required to raise the energy barrier for the hexagonal phase and stabilize the bilayer.
Module 2: Formulation & Preparation Protocols

Issue: "My transition peaks are broad or show doublets." Root Cause: Incomplete mixing of the lipid species leads to domain formation (phase separation).

Protocol: Homogeneous Thin Film Hydration

This workflow ensures molecular-level mixing of DEPE and DPPC before hydration.

LipidPrep Lipids Lipid Stock (DEPE + DPPC) Solvent Solvent Mix (CHCl3:MeOH 2:1) Lipids->Solvent Dissolve Film Rotary Evaporation (>45°C, Vac) Solvent->Film Dry Hydration Hydration (>55°C Buffer) Film->Hydration Form MLVs Extrusion Extrusion (100nm, >55°C) Hydration->Extrusion Size Reduction Annealing Annealing (Cycle ±10°C of Tm) Extrusion->Annealing Equilibrate

Figure 1: Critical workflow for preventing phase separation. Note the high temperature requirements.

Step-by-Step Troubleshooting:

  • Solvent Choice: Use Chloroform:Methanol (2:1 v/v). Pure chloroform may not fully solubilize the PE headgroup, leading to micro-aggregates.

  • Temperature Rule: Perform all steps (evaporation, hydration, extrusion) at

    
     or higher. This is well above the DPPC 
    
    
    
    (
    
    
    ).[2] If you work below
    
    
    , DPPC crystallizes into gel domains while DEPE remains fluid, permanently segregating the lipids.
  • Annealing: After extrusion, cycle the temperature between

    
     and 
    
    
    
    three times. This removes structural defects and relaxes the membrane.
Module 3: Tuning the Transition (The Optimization)

User Question: "How much DPPC do I need to trigger release at


?"

The relationship is not perfectly linear due to the non-ideal mixing of PE and PC headgroups. Use the following logic to guide your ratio selection.

The Phase Behavior Logic

PhaseLogic Ratio DEPE:DPPC Ratio HighDEPE High DEPE (>70%) Ratio->HighDEPE Balanced Balanced (50:50) Ratio->Balanced HighDPPC High DPPC (>70%) Ratio->HighDPPC Result1 Unstable at 37°C Prone to H_II phase High Leakage HighDEPE->Result1 Dominated by Cone Shape Result2 Ideal TSL Range T_m ≈ 39-40°C Sharp Release Balanced->Result2 Synergistic Defect Formation Result3 Too Stable T_m ≈ 41°C Slow Release HighDPPC->Result3 Dominated by Bilayer Stability

Figure 2: Impact of lipid ratio on liposome stability and release profile.

Optimization Table
DEPE:DPPC (Molar)Predicted

Behavior at

Behavior at

Application
90:10

Unstable / LeakyHexagonal Phase (

)
Fusogenic assays (not systemic)
70:30

Marginally StableRapid Burst ReleaseLocal injection TSL
50:50

StableOptimal Permeability Systemic TSL (Hyperthermia)
20:80

Very StableSlow/Low ReleaseLong-circulating carriers

Expert Tip: To shift the


 slightly down without adding more DEPE (which risks instability), consider adding 3-5 mol% of DSPE-PEG2000 . The PEG steric bulk creates lateral pressure that can lower 

by 0.5–1.0°C and improve circulation time.
Module 4: DSC Troubleshooting & Interpretation

User Question: "I see a broad peak spanning 35°C to 45°C. Is this normal?"

Diagnosis: No. A broad peak indicates low cooperativity . In a pure system, the transition is sharp (cooperative). In a mixture, a broad peak usually means:

  • Phase Separation: You have DPPC-rich islands and DEPE-rich islands melting independently. Solution: Re-extrude at higher temperature.

  • Impurities: Residual solvents (chloroform) act as plasticizers, broadening the peak and lowering

    
    . Solution: Lyophilize overnight.
    

User Question: "I see a hysteresis loop (heating


 cooling 

)."

Diagnosis: This is classic DEPE behavior.

  • The

    
     transition (if you scan high enough, >60°C) is often hysteretic because the formation of inverted hexagonal tubes is energetically costly to reverse.
    
  • If you see this near 40°C, it suggests your liposomes are aggregating or fusing during the heating scan. Check size (DLS) before and after DSC.

References
  • Epand, R. M., & Epand, R. F. (2012). Light scattering measurement and Avrami analysis of the lamellar to inverse hexagonal phase transition kinetics of the lipid DEPE.[3] Biophysical Journal.[4] Link

  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines (DPPC Data). Biochimica et Biophysica Acta (BBA). Link

  • Seddon, J. M., et al. (1984). Polymorphism of the crystalline and liquid-crystalline phases of this compound (DEPE). Biochemistry. Link

  • Avanti Polar Lipids. Phase Transition Temperatures of Common Lipids. Technical Data. Link

  • Landon, C. D., et al. (2011). Optimization of a novel and improved thermosensitive liposome formulated with DPPC and a Brij surfactant.[5][6] Journal of Controlled Release. Link

Sources

Technical Guide: Solubilization and Handling of 1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The DEPE Paradox

1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a synthetic phosphatidylethanolamine (PE) containing two trans-9-octadecenoic acid (elaidic acid) chains. Unlike its cis-isomer (DOPE), which is fluid at sub-zero temperatures, the trans double bonds in DEPE allow for tighter acyl chain packing.

The Challenge: DEPE presents a unique "solubility window" defined by two critical phase transitions. Below its melting temperature (


), it exists in a rigid gel phase that resists hydration. Above its hexagonal transition temperature (

), it abandons the bilayer structure entirely to form inverted hexagonal (

) tubes, leading to macroscopic precipitation.

Successful solubilization requires navigating the "Goldilocks Zone" between these two temperatures.

Core Physicochemical Properties
PropertyValueNotes
Molecular Formula

Zwitterionic headgroup
Molecular Weight 744.03 g/mol

(Gel

Liquid Crystalline)
~37°C - 38°C Hydration must occur above this temperature.

(Lamellar

Hexagonal)
~60°C - 63°C Heating above this causes precipitation/instability.
Critical Packing Parameter > 1.0 (Cone shape)Prefers non-bilayer structures (HII) at neutral pH.
pKa (Amine) ~9.6Net neutral at pH 7.4; Net negative at pH > 10.

Troubleshooting & FAQs

Direct solutions to common laboratory failures.

Q1: My lipid film flakes off but remains as floating white clumps in the buffer. Why?

Diagnosis: You likely hydrated the film below the Phase Transition Temperature (


).
The Science:  At room temperature (25°C), DEPE is in the Gel Phase (

)
. The acyl chains are frozen and tightly packed, preventing water from penetrating the headgroups. The Fix:
  • Warm your buffer to 45°C - 50°C before adding it to the lipid film.

  • Incubate the mixture at 50°C for 30 minutes with intermittent vortexing.

  • Do not exceed 60°C , or you risk inducing the hexagonal phase.

Q2: The solution was clear at 50°C, but precipitated when I cooled it to room temperature.

Diagnosis: Hysteresis and Gel Phase Reversion. The Science: Upon cooling below 37°C, DEPE reverts to the gel phase. Pure PE liposomes are often unstable in the gel phase if not stabilized by other lipids (like PC) or PEGylation, leading to aggregation. The Fix:

  • Immediate Use: Keep the suspension at 37°C during experiments if possible.

  • Stabilization: Incorporate 10-20 mol% of a "helper lipid" like DSPC or a PEG-lipid to stabilize the bilayer structure at lower temperatures.

Q3: I sonicated the sample to clarify it, but it turned into a milky, gross precipitate.

Diagnosis: Overheating induced the Inverted Hexagonal Phase (


).
The Science:  Sonication generates significant local heat. If the sample temp crosses ~

(

), DEPE rearranges from vesicles (bilayers) into inverted hexagonal tubes (

), which are hydrophobic and precipitate out of solution. The Fix:
  • Use a bath sonicator with temperature control (set to 45°C).

  • Pulse sonicate (30s on, 30s off) to prevent heat accumulation.

  • Never probe sonicate DEPE without an ice/water bath (and even then, be careful not to drop below

    
    ).
    
Q4: Can I use pH to improve solubility?

Diagnosis: Yes, by exploiting the amine pKa. The Science: At pH 7.4, DEPE is zwitterionic (neutral) and prone to inter-headgroup hydrogen bonding, which encourages aggregation. At pH > 9.5, the amine group deprotonates, leaving the phosphate group (


) to dominate. The resulting net negative charge creates electrostatic repulsion, stabilizing the bilayer.
The Fix:  Hydrate in a buffer at pH 9.0 - 9.5  (e.g., Borate or Glycine-NaOH). Once liposomes form, you can dialyze against pH 7.4, though stability may decrease.

Visualizing the "Danger Zones"

The following diagram illustrates the phase behavior logic you must follow to maintain DEPE solubility.

DEPE_Phase_Behavior cluster_zone Target Working Zone Gel Gel Phase (Lβ) (Solid, Rigid) < 37°C Liquid Liquid Crystalline (Lα) (Fluid Bilayer - SOLUBLE) 37°C - 60°C Gel->Liquid Heat > Tm (37°C) Liquid->Gel Cool < Tm Hex Inverted Hexagonal (HII) (Precipitate/Aggregates) > 63°C Liquid->Hex Heat > Th (63°C) Hex->Liquid Difficult Reversion

Caption: DEPE Phase Transition Map. Success depends on maintaining the lipid in the green "Liquid Crystalline" window (37°C–60°C).

Validated Solubilization Protocols

Method A: Thin Film Hydration (The "Goldilocks" Method)

Best for: Creating Multilamellar Vesicles (MLVs) or precursor for extrusion.

  • Preparation: Dissolve DEPE in Chloroform:Methanol (9:1 v/v) in a round-bottom flask.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen. Rotate the flask to create a thin, even film.

  • Desiccation: Place the flask under high vacuum (lyophilizer or vacuum pump) for at least 4 hours to remove trace solvent.

  • Hydration (CRITICAL):

    • Pre-heat your buffer (PBS or HEPES) to 45°C .

    • Add buffer to the lipid film.[1]

    • Keep the flask in a water bath set to 45°C .

    • Hydrate for 30–60 minutes with intermittent vigorous vortexing.

  • Sizing: If unilamellar vesicles are required, extrude through a polycarbonate membrane (100 nm) using an extruder heated to 45°C .

Method B: Ethanol Injection

Best for: Lipid Nanoparticles (LNPs) or high-throughput screening.

  • Dissolution: Dissolve DEPE in 100% Ethanol at 10–20 mg/mL. Warm to 40°C if necessary to ensure complete dissolution.

  • Injection:

    • Place your aqueous buffer (pH 7.4) on a magnetic stirrer stirring rapidly.

    • Crucial: Heat the buffer to 45°C .

    • Inject the ethanolic lipid solution rapidly into the vortex of the buffer.

  • Dilution/Dialysis: The final ethanol concentration should be <10% to preserve vesicle structure. Dialyze against buffer to remove ethanol.

Workflow Decision Tree

Use this flowchart to select the correct handling procedure based on your application.

DEPE_Workflow Start Start: DEPE Solubilization Goal What is your end goal? Pure Pure DEPE Liposomes (Model Membrane) Heat Hydrate at 45-50°C (Strict Control) Pure->Heat Must control Temp Stable Stable Drug Carrier (LNP/Liposome) Mix Add 20-40% Cholesterol or 10% DSPC-PEG Stable->Mix Add Helper Lipids Check Check Heat->Check Is it cloudy? Success Proceed to Experiment (Maintain > 37°C) Check->Success No (Milky/Translucent) Fail Fail Check->Fail Yes (Clumps) pH Hydrate at pH 9.0 Dialyze to pH 7.4 Fail->pH Try pH 9.0 Buffer Method Method Mix->Method Choose Method Film Thin Film Hydration (Keep > 37°C) Method->Film Small Batch Eth Ethanol Injection (Inject into 45°C Buffer) Method->Eth Large Batch

Caption: Decision matrix for DEPE formulation. Note the emphasis on temperature control and helper lipids for stability.

References

  • Avanti Polar Lipids. 18:1 Trans PE (DEPE) Product Information. Available at: [Link]

  • Epand, R. M., et al. (1989). "Effect of fatty acyl chain length and structure on the lamellar gel to liquid-crystalline and lamellar to reversed hexagonal phase transitions of aqueous phosphatidylethanolamine dispersions." Biochemistry.

  • Seddon, J. M., et al. (1984). "Polymorphism of the crystalline and liquid-crystalline phases of this compound." Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Cullis, P. R., & de Kruijff, B. (1979). "Lipid polymorphism and the functional roles of lipids in biological membranes." Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes.

Sources

minimizing hydrolysis of DEPE lipids during long-term experiments

[1]

Executive Summary

This guide addresses the stability challenges associated with DEPE (1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine) in long-term experiments.[1] Unlike standard biological lipids, DEPE contains trans-double bonds (elaidoyl chains), giving it a high phase transition temperature (

1

The Critical Failure Mode: Researchers often perform experiments at physiological temperature (

1

This guide provides protocols to minimize ester bond hydrolysis, optimize buffer conditions, and manage phase behavior to ensure experimental integrity.

Part 1: The Mechanism of Failure

To prevent hydrolysis, you must understand the molecular "attack vector." Hydrolysis in DEPE occurs primarily at the sn-1 and sn-2 ester linkages, catalyzed by protons (


1
The Hydrolysis Cascade

When DEPE hydrolyzes, it generates Lyso-DEPE and a free fatty acid (Elaidic Acid). Lyso-DEPE acts as a detergent.[1][2] Even small amounts (

DEPE_HydrolysisDEPEIntact DEPE(Bilayer Stable)LysoLyso-DEPE(Detergent-like)DEPE->Lyso Ester HydrolysisFFAFree Fatty Acid(Elaidic Acid)DEPE->FFAWaterH2O(Bulk Water)Water->LysoCatalystCatalysts:Acid/Base (pH)Heat (>Tm)Phosphate IonsCatalyst->Lyso AcceleratesFailureExperimental Failure:1. Membrane Leakage2. Vesicle Fusion3. Phase SeparationLyso->Failure Critical Concentration > 5%

Figure 1: The hydrolytic degradation pathway of DEPE.[1] Note that the accumulation of Lyso-DEPE is the primary driver of physical instability.

Part 2: Experimental Optimization (The "How-To")

Buffer Selection: The "Phosphate Trap"

Many researchers default to PBS (Phosphate Buffered Saline). Avoid this for long-term DEPE storage. Phosphate species can act as general acid-base catalysts for ester hydrolysis.[1]

Recommended Strategy: Use buffers with low catalytic activity and minimal temperature sensitivity.[1]

Buffer SystemSuitability for DEPENotes
HEPES / MOPS High Minimal metal binding; low interference with hydrolysis.[1] Recommended concentration: 10–20 mM.[1]
Phosphate (PBS) Low Known to catalyze ester hydrolysis. Avoid for storage >1 week.
Tris Medium pH fluctuates significantly with temperature (

).[1] If used, pH must be adjusted at the experimental temperature.
Citrate Low Often used at acidic pH, which inherently accelerates acid-catalyzed hydrolysis.[1]
pH Control

The rate of phospholipid hydrolysis follows a U-shaped curve.

  • Optimal Stability Window: pH 6.0 – 7.0.[1]

  • Risk Zone: pH < 5.0 or > 8.0.[1]

  • Action: Adjust your experimental buffer to pH 6.5 if your biological system permits. This is the "valley" of the hydrolysis rate curve.

Temperature & Phase Behavior ( Management)

DEPE has a transition temperature (


  • Storage (

    
    ):  DEPE is in the Gel Phase (
    
    
    )
    . Hydrocarbon chains are tightly packed, excluding water from the ester bonds. Hydrolysis is slow.[1]
  • Experiment (

    
    ):  DEPE is at the Phase Transition . Domains of gel and fluid coexist. Grain boundaries between domains are highly permeable and susceptible to water penetration. This is the most unstable temperature. 
    
  • Experiment (

    
    ):  DEPE is in the Liquid Crystalline Phase (
    
    
    )
    . Fluid, but homogeneous.[1]

Protocol Recommendation: If your experiment must be at

1
  • Annealing: Briefly heat liposomes to

    
     (above 
    
    
    ) to ensure hydration, then cool.
  • Cholesterol: Consider adding 30 mol% cholesterol.[1] This abolishes the sharp phase transition, creating a "liquid-ordered" phase that is less permeable to water and more stable at

    
    .
    

Part 3: Preparation & Storage Protocols

Standard Operating Procedure (SOP): DEPE Handling

Step 1: Solvent Removal (Pre-Hydration) [1]

  • DEPE is usually supplied in chloroform.

  • Critical: Traces of organic solvent in the lipid film can accelerate hydrolysis and alter

    
    .
    
  • Action: Dry under Nitrogen/Argon stream, then desiccate under high vacuum (<100 mTorr) for at least 4 hours (overnight is best) to remove trace solvent.[1]

Step 2: Hydration

  • Hydrate with degassed buffer (10 mM HEPES, pH 6.5, 140 mM NaCl).[1]

  • Why Degas? Removes dissolved oxygen (prevents oxidation) and

    
     (prevents pH drift).[1]
    
  • Hydrate at

    
      (well above 
    
    
    ) to ensure complete vesicle formation.

Step 3: Storage

  • Never freeze aqueous DEPE suspensions unless cryoprotectants (sucrose/trehalose) are present. Freezing ruptures vesicles.[1]

  • Store at

    
     under Argon headspace.[1]
    
  • Shelf Life:

    • Aqueous (

      
      ): 2–3 weeks max.[1]
      
    • Lyophilized powder (with cryoprotectant): Months/Years at

      
      .[1]
      

Part 4: Troubleshooting & Diagnostics

Use this decision tree to diagnose stability issues.

DiagnosticsObservationObservation:Sample is cloudy or leaking dyeCheckSizeTest 1: DLS (Dynamic Light Scattering)Is PDI > 0.2?Observation->CheckSizeCheckChemTest 2: TLC / HPLCIs Lyso-PE present?CheckSize->CheckChemNoAggAggregation DetectedCheckSize->AggYesHydrolHydrolysis ConfirmedCheckChem->HydrolYes (>5%)Sol1Solution:1. Check Salt conc. (Is it too high?)2. Add PEG-lipid (steric stabilization)CheckChem->Sol1No (Physical Instability)Agg->Sol1Sol2Solution:1. Check pH (Is it 6.5?)2. Lower Temp3. Switch buffer to HEPESHydrol->Sol2

Figure 2: Diagnostic workflow for DEPE instability.

FAQ: Frequently Asked Questions

Q: Can I use sonication to prepare DEPE liposomes? A: Use caution. Probe sonication generates high local heat and releases titanium particles, which can catalyze degradation.[1] Extrusion (passing through polycarbonate filters at

Q: My DEPE liposomes leak immediately at


. Why?A:


Solution:


Q: How do I measure hydrolysis without a Mass Spec? A: Thin Layer Chromatography (TLC) is effective.[1]

  • Mobile Phase: Chloroform/Methanol/Water (65:25:4 v/v/v).[1]

  • Stain: Molybdenum Blue (specific for phospholipids) or Iodine vapor.[1]

  • Result: Lyso-DEPE will appear as a slower-migrating spot below the main DEPE band.

References

  • Grit, M., & Crommelin, D. J. (1993).[1] Chemical stability of liposomes: implications for their physical stability.[2] Chemistry and Physics of Lipids, 64(1-3), 3-18.[1][2] [Link]

  • Kensil, C. R., & Dennis, E. A. (1981).[1] Alkaline hydrolysis of phospholipids in model membranes and the dependence on their state of aggregation. Biochemistry, 20(21), 6079-6085.[1] [Link]

  • Zhang, Y., et al. (2025).[1] Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery. Nano Letters.[1][3] [Link][1]

controlling vesicle size distribution of 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) Target Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals.[1]

Introduction: The DEPE Challenge

Welcome to the technical support guide for This compound (DEPE) .

Unlike its cis-isomer (DOPE), DEPE contains trans-9-octadecenoic acid (elaidic acid) chains.[1] This stereochemistry radically alters its packing density and phase transition behavior. While DOPE is fluid at sub-zero temperatures (


), DEPE has a gel-to-liquid crystalline transition (

) near body temperature (

).[1]

Furthermore, as a phosphatidylethanolamine (PE), DEPE has a cone-shaped geometry that favors the formation of inverted hexagonal phases (


)  at elevated temperatures (

).

The Core Problem: Controlling size distribution requires extruding the lipid in its liquid crystalline lamellar phase (


).
  • Too Cold (< 37°C): The lipid is in the Gel Phase (

    
    ).[2] The extruder will clog immediately.
    
  • Too Hot (> 60°C): The lipid enters the Inverted Hexagonal Phase (

    
    ). Vesicles collapse into lipid tubes and aggregates.
    

This guide provides the precise operational parameters to navigate this narrow thermodynamic window.

Part 1: Critical Parameters (Pre-Formulation)

Q1: What is the exact temperature window for processing DEPE vesicles?

Answer: You must maintain the entire system (lipid suspension, extruder, and syringes) between 42°C and 55°C .

ParameterTemperaturePhase StateConsequence for Extrusion
Storage 4°CGel (

)
Stable storage; rigid bilayer.[1]

(Transition)
37°C - 38°C Gel

Liquid Crystalline
CRITICAL THRESHOLD.
Processing Window 42°C - 55°C Liquid Crystalline (

)
Ideal for Extrusion/Sizing.

(Hexagonal)
~60°C - 66°C

Inverted Hexagonal (

)
FAILURE: Vesicle fusion/collapse.[1]

Technical Insight: The trans double bonds in DEPE allow tighter packing than cis bonds, raising the


 significantly compared to DOPE. Never attempt to extrude DEPE at room temperature (

).
Q2: How does pH affect DEPE vesicle stability?

Answer: Pure DEPE vesicles are prone to aggregation at neutral pH (7.4) due to the low hydration repulsion of the PE headgroup.

  • Standard Protocol: Use pH 7.4 - 8.0 with 150 mM NaCl.[1]

  • Stabilization Tip: If aggregation persists, increase pH to 8.5 - 9.0 .[1] This deprotonates a fraction of the ethanolamine headgroups (

    
    ), introducing a negative charge that provides electrostatic repulsion.
    
  • PEGylation: Adding 1-5 mol% PEG-lipid (e.g., PEG2000-PE) is the most robust method to prevent aggregation without altering pH.[1]

Part 2: Troubleshooting & Methodologies

Q3: My extruder clogs instantly. What is happening?

Diagnosis: This is almost certainly a Phase Transition Issue .

  • Cold Spots: Even if your heating block is at 45°C, the syringe or the membrane support might be cooler. DEPE reverts to the Gel phase (

    
    ) instantly below 37°C, acting like a solid plug.
    
  • Overheating: If you heated to >60°C to "ensure fluidity," you likely triggered the

    
     phase, forming non-bilayer aggregates that cannot pass through the pores.
    

Corrective Action:

  • Pre-heat the extruder body, syringes, and the buffer for 15 minutes at 45°C .

  • Perform the extrusion rapidly to prevent cooling.

  • Wrap the extruder in a heating jacket if available.

Q4: I see a double peak in DLS (Dynamic Light Scattering). How do I fix this polydispersity?

Answer: A double peak usually indicates the presence of Large Unilamellar Vesicles (LUVs) mixed with Multilamellar Vesicles (MLVs) or aggregates.

Protocol for Monodispersity (PDI < 0.1):

  • Freeze-Thaw Cycles (Essential): Before extrusion, subject the hydrated lipid suspension to 5 cycles of freeze-thaw.[1]

    • Freeze: Liquid Nitrogen (3 min).

    • Thaw: Water bath at 50°C (3 min).

    • Why? This disrupts MLV layers, making them easier to resize.

  • Pass Count: Increase extrusion passes to 21 times . (Odd number ensures the final product ends up in the "clean" syringe).

  • Step-Down Extrusion: If starting with raw hydration, extrude 5 times through 400 nm, then 11 times through 100 nm.

Q5: Can I store DEPE vesicles at 4°C?

Answer: Yes, but with a caveat. At 4°C, DEPE vesicles revert to the Gel Phase (


) . The membrane becomes rigid and faceted.
  • Risk: Upon re-heating to 37°C (body temp) for experiments, the vesicles undergo a phase transition that can cause transient leakage of encapsulated drugs.

  • Recommendation: If leakage is a concern, store at 4°C but anneal the vesicles (heat to 45°C for 10 mins) before use to ensure the bilayer defects heal before adding them to cells or assays.

Part 3: Visual Workflows

Diagram 1: DEPE Phase Behavior & Processing Logic

This diagram illustrates the thermodynamic "Safe Zone" required for successful DEPE manipulation.

DEPE_Phase_Logic Gel Gel Phase (Lβ) < 37°C Rigid, Solid-like Liquid Liquid Crystalline (Lα) 37°C - 60°C Fluid, Extrudable Gel->Liquid Heat > Tm (37°C) Liquid->Gel Cool < Tm Hexagonal Inverted Hexagonal (HII) > 60°C Non-bilayer, Aggregates Liquid->Hexagonal Heat > TH (60°C) Processing SAFE PROCESSING ZONE Target: 45°C - 50°C Processing->Liquid Maintain Here

Caption: Thermodynamic phase map of DEPE. Processing must occur strictly within the green Liquid Crystalline window.

Diagram 2: Optimized Extrusion Protocol

A step-by-step workflow to ensure low PDI and prevent clogging.

DEPE_Extrusion_Workflow Start Dry Lipid Film (DEPE) Hydration Hydrate > 45°C (Buffer pH 7.4-8.0) Start->Hydration FreezeThaw 5x Freeze-Thaw (-196°C / +50°C) Hydration->FreezeThaw Disrupt MLVs Equilibrate Equilibrate Extruder Set to 45°C - 50°C FreezeThaw->Equilibrate Extrude Extrude (100nm) 21 Passes at 45°C Equilibrate->Extrude Critical Step Cool Cool to RT (Vesicles enter Gel Phase) Extrude->Cool

Caption: Optimized workflow for DEPE LUV preparation. Note the high-temperature requirements during hydration and extrusion.

Part 4: References

  • Funari, S. S., Barceló, F., & Escribá, P. V. (2003). Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes.[3] Journal of Lipid Research, 44(3), 567–575.[3][4]

    • Source for

      
       and 
      
      
      
      values.
  • Czolkos, I., Guan, J., Orwar, O., & Jesorka, A. (2011). Flow control of thermotropic lipid monolayers. Soft Matter, 7(15), 6926-6933.[1]

    • Source for DEPE monolayer phase transition behavior.

  • Seddon, J. M., et al. (1984). Polymorphism of phospholipid-water systems. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 779(1), 81-124.[1]

    • Foundational text on PE lipid phase behavior (

      
       vs 
      
      
      
      ).
    • [1]

Sources

optimal storage temperature for 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine powder

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Lipid Formulation Division Subject: Technical Guide: Optimal Storage & Handling of 1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE)

Executive Summary

This compound (DEPE) is a synthetic transmembrane lipid analog distinguished by its trans-18:1 fatty acid chains.[1][2] Unlike its cis-isomer (DOPE), DEPE exhibits a significantly higher gel-to-liquid crystalline transition temperature (


) and a distinct lamellar-to-inverted hexagonal (

) phase transition at ~60–63°C.[1]

Optimal Storage: Store powder at -20°C in a desiccated, inert gas environment (Argon/Nitrogen). Critical Handling: Equilibrate to room temperature before opening to prevent hygroscopic degradation. Reconstitution requires heating above the


 (~37–40°C) but below the 

transition (~60°C) to maintain lamellar bilayer integrity.

Part 1: Physicochemical Specifications

PropertySpecification
Chemical Name This compound
Common Acronym DEPE (18:1 trans PE)
Avanti Product # 850726
Molecular Formula C₄₁H₇₈NO₈P
Molecular Weight 744.03 g/mol
Storage Temperature -20°C ± 5°C
Phase Transition (

)
~

(Gel

Liquid Crystalline)

Transition
~

-

(Lamellar

Inverted Hexagonal)
Solubility Chloroform, Chloroform:Methanol (2:[1][3]1)

Part 2: Troubleshooting & FAQs

Storage & Stability

Q: Can I store DEPE at -80°C instead of -20°C? A: Yes. While -20°C is the standard requirement for preventing hydrolysis and oxidation, storage at -80°C is acceptable and may extend shelf life for long-term archiving (>1 year).[1] The critical factor is not the lower temperature, but the temperature stability (avoiding freeze-thaw cycles) and moisture control .

Q: I received the shipment on dry ice, but the container felt warm. Is the lipid compromised? A: If the dry ice was fully sublimated and the packet was warm to the touch, do not use for critical quantitative experiments. DEPE has a transition temperature (


) around 37°C. Exposing the powder to temperatures above this limit in the presence of humidity can induce "caking" and accelerate hydrolysis. Verify purity via Thin Layer Chromatography (TLC) before use.

Q: Why is the powder clumpy? A: Clumping indicates moisture absorption. Phosphatidylethanolamines (PEs) are hygroscopic. If the vial was opened before reaching room temperature, atmospheric water condensed onto the lipid.

  • Corrective Action: Redissolve in Chloroform:Methanol (2:1), dry under nitrogen stream, and lyophilize to reset the powder form.

Reconstitution & Solubility

Q: I am trying to dissolve DEPE in chloroform at room temperature, but it looks cloudy. Why? A: Unlike DOPE (which is liquid/fluid at room temperature), DEPE has a gel-to-liquid transition (


) near 37°C  due to the tighter packing of trans-fatty acid chains.[1]
  • Solution: Warm the solvent and vial to 40–45°C (water bath) during solvation. This ensures the lipid enters the liquid crystalline phase (

    
    ), allowing full solubilization.
    

Q: What is the best solvent system for DEPE? A: Pure Chloroform is standard. For higher concentrations (>10 mg/mL) or if preparing lipid films, a Chloroform:Methanol (2:1 v/v) mixture is superior as it disrupts hydrogen bonding between the PE headgroups.

Experimental Application (Liposomes & Phase Behavior)

Q: My DEPE liposomes are aggregating or precipitating during extrusion. What is happening? A: You likely exceeded the


 transition temperature (~60°C) .
  • Mechanism: DEPE is a "fusogenic" lipid. At temperatures >60°C, it undergoes a phase transition from a stable bilayer (lamellar

    
    ) to an inverted hexagonal phase (
    
    
    
    ). This destroys the liposome structure, causing aggregation and precipitation.
  • Protocol Adjustment: Extrude at 45–50°C . This is warm enough to be above the gel transition (

    
    ) but cool enough to avoid the hexagonal instability region (
    
    
    
    ).[1]

Part 3: Critical Workflows (Visualized)

Workflow 1: Proper Storage & Handling

This workflow ensures zero water condensation, the primary cause of PE degradation.

StorageWorkflow Receipt Shipment Receipt (Dry Ice) Freezer Immediate Storage (-20°C) Receipt->Freezer Keep Frozen Equilibrate Equilibration (Wait 30 mins at RT) Freezer->Equilibrate Before Use Open Open Vial (In Fume Hood) Equilibrate->Open No Condensation Weigh Weigh/Solubilize (Under Argon/N2) Open->Weigh Reseal Purge & Reseal (Parafilm) Weigh->Reseal Reseal->Freezer Return

Caption: Standard Operating Procedure (SOP) for handling hygroscopic lipid powders to prevent hydrolysis.

Workflow 2: Phase Transition Logic for Liposome Preparation

Understanding the "Safe Zone" for DEPE processing.

PhaseBehavior Gel Gel Phase (Lβ) < 37°C (Rigid, insoluble) Liquid Liquid Crystalline (Lα) 40°C - 55°C (Fluid, Bilayer Stable) Gel->Liquid Reconstitution & Extrusion (Target Zone) Hex Inverted Hexagonal (HII) > 60°C (Non-bilayer, Fusogenic) Liquid->Hex Destabilization (Avoid for Liposomes) Heat1 Heat > Tm Heat2 Heat > Th

Caption: Thermal processing window for DEPE. Processing must occur in the green "Liquid Crystalline" zone.

References

  • Avanti Polar Lipids. this compound (DEPE) Product Page.[1] Avanti Polar Lipids.[4][5][6][7][8][9] [Link][1]

  • Tate, M. W., & Gruner, S. M. (1987). Lipid polymorphism of this compound.[1] Biochemistry, 26(1), 231–236. [Link]

  • Epand, R. M. (1998). Lipid Polymorphism and Membrane Properties.[10][11] Current Opinion in Colloid & Interface Science. [Link]

  • Seddon, J. M. (1990). Structure of the inverted hexagonal (HII) phase, and non-lamellar phase transitions of lipids. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes.[1] [Link]

Sources

Technical Support Center: Troubleshooting Leakage Rates in DEPE-Based Thermosensitive Liposomes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. This guide is designed for researchers and drug development professionals engineering 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) thermosensitive liposomes (TSLs). While DEPE is highly valued for its rapid, temperature-triggered drug release profiles at mild hyperthermia (40–42°C), its inherent membrane dynamics often lead to premature drug leakage at physiological temperatures (37°C).

This guide synthesizes thermodynamic principles with field-proven formulation strategies to help you stabilize your DEPE-based nanocarriers without sacrificing their thermosensitivity.

Section 1: Core Mechanisms of DEPE Leakage (FAQ)

Q1: Why do pure DEPE liposomes exhibit such high premature leakage at 37°C? A1: The instability of DEPE is driven by its molecular geometry. DEPE possesses a small, poorly hydrated phosphoethanolamine headgroup and bulky, trans-unsaturated elaidic acid tails. This creates a conical shape with a negative spontaneous curvature, thermodynamically driving the lipid to undergo a lamellar to inverted hexagonal (


) phase transition[1]. Although the bulk transition temperature of pure DEPE is ~61–65°C, at 37°C the bilayer is highly fluid and experiences severe packing stress. This thermodynamic drive toward non-lamellar structures creates transient packing defects (pores) in the bilayer, allowing encapsulated hydrophilic drugs to escape prematurely.

Q2: How does the addition of DPPC mitigate this leakage without destroying thermosensitivity? A2: Dipalmitoylphosphatidylcholine (DPPC) acts as a structural anchor. DPPC has a gel-to-liquid crystalline transition temperature (


) of approximately 41°C. By blending DPPC with DEPE, the resulting lipid matrix is forced into a rigid, tightly packed gel phase (

) at 37°C, which effectively seals the packing defects inherent to DEPE. When the tumor site is heated to 41–42°C, DPPC melts into the fluid phase (

). This sudden increase in fluidity synergizes with DEPE's natural propensity to form

phases, causing massive bilayer destabilization and rapid, localized drug release.

Q3: What is the mechanistic role of PEGylation in this system? A3: Grafting polyethylene glycol (PEG) to the lipid surface (e.g., using DSPE-PEG2000 or DMPE-PEG5000) introduces massive steric bulk at the aqueous interface. This bulky headgroup directly counteracts the negative interfacial mean curvature of DEPE[2]. By physically demanding more area at the lipid-water interface, PEG-lipids suppress the formation of the inverted hexagonal phase and stabilize the flat lamellar phase (


)[3]. This steric shielding is critical for reducing baseline leakage in the bloodstream.

Section 2: Formulation Troubleshooting & Optimization

Issue: High baseline leakage during storage or circulation at 37°C.

  • Causality: The lipid bilayer is too fluid, or the internal drug is in a highly soluble state, creating a strong concentration gradient that drives diffusion through transient membrane defects.

  • Solution 1 (Lipid Ratio): Optimize the DPPC:DEPE ratio. A molar ratio of 50:45 (DPPC:DEPE) provides enough DPPC to maintain a gel-phase barrier at 37°C while retaining enough DEPE for rapid release at 42°C.

  • Solution 2 (Cholesterol Caution): Avoid adding >5 mol% cholesterol. While cholesterol normally stabilizes liposomes by filling packing defects, in TSLs, it abolishes the cooperative phase transition of DPPC and suppresses the non-lamellar transition of DEPE[4], destroying the temperature-triggered release mechanism.

Issue: Liposomes are stable at 37°C but fail to release the payload at 42°C.

  • Causality: The membrane is over-stabilized, likely due to excessive PEGylation or the inclusion of high-melting-point lipids (like DSPC).

  • Solution: Limit PEG-lipid concentration to 3–5 mol%. Concentrations above 5 mol% heavily favor the lamellar phase, requiring temperatures far exceeding physiological hyperthermia to trigger release[2].

Section 3: Experimental Workflows & Methodologies

Protocol: Preparation of Low-Leakage DEPE/DPPC TSLs via Active Loading

This protocol utilizes an ammonium sulfate gradient to actively load doxorubicin (DOX). Active loading precipitates the drug inside the liposome core, drastically reducing the free drug concentration and preventing diffusion-driven leakage at 37°C.

Step 1: Lipid Film Hydration

  • Dissolve DPPC, DEPE, and DSPE-PEG2000 in chloroform at a molar ratio of 50:45:5 .

  • Evaporate the solvent under a gentle nitrogen stream, followed by vacuum desiccation for 4 hours to remove trace solvents.

  • Hydrate the lipid film with 250 mM Ammonium Sulfate buffer (pH 5.5) to a final lipid concentration of 20 mg/mL.

  • Causality: The high concentration of intra-liposomal sulfate is required to form a gel-like DOX-sulfate precipitate later in the workflow.

Step 2: High-Temperature Extrusion

  • Extrude the multilamellar vesicles 10 times through a 100 nm polycarbonate membrane using a thermojacketed extruder.

  • Critical Parameter: Maintain the extruder exactly at 50°C .

  • Causality: Extrusion must occur above the

    
     of both DPPC (41°C) and DEPE to ensure the lipids are fully in the fluid phase. Extruding below this temperature will cause membrane rupture and highly heterogeneous size distributions.
    

Step 3: Transmembrane Gradient Establishment

  • Dialyze the extruded liposomes against HEPES-buffered saline (HBS, pH 7.4, 300 mOsm/kg) for 24 hours at 4°C, changing the buffer twice.

  • Causality: This removes external ammonium sulfate, creating a pH and ion gradient across the bilayer. Ensure HBS is strictly iso-osmotic to prevent osmotic shock, which exacerbates DEPE packing defects.

Step 4: Active Loading & Self-Validation

  • Mix the liposomes with Doxorubicin HCl at a 1:10 (drug:lipid) mass ratio.

  • Incubate at 39°C for 1 hour.

  • Causality: 39°C is high enough to increase membrane permeability for DOX entry, but strictly below the ~41°C phase transition threshold to prevent catastrophic DEPE destabilization.

  • Validation Checkpoint: Pass a 100 µL aliquot through a Sephadex G-50 size exclusion column to separate free DOX from encapsulated DOX. Measure absorbance at 480 nm.

  • Self-Validating System: If the Encapsulation Efficiency (EE%) is < 90%, the transmembrane gradient was compromised during dialysis, indicating premature leakage of the gradient itself. Do not proceed to in vivo studies; re-verify buffer osmolarity.

Section 4: Quantitative Data Summary

The following table summarizes the expected performance metrics of various DEPE formulations based on established biophysical parameters.

Formulation (Molar Ratio)Leakage at 37°C (24h)Release at 42°C (5 min)Phase Transition (

)
Pure DEPE (100)> 80%N/A (Unstable)~61–65°C
DEPE : DPPC (50:50)~ 15–20%~ 85%~ 41.5°C
DEPE : DPPC : DSPE-PEG2000 (45:50:5)< 5% > 90% ~ 42.0°C
DEPE : DPPC : Chol (45:45:10)< 5%< 30% (Suppressed)Broadened / Abolished

Section 5: Mechanistic Visualization

G T37 Physiological Temp (37°C) DPPC_Gel DPPC: Gel Phase (Lβ') T37->DPPC_Gel PEG_Steric PEG-Lipid: Steric Shielding T37->PEG_Steric DEPE_Lam DEPE: Forced Lamellar (Lα) DPPC_Gel->DEPE_Lam PEG_Steric->DEPE_Lam Stable Stable Bilayer (Minimal Leakage) DEPE_Lam->Stable T42 Hyperthermia (41-42°C) Stable->T42 Localized Heating DPPC_Fluid DPPC: Fluid Phase (Lα) T42->DPPC_Fluid DEPE_Hex DEPE: HII Phase Tendency T42->DEPE_Hex Defects Packing Defects & Pores DPPC_Fluid->Defects DEPE_Hex->Defects Release Rapid Drug Release Defects->Release

Mechanistic pathway of temperature-triggered release in DEPE/DPPC/PEG liposomes.

References

  • Light scattering measurement and Avrami analysis of the lamellar to inverse hexagonal phase transition kinetics of the lipid DEPE. National Institutes of Health (NIH).[Link]

  • Different Effects of Long- and Short-Chain Ceramides on the Gel-Fluid and Lamellar-Hexagonal Transitions of Phospholipids: A Calorimetric, NMR, and X-Ray Diffraction Study. National Institutes of Health (NIH).[Link]

  • Influence of the Lamellar Phase Unbinding Energy on the Relative Stability of Lamellar and Inverted Cubic Phases. National Institutes of Health (NIH).[Link]

  • PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective. ACS Publications.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Thermal Behavior of 1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the thermal properties of 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE), a trans-unsaturated phosphatidylethanolamine, utilizing Differential Scanning Calorimetry (DSC). Intended for researchers, scientists, and professionals in drug development, this document offers a comparative perspective on DEPE's phase behavior against other common phospholipids, supported by experimental data and established scientific principles. We will explore the causality behind its unique thermal signature and provide a detailed protocol for its characterization.

Introduction to DEPE and its Significance

This compound (DEPE) is a phospholipid distinguished by the presence of two elaidoyl (18:1, trans-Δ9) acyl chains. This trans-unsaturation imparts distinct physicochemical properties compared to its cis-isomer, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and saturated counterparts like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). The unique geometry of the trans-double bond allows for a more linear chain conformation than cis-isomers, leading to different packing characteristics within a lipid bilayer. These structural nuances have significant implications for membrane fluidity, stability, and the propensity to form non-lamellar structures, which are critical in biological processes such as membrane fusion and in the formulation of lipid-based drug delivery systems.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow associated with thermal transitions in a material as a function of temperature.[1][2] For lipids, DSC is instrumental in determining key thermodynamic parameters such as the phase transition temperature (Tm) and the enthalpy (ΔH) of these transitions. These parameters provide a quantitative fingerprint of a lipid's thermal behavior and stability.

Comparative Thermal Analysis of DEPE and Alternative Phospholipids

The thermal behavior of DEPE is characterized by two primary phase transitions: the main gel-to-liquid crystalline phase transition (Lβ → Lα) and the lamellar-to-inverted hexagonal phase transition (Lα → HII). The Lβ phase is a more ordered, gel-like state with tightly packed acyl chains, while the Lα phase is a more disordered, fluid state. The HII phase is a non-lamellar structure with lipids arranged in a hexagonal array of cylindrical inverted micelles.

Below is a comparative summary of the thermal properties of DEPE alongside two widely studied phospholipids: DOPE, its cis-unsaturated isomer, and DPPC, a saturated phosphatidylcholine.

PhospholipidAcyl Chain CompositionHeadgroupMain Transition Temp (Tm) (°C)Main Transition Enthalpy (ΔH) (kcal/mol)Lamellar to Hexagonal Transition (TLH) (°C)
DEPE 18:1 (trans-Δ9)Ethanolamine~38Not widely reported~65[3]
DOPE 18:1 (cis-Δ9)Ethanolamine~ -16 to -22Not widely reported~10[4][5]
DPPC 16:0Choline~41.5[6]8.74[7]Not applicable

Key Insights from the Comparative Data:

  • Influence of Acyl Chain Isomerism: The most striking comparison is between DEPE and its cis-isomer, DOPE. The trans-double bond in DEPE's acyl chains allows for a more extended and ordered packing, resulting in a significantly higher main transition temperature (38°C) compared to DOPE ( -16 to -22°C). The kink introduced by the cis-double bond in DOPE disrupts this packing, leading to a much more fluid membrane at lower temperatures.[8][9]

  • Headgroup Effect: Comparing DEPE to DPPC, both of which have relatively high main transition temperatures, highlights the role of the headgroup. Phosphatidylethanolamine (PE) headgroups, like in DEPE, can form intermolecular hydrogen bonds, which contribute to a tighter packing and higher transition temperatures compared to the bulkier phosphatidylcholine (PC) headgroup of DPPC.[8]

  • Propensity for Non-Lamellar Phases: Both DEPE and DOPE, as phosphatidylethanolamines, exhibit a transition to the inverted hexagonal (HII) phase, a property not observed for DPPC under normal conditions. This tendency is crucial for their role in membrane fusion events. The temperature of this transition (TLH) is also influenced by acyl chain geometry, with DEPE transitioning at a much higher temperature than DOPE.

Experimental Protocol for DSC Analysis of DEPE

This section provides a detailed, step-by-step methodology for the DSC analysis of DEPE, designed to yield reliable and reproducible data.

1. Materials and Reagents:

  • This compound (DEPE) powder (high purity)

  • Buffer of choice (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Chloroform (HPLC grade)

  • Nitrogen gas (high purity)

  • Deionized water

2. Sample Preparation (Multilamellar Vesicles - MLVs):

The preparation of multilamellar vesicles is a common and straightforward method for hydrating lipid samples for DSC analysis.

  • Step 1: Lipid Film Formation:

    • Accurately weigh a desired amount of DEPE powder and dissolve it in chloroform in a round-bottom flask.

    • Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Step 2: Hydration:

    • Add the desired buffer to the dried lipid film. The final lipid concentration is typically in the range of 1-5 mg/mL.

    • Hydrate the lipid film by vortexing the flask vigorously for several minutes at a temperature above the main transition temperature of DEPE (i.e., > 38°C). This ensures proper hydration and formation of MLVs.

  • Step 3: Annealing:

    • To ensure a uniform and stable vesicle population, it is recommended to anneal the sample by subjecting it to several freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and then thawing it in a warm water bath. Repeat this cycle 5-10 times.

3. DSC Instrumentation and Measurement:

  • Step 1: Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using standard materials (e.g., indium) according to the manufacturer's instructions.

  • Step 2: Sample Loading:

    • Carefully load the hydrated DEPE sample (typically 10-50 µL) into a DSC sample pan.

    • Load an equal volume of the same buffer into a reference pan.

    • Hermetically seal both pans to prevent evaporation during the experiment.

  • Step 3: Thermal Program:

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected transition temperature (e.g., 10°C).

    • Heat the sample at a controlled scan rate, typically 1-2°C/min, to a final temperature well above all expected transitions (e.g., 80°C). Slower scan rates generally provide better resolution of thermal events.

    • It is advisable to perform a second heating scan after a controlled cooling scan to check for the reversibility of the transitions and to erase the sample's prior thermal history.[2]

4. Data Analysis:

  • The DSC thermogram plots heat flow versus temperature. Endothermic events, such as phase transitions, appear as peaks.

  • Transition Temperature (Tm): Determined as the temperature at the peak maximum of the transition.

  • Transition Enthalpy (ΔH): Calculated by integrating the area under the transition peak. This value is typically normalized by the amount of lipid in the sample and expressed in kcal/mol or kJ/mol.

Visualizing the DSC Workflow and Lipid Phase Behavior

To better illustrate the experimental process and the underlying molecular changes, the following diagrams are provided.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation LipidFilm 1. Lipid Film Formation Hydration 2. Hydration with Buffer LipidFilm->Hydration Annealing 3. Freeze-Thaw Cycles Hydration->Annealing Loading 4. Sample Loading Annealing->Loading Heating 5. Controlled Heating Scan Loading->Heating Data 6. Data Acquisition Heating->Data Thermogram 7. Generate Thermogram Data->Thermogram Parameters 8. Determine Tm and ΔH Thermogram->Parameters

Caption: Experimental workflow for DSC analysis of DEPE.

Lipid_Phases Gel Gel Phase (Lβ) Ordered, tightly packed acyl chains Liquid Liquid Crystalline (Lα) Disordered, fluid acyl chains Gel->Liquid Main Transition (Tm) Heat Absorption Hexagonal Inverted Hexagonal (HII) Non-lamellar, cylindrical structure Liquid->Hexagonal Lamellar-Hexagonal Transition (TLH) Further Heat Absorption

Caption: Phase transitions of DEPE with increasing temperature.

Causality Behind Experimental Choices and Interpretation of Results

The choice of experimental parameters in DSC is critical for obtaining meaningful data. The slow scan rate (1-2°C/min) is employed to allow the system to remain close to thermal equilibrium during the transition, resulting in sharper and more accurate peak determination. The preparation of MLVs is a robust method that ensures full hydration of the lipid, which is essential as the phase transition behavior of phospholipids is highly dependent on the water content.

The resulting DSC thermogram of DEPE provides a wealth of information. The main transition peak at approximately 38°C reflects the cooperative melting of the trans-unsaturated acyl chains. The enthalpy of this transition is a measure of the energy required to disrupt the ordered packing of the gel phase. A higher enthalpy value generally indicates stronger intermolecular interactions in the gel state. The second, typically smaller, endothermic peak around 65°C corresponds to the rearrangement of the lipid molecules from a planar bilayer to the curved HII phase.

The thermal profile of DEPE makes it a compelling candidate for specific applications. Its relatively high Tm means that at physiological temperature (~37°C), DEPE-containing membranes will be in a state of phase coexistence, which can influence membrane permeability and the function of embedded proteins. This property is particularly relevant in the design of thermosensitive liposomes for drug delivery, where a temperature-triggered phase transition can induce the release of an encapsulated therapeutic agent.[8]

Conclusion

The differential scanning calorimetry analysis of this compound reveals a unique thermal signature that is a direct consequence of its molecular structure. The trans-unsaturation of its acyl chains results in a main phase transition temperature that is intermediate between its fully saturated and cis-unsaturated counterparts. Its phosphatidylethanolamine headgroup drives the formation of a non-lamellar inverted hexagonal phase at elevated temperatures. This comprehensive understanding of DEPE's thermal behavior, obtained through DSC, is invaluable for researchers and developers working with lipid-based systems, enabling the rational design of membranes and delivery vehicles with tailored physicochemical properties.

References

  • Linseis. (2025, December 19). Understanding Lipid Membrane Phase Transitions: The Role of Tm in Membrane Structure and Function.
  • Avanti Polar Lipids. What Issues Should I Consider When Selecting Lipids?
  • Avanti Polar Lipids. What Is The Transition Temperature Of The Lipid?
  • Encapsula NanoSciences. (2011, March 13). What is the effect of the phase transition temperature of the lipid on the liposome formulation?
  • Quora. (2015, June 22). What factors influence the transition temperature for lipid bilayers?
  • MDPI. (2023, May 19). Assessment of DPPC Liposome Disruption by Embedded Tocopheryl Malonate.
  • Bio-protocol. 4.4. Differential Scanning Calorimetry (DSC).
  • ResearchGate. Differential scanning calorimetry (DSC) heating scans of DPPC/POPG,...
  • PubMed. (n.d.). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations.
  • SpringerLink. Differential Scanning Calorimetry of Protein–Lipid Interactions.
  • Technology Networks. Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes.
  • PubMed. (n.d.). Thermodynamics of mixing of dipalmitoyl phosphatidylcholine and egg phosphatidylcholine in hydrated bilayers.
  • BenchChem. (2025). Application Notes and Protocols for Differential Scanning Calorimetry of 1,2-Distearoyl-3-palmitoyl-rac-glycerol.
  • PMC. Time-resolved x-ray diffraction and calorimetric studies at low scan rates: I. Fully hydrated dipalmitoylphosphatidylcholine (DPPC) and DPPC/water/ethanol phases.
  • ResearchGate. The DSC calorimetric curves for pure DPPC and DPPC containing varying concentrations of vitamin D2.
  • CORE. Phase diagram of 1,2-dioleoylphosphatidylethanolamine (DOPE):water system at subzero temperatures and at low water contents.
  • PubMed. (1999, July 15). Phase diagram of 1,2-dioleoylphosphatidylethanolamine (DOPE):water system at subzero temperatures and at low water contents.
  • ResearchGate. Temperature-modulated DSC analysis of the main phase transition of...
  • IntechOpen. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • Linseis. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • PubChem. 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine.
  • MDPI. (2026, March 4). Deep Eutectic Solvent Based on Choline Hydroxide for Advanced Aqueous Lubrication.
  • Shimadzu. What is a DSC?
  • TA Instruments. Studying Liposomes in the Nano DSC.
  • Wikipedia. 1,2-Dioleoyl-sn-glycerophosphoethanolamine.
  • TU Delft Repository. Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha.
  • Sigma-Aldrich. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine.
  • Santa Cruz Biotechnology. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | CAS 4004-05-1.
  • precisionFDA. 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE.
  • ASTM International. (2012, September 15). Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry1.
  • MDPI. (2022, November 24). Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry: A Review.
  • ResearchGate. (2025, August 10). Measurements of Heat Capacity and Enthalpy of Phase Change Materials by Adiabatic Scanning Calorimetry.

Sources

High-Resolution NMR Characterization of 1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) Purity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Characterization of 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) Purity Content Type: Publish Comparison Guide

Executive Summary: The "Trans-Effect" in Lipid Purity

This compound (DEPE) is a synthetic phospholipid distinguished by its trans-9-octadecenoic acid chains (elaidoyl), unlike its cis-isomer, DOPE (oleoyl). This geometric difference is not merely structural; it dictates the thermodynamic behavior of the lipid. DEPE exhibits a gel-to-liquid crystalline phase transition temperature (


) of approximately 37–38°C , making it a critical component for thermosensitive liposomes  used in hyperthermia-triggered drug delivery.

For researchers, the purity of DEPE is non-negotiable. Even minor contamination with cis-isomers (DOPE) or hydrolysis products (Lyso-PE) can drastically lower the


, causing premature drug leakage at body temperature (

).

This guide establishes Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive "Gold Standard" for characterizing DEPE purity, comparing it objectively against HPLC and TLC alternatives, and providing a self-validating protocol for structural confirmation.

Comparative Analysis: Why NMR is the Structural Truth

While HPLC is the standard for trace impurity detection, it often struggles to differentiate geometric isomers (cis vs. trans) without specialized chiral or silver-ion columns. NMR provides an absolute structural fingerprint.

Table 1: Methodological Comparison for DEPE Characterization
FeatureHigh-Field NMR (

H &

P)
HPLC-CAD/ELSD TLC (Thin Layer Chrom.)
Primary Utility Absolute structural quantitation & isomer distinction.Trace impurity profiling (<0.1%).Quick qualitative check.
Isomer Distinction High. Distinguishes trans (DEPE) vs cis (DOPE) via

-coupling constants.
Low/Medium. Requires specific Ag+ columns to separate geometric isomers.Low. Often co-elutes.
Quantification Direct (qNMR). No reference standard needed if using an Internal Standard (IS).Indirect. Requires identical reference standards for calibration curves.Semi-quantitative. Visual estimation only.
Sample Recovery Yes. Non-destructive.No. Destructive detectors (CAD/ELSD).No.
Limit of Detection

(Standard probes).

(High sensitivity).

.

Verdict: Use HPLC to detect trace contaminants. Use NMR to validate the identity (trans-configuration) and molar purity of the bulk material.

Deep Dive: The NMR Fingerprint of DEPE

To validate DEPE, you must confirm two distinct molecular regions: the Hydrophobic Tail (trans-alkene geometry) and the Hydrophilic Head (PE vs. Lyso-PE).

A. The "Trans-Alkene" Signature ( H NMR)

The most critical distinction between DEPE and DOPE is the coupling constant (


) of the vinyl protons (

).
  • DEPE (Trans): The dihedral angle of

    
     results in a larger coupling constant (
    
    
    
    ).
  • DOPE (Cis): The dihedral angle of

    
     results in a smaller coupling constant (
    
    
    
    ).
B. The Headgroup Integrity ( P NMR)

P NMR is the most robust method to detect hydrolysis. A pure DEPE sample should show a single sharp peak.
  • DEPE:

    
     (relative to 85% 
    
    
    
    ).
  • Lyso-PE: Shifts upfield/downfield by

    
     depending on pH.
    
  • Phosphatidic Acid (PA): Distinct shift, indicating headgroup cleavage.

Experimental Protocol: Self-Validating Characterization

Objective: Acquire quantitative


H and 

P spectra to calculate molar purity and confirm trans-geometry.
Step 1: Solvent Preparation

Phospholipids aggregate in pure chloroform, broadening signals. Use a ternary mixture to break micelles and sharpen peaks.

  • Solvent System:

    
     (Ratio 10:5:1  v/v/v).
    
  • Note: For

    
    P precision, adding EDTA-Na
    
    
    
    (
    
    
    ) to the aqueous fraction chelates paramagnetic ions that broaden phosphorus signals.
Step 2: Sample Preparation
  • Weigh 10–15 mg of DEPE powder into a clean vial.

  • Add 600 µL of the Solvent System. Vortex until completely dissolved (solution must be clear).

  • qNMR Option: Add an exact mass (

    
    ) of an Internal Standard (IS) like Dimethyl Sulfone  (singlet at 
    
    
    
    ) or Maleic Acid (singlet at
    
    
    , but avoid overlap with alkene region).
  • Transfer to a 5mm NMR tube.[1]

Step 3: Acquisition Parameters
  • Instrument:

    
     or higher recommended.
    
  • Temperature:

    
     (
    
    
    
    ).
  • 
    H Parameters: 
    
    • Pulse angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Critical for qNMR integration).
    • Scans: 16–32.

  • 
    P Parameters: 
    
    • Decoupling: Inverse Gated Decoupling (to eliminate NOE for quantitative results).

    • Relaxation Delay (

      
      ): 
      
      
      
      (Phosphorus relaxes slowly).
    • Scans: 64–128.

Data Interpretation & Visualization

Reference Table: Chemical Shifts for DEPE

Solvent:



Atom PositionFunctional GroupShift (

, ppm)
MultiplicityDiagnostic Value
Vinyl Protons

5.38 – 5.42 MultipletCritical. Look for

. (Cis is

).
Glycerol (sn-2)

5.20 – 5.25 MultipletIntegration Reference (1H).
Headgroup

3.10 – 3.15 Broad TripletConfirm PE headgroup.

-Methylene

2.28 – 2.32 TripletIntegration Reference (4H).
Allylic Protons

1.96 – 1.98 MultipletDistinct. Cis-allylic is

.
Terminal Methyl

0.88 TripletChain length confirmation.
Diagram 1: Purity Characterization Workflow

This diagram illustrates the logical flow for validating DEPE purity, distinguishing it from DOPE and degradation products.

DEPE_Characterization Start Crude DEPE Sample Solvent Dissolve in CDCl3:CD3OD:D2O (Breaks Micelles) Start->Solvent NMR_1H Acquire 1H NMR (Focus: 5.3-5.5 ppm) Solvent->NMR_1H NMR_31P Acquire 31P NMR (Focus: 0 ppm) Solvent->NMR_31P Check_Alkene Analyze Vinyl Coupling (J) NMR_1H->Check_Alkene Check_Head Analyze 31P Signals NMR_31P->Check_Head Trans J ≈ 15 Hz (Trans/Elaidoyl) Check_Alkene->Trans Large Split Cis J ≈ 6-10 Hz (Cis/Oleoyl Contamination) Check_Alkene->Cis Small Split Pure_Head Single Peak (Intact PE) Check_Head->Pure_Head Degraded Multiple Peaks (Lyso-PE / PA) Check_Head->Degraded Pass PASS: High Purity DEPE (Suitable for Thermosensitive Liposomes) Trans->Pass Fail FAIL: Reject Batch Cis->Fail Pure_Head->Pass Degraded->Fail

Caption: Logical workflow for NMR-based validation of DEPE purity, highlighting the critical decision points for geometric isomerism and headgroup stability.

Purity Calculation (qNMR)

To calculate the absolute purity (


, %) of your DEPE sample using an internal standard:


Where:

  • 
     = Integrated area of the signal (e.g., DEPE vinyl protons vs IS singlet).
    
  • 
     = Number of protons contributing to the signal (DEPE vinyl = 4; Maleic Acid = 2).
    
  • 
     = Molecular Weight (DEPE = 
    
    
    
    ).
  • 
     = Mass weighed (mg).
    
  • 
     = Purity of the Internal Standard (usually 99.9%).
    

References

  • Avanti Polar Lipids. Phospholipid Physical Properties and Phase Transition Temperatures. Avanti Polar Lipids Technical Data. [Link]

  • Glaser, R. W., et al. (2025). Comparative evaluation of HPLC, FTIR, Raman and NMR for analysis of phosphatidylcholine. Taylor & Francis Online. [Link]

  • Creative Biostructure. Analysis of Lipids by NMR Spectroscopy: Geometric Isomers.[Link]

  • Estrada, R., et al. (2008). Quantitative 31P NMR analysis of phospholipids in complex matrices. Journal of Lipid Research. [Link]

Sources

Phase Behavior of cis-18:1 PE (DOPE) vs. trans-18:1 PE (DEPE): A Technical Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the distinct phase behaviors of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE , cis-18:1) and 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE , trans-18:1).[1][2] While chemically identical in molecular weight (744.03 g/mol ) and headgroup composition, their stereoisomerism dictates radically different supramolecular organizations.[2]

Core Distinction:

  • DOPE (cis) acts as a "fusogenic" lipid.[1] It adopts an inverted hexagonal (

    
    ) phase at physiological temperatures due to the steric kink in its acyl chains, which induces negative curvature.
    
  • DEPE (trans) acts as a "stabilizing" lipid.[1] Its linear acyl chains facilitate tight packing, resulting in a high gel-to-liquid transition temperature (

    
    ) and a resistance to non-lamellar phase formation until significantly higher temperatures.[1][2]
    

Chemical & Physical Logic: The Packing Parameter

The divergent phase behaviors stem from the geometry of the double bond at the


 position. This geometry alters the Critical Packing Parameter (

)
, defined as

, where

is the hydrocarbon volume,

is the optimal headgroup area, and

is the critical chain length.
comparative Geometry Logic

LipidGeometry cluster_Cis DOPE (cis-18:1) cluster_Trans DEPE (trans-18:1) Cis_Bond Cis Double Bond (30° Kink) Cis_Shape Shape: Cone / Wedge Cis_Bond->Cis_Shape Cis_Packing Packing: Loose / Disordered Cis_Shape->Cis_Packing Cis_P Parameter P > 1 Cis_Packing->Cis_P Cis_Phase Result: H_II Phase Prone Cis_P->Cis_Phase Trans_Bond Trans Double Bond (Linear/Sigmoidal) Trans_Shape Shape: Cylinder Trans_Bond->Trans_Shape Trans_Packing Packing: Tight / Ordered Trans_Shape->Trans_Packing Trans_P Parameter P ≈ 1 Trans_Packing->Trans_P Trans_Phase Result: Stable Bilayer (L_alpha) Trans_P->Trans_Phase

Figure 1: Mechanistic flow illustrating how stereochemistry dictates lipid shape and subsequent phase behavior.[1]

  • DOPE (cis): The cis double bond creates a ~30° kink. This increases the effective volume of the hydrophobic tail region relative to the small PE headgroup. The molecule resembles a cone , favoring structures with negative curvature (inverted hexagonal phase,

    
    ).[2]
    
  • DEPE (trans): The trans double bond maintains a pseudo-linear chain conformation similar to saturated lipids (e.g., DSPC).[2] The molecule resembles a cylinder , favoring planar bilayers (

    
     or 
    
    
    
    ).

Quantitative Phase Behavior Data[3][4]

The following table synthesizes experimental transition temperatures. Note the massive shift in


 and 

caused solely by isomerization.
ParameterDOPE (cis-18:1)DEPE (trans-18:1)Impact of Isomerization

(Gel

Liquid Crystalline)
-16°C 37°C – 38°C trans increases

by ~54°C due to tighter Van der Waals packing.[1]

(Lamellar

Inv. Hexagonal)
3°C – 10°C 60°C – 63°C trans stabilizes the bilayer, pushing the non-lamellar transition up by ~50°C.
Phase at 37°C (Physiological)

(Inverted Hexagonal)

/

Boundary
DOPE is non-bilayer at body temp; DEPE is a rigid bilayer.
Hydration Sensitivity High (low hydration lowers

)
ModerateBoth PE headgroups are poorly hydrated compared to PC, but DEPE's chain order resists curvature.[1][2]

Data Sources: Validated against standard lipid thermograms (Avanti Polar Lipids, standard biophysics literature).

Phase Transition Timeline

PhaseTimeline cluster_DOPE DOPE (Cis) cluster_DEPE DEPE (Trans) Start -20°C DOPE_Gel Gel (L_beta) Zero 0°C Body 37°C High 65°C DOPE_Fluid Fluid (L_alpha) DOPE_Gel->DOPE_Fluid Tm (-16°C) DOPE_Hex Hexagonal (H_II) DOPE_Fluid->DOPE_Hex TH (~10°C) DEPE_Gel Gel (L_beta) DEPE_Fluid Fluid (L_alpha) DEPE_Gel->DEPE_Fluid Tm (38°C) DEPE_Hex Hexagonal (H_II) DEPE_Fluid->DEPE_Hex TH (63°C)

Figure 2: Thermotropic phase transition timeline.[1] Note that at 37°C, DOPE is already in the non-lamellar


 phase, while DEPE is barely exiting the Gel phase.

Experimental Protocols for Validation

To empirically verify these differences, researchers should employ Differential Scanning Calorimetry (DSC) for thermal transitions and Small-Angle X-ray Scattering (SAXS) for structural assignment.[1][2]

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine


 and 

.[2]
  • Sample Preparation:

    • Dissolve lipid (DOPE or DEPE) in chloroform/methanol (2:1).[1][2]

    • Dry under nitrogen stream, then vacuum desiccate for >4 hours to remove solvent traces.[2]

    • Hydrate with HEPES buffer (20mM HEPES, 150mM NaCl, pH 7.[2]4) to a final concentration of 1-5 mg/mL.[1]

    • Critical Step: Vortex vigorously above the expected transition temperature (e.g., 50°C for DEPE, RT for DOPE) to form Multilamellar Vesicles (MLVs).[2]

  • DSC Run:

    • Instrument: Microcal VP-DSC or Nano DSC.[1][2]

    • Scan Rate: 1°C/min (slow scan required for equilibrium).

    • Range: -20°C to 80°C.[1][2]

  • Analysis:

    • Identify endothermic peaks.[1][2][3]

    • DOPE: Look for a small peak at -16°C (

      
      ) and a smaller, broader transition around 10°C (
      
      
      
      ).[1][2]
    • DEPE: Look for a sharp, high-enthalpy peak at 38°C (

      
      ) and a secondary transition at ~63°C (
      
      
      
      ).[1][2]
Protocol B: SAXS Structural Confirmation

Objective: Distinguish between


 (lamellar) and 

(hexagonal) phases at 37°C.
  • Setup: Synchrotron or high-flux lab source SAXS.

  • Sample: High concentration lipid paste (~20 wt% lipid in buffer) in a quartz capillary.

  • Acquisition: Expose for 1-10 seconds at 37°C.

  • Peak Assignment (Ratio of

    
     vectors): 
    
    • Lamellar (

      
      ):  Peaks appear at ratios of 
      
      
      
      .[2]
      • Expected for DEPE (or coexistence with Gel).[1][2]

    • Inverted Hexagonal (

      
      ):  Peaks appear at ratios of 
      
      
      
      .[1][2]
      • Expected for DOPE.

Implications for Drug Delivery & Research

Fusogenicity and Endosomal Escape

DOPE is widely used as a "helper lipid" in Lipid Nanoparticles (LNPs) and liposomes because its


 phase propensity facilitates fusion with the endosomal membrane.
  • Mechanism: In the acidic endosome, DOPE promotes the transition from stable bilayer to unstable non-lamellar structures, releasing the payload.

  • DEPE Contrast: DEPE is poorly fusogenic at physiological temperatures.[1][2] Its high

    
     and stability mean it will not facilitate membrane destabilization/fusion at 37°C.[1]
    
Membrane Rigidity

DEPE can be used to model "stiff" membranes or to study the effects of trans fats on cellular signaling. The high


 of DEPE mimics saturated lipids (like DSPC) but retains the chemical unsaturation, allowing for specific oxidation chemistry studies without the fluidity of cis lipids.
Biological Recognition

Research indicates that invariant Natural Killer T (iNKT) cells can distinguish between these isomers.[1] Antigens presented in the context of cis-unsaturated lipids are often recognized, whereas trans-analogs may fail to activate the receptor due to the altered membrane topology and rigidity.

References

  • Tate, M. W., & Gruner, S. M. (1987). Lipid polymorphism of mixtures of dioleoylphosphatidylethanolamine and saturated and monounsaturated phosphatidylcholines.[2] Biochemistry.

    • Source for DOPE phase behavior and HII transition mechanics.
    • [1][2]

  • Epand, R. M., et al. (1996). Phase behavior of phosphatidylethanolamines containing trans-unsaturated fatty acids.[1][2] Biochimica et Biophysica Acta (BBA) - Biomembranes.

    • Direct comparison of cis vs trans PE lipids.
    • [1][2]

  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines.[2] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. (Extrapolated for PE chain logic).

    • Authoritative review on lipid phase transition temper
    • [1][2]

  • Avanti Polar Lipids.

    • Standard reference for Tm and TH values.
  • Yang, Q., et al. (2002). Determination of the L(alpha)-H(II) phase transition temperature for 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine.[1][4] Biophysical Journal.[1][2][5]

    • Specific methodology for determining DOPE TH.

Sources

Advanced Quantification of Trans-18:1 Phosphatidylethanolamine (PE): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC analysis methods for trans-18:1 PE quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The quantification of trans-18:1 containing Phosphatidylethanolamine (PE) presents a unique analytical challenge in lipidomics and drug development. Unlike simple fatty acid profiling, quantifying the intact phospholipid requires resolving geometric isomers (cis vs. trans) that are isobaric and possess nearly identical hydrophobicities.

This guide evaluates the two primary HPLC-based methodologies for this analysis: C30 Reverse-Phase LC-MS/MS (for intact molecular species) and Silver-Ion HPLC (for high-resolution isomer separation). While Gas Chromatography (GC) remains a benchmark for total fatty acid content, this guide focuses on liquid chromatography solutions that preserve the phospholipid headgroup or offer superior isomer resolution in a liquid phase.

Part 1: The Analytical Challenge

Trans-18:1 PE (typically containing elaidic or vaccenic acid) is a bioactive lipid associated with membrane rigidity and specific signaling pathways. The core difficulty in its quantification lies in isobaric interference .

  • Mass Spectrometry Limitations: The cis isomer (PE 18:0/18:1 cis) and trans isomer (PE 18:0/18:1 trans) have identical molecular weights and fragmentation patterns (MS/MS). Mass spectrometry alone cannot distinguish them.

  • Chromatographic Overlap: On standard C18 columns, the "kinked" cis double bond and the "linear" trans double bond often co-elute due to insufficient selectivity differences in hydrophobic interaction.

Therefore, the burden of separation falls entirely on the chromatographic stationary phase.

Part 2: Primary Method – Intact Quantification via C30-RP-LC-MS/MS

Best For: High-throughput lipidomics, drug development, and analyzing intact molecular species without derivatization.

The Mechanism: Shape Selectivity

Standard C18 columns separate lipids primarily by carbon number and double bond count. However, C30 (Triacontyl) stationary phases possess long, rigid alkyl chains that offer enhanced "shape selectivity."

  • Cis-isomers: The 30° kink in the fatty acid chain disrupts the ordering of the C30 stationary phase, reducing retention.

  • Trans-isomers: The linear structure of trans-18:1 allows for a tighter, more ordered interaction with the C30 chains, resulting in greater retention.

Experimental Protocol: Intact PE Resolution

This protocol is optimized for the separation of PE(18:0/18:1) isomers using a high-resolution C30 column coupled to a Triple Quadrupole or Orbitrap MS.

Reagents & Materials:

  • Column: Acclaim C30 (2.1 x 150 mm, 3 µm) or Accucore C30 (2.6 µm core-shell).

  • Mobile Phase A: Acetonitrile:Water (60:40) + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

Workflow Steps:

  • Lipid Extraction: Extract lipids using the Folch or Bligh-Dyer method. Evaporate to dryness and reconstitute in Mobile Phase A:B (1:1).

  • Equilibration: Equilibrate the C30 column at 40°C. Note: Lower temperatures (25-30°C) can enhance shape selectivity but increase backpressure.

  • Gradient Elution:

    • 0-5 min: 30% B (Isocratic hold to elute polar interferences).

    • 5-20 min: Linear gradient 30% → 70% B.

    • 20-30 min: Linear gradient 70% → 99% B (Elution of PE species).

    • Critical: The trans-isomer typically elutes after the cis-isomer on C30 phases.

  • Detection (MS/MS):

    • Source: ESI Negative Mode (PE ionizes well in negative mode as [M-H]-).

    • MRM Transitions: Monitor m/z 744.5 → 281.2 (for PE 18:0/18:1).

    • Validation: Use synthetic standards of PE(18:0/18:1-cis) and PE(18:0/18:1-trans) to establish Retention Time (RT) windows.

Visualization: C30 Separation Mechanism

C30_Mechanism cluster_0 Stationary Phase Interaction C30 C30 Alkyl Chains (High Order/Rigidity) Cis Cis-18:1 PE (Kinked Structure) Trans Trans-18:1 PE (Linear Structure) Interaction_Cis Steric Disruption (Weaker Interaction) Cis->Interaction_Cis Creates Void Interaction_Trans Efficient Packing (Stronger Interaction) Trans->Interaction_Trans Aligns with C30 Result Chromatographic Separation Interaction_Cis->Result Elutes Earlier Interaction_Trans->Result Elutes Later

Caption: Mechanism of C30 shape selectivity. The linear trans-isomer aligns effectively with long alkyl chains, increasing retention compared to the kinked cis-isomer.

Part 3: Secondary Method – Component Analysis via Silver-Ion HPLC (Ag-HPLC)[2]

Best For: Absolute confirmation of isomer ratios, reference standard purity checks, or when MS sensitivity is not required (e.g., raw material analysis).

The Mechanism: Pi-Complexation

Silver ions (Ag+) impregnated in the stationary phase form reversible charge-transfer complexes with the pi-electrons of the double bonds.

  • Selectivity: The complex stability depends on the accessibility of the pi-electrons. The steric hindrance of the trans configuration weakens the Ag-pi interaction.

  • Result: Trans isomers elute faster than cis isomers (opposite to C30 RP-HPLC).

Experimental Protocol: Hybrid Workflow

Direct analysis of intact PE on Ag-columns is difficult due to the polar headgroup interfering with silver ions. The preferred workflow involves transesterification or semi-preparative isolation.

Reagents & Materials:

  • Column: ChromSpher Lipids or Nucleosil Ag+ column.

  • Mobile Phase: Hexane:Acetonitrile (99:1 to 90:10 gradient).

  • Detector: ELSD (Evaporative Light Scattering) or UV (205 nm). Note: MS is difficult due to silver leaching.

Workflow Steps:

  • Derivatization (Optional but Recommended): Convert PE fraction to FAMEs (Fatty Acid Methyl Esters) if total trans-content is the goal.

  • Intact Option: If analyzing intact PE, use a "Normal Phase" solvent system (Hexane/Isopropanol).

  • Elution:

    • Saturated PE (elutes first, no interaction).

    • Trans-18:1 PE (Weak interaction).

    • Cis-18:1 PE (Strong interaction).

    • Dienes/Trienes (Strongest interaction).

Part 4: Comparative Analysis

FeatureC30-RP-LC-MS/MS (Intact)Ag-Ion HPLC (Component/FAME)Standard C18 RP-HPLC
Analyte State Intact PhospholipidFAMEs (usually) or IntactIntact Phospholipid
Isomer Resolution (Rs) Moderate (Rs ~ 1.5 - 2.0)High (Rs > 3.0)Low/None (Co-elution common)
Sensitivity High (Picogram level)Low (Microgram level via ELSD/UV)High (MS compatible)
Sample Prep Minimal (Extraction only)High (Derivatization often needed)Minimal
Throughput High (20-30 min run)Low (45-60 min run)High
Primary Use Case Biological profiling, PK studiesPurity testing, Food analysisGeneral lipidomics

Part 5: Method Selection Workflow

Use the following logic to select the appropriate method for your research goals.

Workflow_Selection cluster_validation Validation Step Start Start: Trans-18:1 PE Analysis Q1 Is intact molecular species info required? Start->Q1 Branch_Yes Yes (Intact PE) Q1->Branch_Yes Branch_No No (Total Trans FA) Q1->Branch_No Method_C30 Method A: C30-RP-LC-MS/MS (Selectivity for Isomers) Branch_Yes->Method_C30 High Sensitivity Method_Ag Method B: Ag-Ion HPLC (FAME Derivatization) Branch_No->Method_Ag Isomer Purity Focus Method_GC Alternative: GC-FID (Standard Reference) Branch_No->Method_GC Standard Quantification Validate Validate RT with Synthetic Standards Method_C30->Validate

Caption: Decision tree for selecting the analytical method based on the requirement for intact molecular data versus total fatty acid composition.

References

  • Bird, S. S., et al. (2012).[2] "Separation of Cis-Trans Phospholipid Isomers Using Reversed Phase LC with High Resolution MS Detection." Analytical Chemistry. Link

  • Mullner, P., et al. (2023). "Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons." Molecules. Link

  • Dodds, E. D., et al. (2005). "Gas chromatographic and mass spectrometric analysis of trans-18:1 fatty acid isomers." Lipids.[3][2][4][5][6][7] Link

  • Triebl, A., et al. (2014).[4] "Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry." Journal of Chromatography A. Link

  • Thermo Fisher Scientific. (2014). "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Application Note. Link

Sources

Cholesterol-Modulated Phase Behavior of 1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) Membranes

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Membrane Biophysics & Drug Delivery

Executive Summary

This guide provides an in-depth technical analysis of the interaction between cholesterol and 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) . Unlike its cis-isomer (DOPE), DEPE contains trans-double bonds, resulting in tighter acyl chain packing and significantly higher phase transition temperatures.

For researchers in liposomal drug delivery and membrane biophysics, DEPE serves as a critical "intermediate" model system. It bridges the gap between highly fluid, fusogenic cis-unsaturated lipids and rigid saturated lipids. This guide focuses on the biphasic impact of cholesterol on DEPE's lamellar-to-inverted hexagonal (


) phase transition, a key parameter for controlling membrane fusion events.
Mechanistic Insight: The Trans-Lipid Advantage

To understand DEPE's performance, one must first distinguish the structural impact of the trans vs. cis double bond.

  • DOPE (Cis-18:1): The cis-double bond creates a permanent "kink" (

    
    ) in the acyl chain. This prevents tight packing, lowers the gel-to-liquid transition temperature (
    
    
    
    ), and promotes high negative curvature, driving early formation of the
    
    
    phase (
    
    
    ).
  • DEPE (Trans-18:1): The trans-double bond maintains a linear chain geometry similar to saturated lipids (like DPPE) but retains the electronic properties of unsaturation. This results in a "stiff" bilayer with a

    
     of 
    
    
    
    and a
    
    
    of
    
    
    .

The Cholesterol "Buffer" Effect: Cholesterol acts as a modulator of membrane order.[1][2] In DEPE membranes, it exhibits a distinct biphasic effect on the


 transition:
  • Low Concentration (<20 mol%): Cholesterol destabilizes the bilayer, lowering

    
     and promoting the formation of non-lamellar (
    
    
    
    ) structures.
  • High Concentration (>30 mol%): Cholesterol stabilizes the bilayer, raising

    
     and inhibiting the formation of the 
    
    
    
    phase.

This tunability makes DEPE/Cholesterol systems superior for applications requiring triggered fusion at specific elevated temperatures (hyperthermia-induced release).

Visualization: Phase Transition Logic

The following diagram illustrates the thermotropic phase progression of DEPE and how cholesterol intercepts these transitions.

DEPE_Phase_Behavior L_beta Lβ (Gel Phase) Ordered, Rigid L_alpha Lα (Liquid Crystalline) Fluid, Lamellar L_beta->L_alpha Tm ≈ 37-38°C Chain Melting H_II HII (Inverted Hexagonal) Non-Lamellar, Fusogenic L_alpha->H_II Th ≈ 60-65°C Curvature Stress Chol_Low Cholesterol < 20 mol% (Destabilizes Bilayer) Chol_Low->L_alpha Lowers Th Promotes HII Chol_High Cholesterol > 30 mol% (Stabilizes Bilayer) Chol_High->L_alpha Raises Th Prevents HII

Figure 1: Logic flow of DEPE phase transitions. Note the opposing effects of low vs. high cholesterol on the hexagonal phase onset (


).[3]
Comparative Performance Analysis

The following table contrasts DEPE with its primary alternatives (DOPE and DPPE) in the context of cholesterol interaction.

FeatureDEPE (Product) DOPE (Alternative 1) DPPE (Alternative 2)
Chemistry 18:1 Trans (Elaidoyl)18:1 Cis (Oleoyl)16:0 Saturated (Palmitoyl)
Chain Geometry Linear (Pseudo-saturated)KinkedLinear
Main Transition (

)
~37.5°C (Physiological)~ -16°C~63°C
Hexagonal Transition (

)
~63°C ~10°C>100°C (Very stable)
Cholesterol Effect on

Broadens transition; eliminates peak at >30 mol%.Negligible (already fluid).Broadens; fluidizes gel phase.
Cholesterol Effect on

Biphasic: Lowers

(<20%), Raises

(>30%).[3]
Generally lowers curvature energy (promotes

).
N/A (Stable bilayer).
Primary Application Thermosensitive Liposomes , Membrane Packing Studies.Fusogenic Helper Lipid (Gene Delivery).[4]Rigid Liposomes (Long Circulation).

Key Takeaway: DEPE is the optimal choice when the experimental goal is to study or utilize a lipid that is gel-phase at room temperature but fluid/fusogenic at hyperthermic temperatures , with cholesterol serving as a fine-tuning dial for the fusion threshold.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed to be self-validating. The use of Differential Scanning Calorimetry (DSC) is the gold standard for verifying these phase behaviors.

Protocol A: Preparation of DEPE/Cholesterol Multilamellar Vesicles (MLVs)

Objective: Create thermodynamically stable lipid dispersions for phase characterization.

  • Stock Preparation: Dissolve DEPE and Cholesterol separately in Chloroform/Methanol (2:1 v/v) to a concentration of 10 mg/mL.

  • Mixing: Aliquot DEPE and Cholesterol into glass vials to achieve molar ratios of 100:0, 90:10, 80:20, and 70:30.

  • Film Formation: Evaporate solvent under a stream of nitrogen. Desiccate under high vacuum (<100 mTorr) for at least 4 hours to remove trace solvent.

    • Validation Check: The film should be uniform and translucent. Opaque spots indicate residual moisture or solvent.

  • Hydration: Add HEPES buffer (20mM HEPES, 150mM NaCl, pH 7.4) to the dried film. Vortex vigorously at 55°C (above the

    
     of DEPE) for 5 minutes.
    
    • Causality: Hydrating above

      
       ensures the lipids are in the fluid state, allowing for homogeneous mixing of cholesterol into the bilayers.
      
  • Cycling: Perform 3 freeze-thaw cycles (Liquid

    
    
    
    
    
    55°C water bath) to ensure equilibrium solute distribution.
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Quantify


 and 

shifts.
  • Loading: Load 500 µL of the MLV suspension (approx. 1 mg/mL lipid) into the sample cell of a high-sensitivity DSC (e.g., MicroCal VP-DSC). Fill the reference cell with matched buffer.

  • Thermal History: Scan from 20°C to 80°C at a rate of 60°C/hr (heating). Cool back to 20°C. Repeat the scan.

    • Note: Use the second heating scan for data analysis to eliminate thermal history effects from preparation.

  • Data Analysis:

    • 
       (Gel-to-Liquid):  Look for an endothermic peak near 37°C. As cholesterol increases, this peak will broaden and decrease in enthalpy (
      
      
      
      ).
    • 
       (Lamellar-to-Hexagonal):  Look for a smaller endothermic transition near 60-65°C.
      
    • Self-Validation: If the

      
       peak is absent in the 0% Chol control, the sample may not be fully hydrated or the scan rate is too fast.
      
Visualization: Experimental Workflow

Experimental_Workflow cluster_check Validation Checkpoints Start Start: Lipid Stock (DEPE + Cholesterol) Film Solvent Evaporation (N2 Stream + Vacuum) Start->Film Hydration Hydration @ 55°C (> Tm of DEPE) Film->Hydration Check1 Film Translucency Film->Check1 Cycling Freeze-Thaw Cycles (Equilibration) Hydration->Cycling DSC DSC Scan (20°C to 80°C) Cycling->DSC Analysis Data Analysis (Extract Tm, Th, ΔH) DSC->Analysis Check2 Reversible Scans DSC->Check2

Figure 2: Step-by-step workflow ensuring thermodynamic equilibrium and data validity.

References
  • Epand, R. M., et al. (1996). "Effects of cholesterol on the lamellar and the inverted hexagonal (

    
    ) phases of dielaidoylphosphatidylethanolamine."[3] Biophysical Journal.[5] 
    
  • Tate, M. W., & Gruner, S. M. (1987). "Lipid polymorphism of mixtures of dioleoylphosphatidylethanolamine and saturated and monounsaturated phosphatidylcholines of various chain lengths." Biochemistry.

  • Seddon, J. M. (1990). "Structure of the inverted hexagonal (

    
    ) phase, and non-lamellar phase transitions of lipids." Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. 
    
  • Caffrey, M. (1985). "Kinetics of the lamellar-inverse hexagonal phase transition in a lipid-water system." Biochemistry.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE)

Author: BenchChem Technical Support Team. Date: March 2026

Understanding DEPE: Properties and Preliminary Hazard Assessment

1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a phospholipid, a class of lipids that are major components of all cell membranes. Structurally similar to other phosphatidylethanolamines like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), DEPE is integral to research in liposome formulation, drug delivery, and membrane biophysics.[1][2]

While many phospholipids are not classified as hazardous substances, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for DEPE. An SDS for a closely related compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, indicates potential hazards including skin and eye irritation, and it may be harmful if swallowed or inhaled.[3][4] Therefore, a cautious approach to handling and disposal is warranted.

Key Principles for Handling DEPE Waste:

  • Segregation is Paramount: Never mix DEPE waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][6] Incompatible wastes can react, creating unforeseen hazards.[7]

  • Assume Contamination: Any materials that come into contact with DEPE, such as gloves, pipette tips, and empty containers, should be considered chemically contaminated and disposed of accordingly.

  • Consult Local Regulations: Disposal procedures are governed by local, state, and federal regulations.[8][9] This guide provides a framework, but your institution's EHS department is the ultimate authority on compliant disposal.

Step-by-Step Disposal Protocol for DEPE Waste

The proper disposal route for DEPE depends on its physical state (solid, in solution) and whether it is mixed with other hazardous substances.

Before disposal, accurately characterize the waste stream.

  • Pure DEPE (Solid): Unused or expired solid DEPE.

  • DEPE in Non-Hazardous Solution: DEPE dissolved in aqueous buffers or other non-hazardous solvents. Note that even if the solvent is non-hazardous, the resulting mixture may still require specific disposal procedures.[10]

  • DEPE in Hazardous Solvent: DEPE dissolved in solvents such as chloroform, methanol, or other organic solvents. This is a common scenario as many phospholipids are soluble in these organic solvents.[11]

  • Contaminated Labware: Includes pipette tips, centrifuge tubes, gloves, and glassware that have been in contact with DEPE.

Proper containment is a critical step in safe waste management.

  • Containers: Use containers that are chemically compatible with the waste.[8] For solid waste, a securely sealed plastic bag or container is appropriate.[5] For liquid waste, use a leak-proof, sealable bottle, preferably the original container if it's in good condition.[5][10]

  • Labeling: All waste containers must be clearly labeled. The label should include:

    • The full chemical name: "this compound Waste"

    • The solvent and its concentration (if applicable)

    • Any other components in the mixture

    • Appropriate hazard pictograms (consult the SDS)

    • The date the waste was first added to the container (accumulation start date)

    • The name of the principal investigator or lab group

The following table outlines the recommended disposal pathways.

Waste StreamRecommended Disposal ProcedureRationale and Key Considerations
Pure, Unused Solid DEPE Dispose of as solid chemical waste through your institution's hazardous waste program.Although potentially non-hazardous, it is best practice to dispose of all laboratory chemicals through a certified hazardous waste vendor to prevent environmental contamination. Never dispose of solid chemicals in the regular trash.[5][12]
DEPE in Non-Hazardous Aqueous Solution While some non-hazardous liquids can be drain-disposed, it is crucial to obtain approval from your EHS department first.[12] If not approved for drain disposal, collect in a labeled, sealed container for chemical waste pickup.Phospholipids can be persistent in the environment. EHS will determine if the concentration and volume are acceptable for the local wastewater treatment system.
DEPE in Hazardous Organic Solvent This waste stream MUST be treated as hazardous chemical waste. Collect in a designated, properly labeled, and sealed container. Do not mix with other solvent waste streams unless they are compatible.[7]The hazardous nature of the solvent dictates the disposal route. For instance, halogenated and non-halogenated solvents must often be segregated.[5]
Contaminated Labware (Gloves, Tips, etc.) Place in a designated solid waste container lined with a durable plastic bag.[5] This container should be labeled as "Chemically Contaminated Solid Waste" and include the name of the chemical.This prevents custodial staff from handling potentially hazardous materials and ensures the waste is sent for appropriate disposal, such as incineration.
Empty DEPE Containers Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5][13] After rinsing, deface or remove the original label and dispose of the container in the appropriate glass or plastic recycling bin, as per institutional policy.[7][12]This procedure ensures that residual chemical does not enter the regular waste stream. Collecting the rinsate is a critical step in this process.
Emergency Procedures: Handling DEPE Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.[9][14]

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[9] For solid spills, carefully sweep up the material, avoiding the generation of dust.[15][16]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealed container and label it as hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent solution.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, especially for larger spills.

Workflow for DEPE Waste Management

The following diagram outlines the decision-making process for the proper disposal of DEPE.

DEPE_Disposal_Workflow DEPE Waste Disposal Decision Tree cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposal Start DEPE Waste Generated Characterize Characterize Waste Stream Start->Characterize IsSolid Is it a Solid or Contaminated Labware? Characterize->IsSolid IsSolution Is it a Solution? Characterize->IsSolution SolidWaste Collect in Labeled Solid Waste Container IsSolid->SolidWaste Yes HazardousSolvent Is the Solvent Hazardous? IsSolution->HazardousSolvent Yes EHS Consult Institutional EHS for Pickup SolidWaste->EHS NonHazSolution Collect in Labeled Aqueous Waste Container HazardousSolvent->NonHazSolution No HazSolution Collect in Labeled Solvent Waste Container HazardousSolvent->HazSolution Yes NonHazSolution->EHS HazSolution->EHS

Caption: Decision workflow for proper segregation and disposal of DEPE waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University.
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018). Justrite.
  • Laboratory waste. (2025). Karolinska Institutet.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Safety Data Sheet 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. (n.d.). Metasci.
  • Safety Data Sheet: 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. (2025). Carl ROTH.
  • Navigating the Safe Disposal of Diethyl Phthalate in a Labor
  • Safe Handling, Storage, and Disposal. (2025).
  • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. (n.d.). Sigma-Aldrich.
  • 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine Safety D
  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine or DOPE Manufacturers. (n.d.). Muby Chemicals.
  • Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • How to dispose off lipids waste? (2024).
  • Phosphatidylethanolamine: Structure, Functions, and Metabolism. (n.d.).

Sources

Personal protective equipment for handling 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that while researchers meticulously design their mRNA payloads or liposomal structures, they often overlook the logistical and safety nuances of lipid handling. 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE), also known as 18:1 (Δ9-Trans) PE, is a critical zwitterionic "helper lipid" used to facilitate endosomal escape in1[1].

While DEPE itself is biologically benign, the operational reality of lipid chemistry dictates that it is almost exclusively processed using hazardous organic solvents. This guide synthesizes technical accuracy with field-proven insights to provide a comprehensive framework for handling, formulating, and disposing of DEPE safely.

Hazard Assessment & The Causality of PPE Selection

To design an effective safety protocol, we must separate the hazard of the lipid from the hazard of the process:

  • The Lipid (DEPE): According to its2, DEPE powder is classified as a non-hazardous substance[2]. However, fine lipid powders pose a respiratory nuisance dust hazard, and further processing of solid materials can result in the formation of combustible dusts[2].

  • The Solvents (The True Risk): Because DEPE is highly hydrophobic, it must be solubilized in organic solvents—typically chloroform or absolute ethanol—for downstream applications[1]. Chloroform is a toxic, volatile, and suspected carcinogenic solvent. Therefore, your Personal Protective Equipment (PPE) matrix is dictated entirely by the solvent phase, not the lipid.

Quantitative PPE & Engineering Controls Matrix

Table 1: Stage-specific PPE requirements based on chemical compatibility and exposure risk.

Operational PhasePrimary HazardEngineering ControlsHand ProtectionEye & Body Protection
Dry Powder Handling Nuisance dust, static chargeChemical Fume Hood (Face velocity 80-100 fpm)Standard Nitrile gloves (Inspect prior to use)Safety goggles, standard lab coat
Solubilization (Chloroform) Toxic vapor inhalation, skin absorptionChemical Fume Hood (Mandatory, sash lowered)Double-glove Nitrile or use PVA gloves (Nitrile degrades rapidly in chloroform)Splash goggles, chemical-resistant apron
LNP Formulation (Ethanol) Flammability, mild irritationBiosafety Cabinet (if sterile) or Fume HoodStandard Nitrile glovesSafety glasses, standard lab coat

Operational Plans: Step-by-Step Methodologies

Trustworthiness in lipid chemistry requires self-validating systems. Every time you handle DEPE, you are fighting against two degradation pathways: hydrolysis (cleavage of the ester bonds via moisture) and oxidation (attack on the trans-double bonds by oxygen). The following protocols are designed to mitigate these risks.

Workflow A: Safe Solubilization and Quality Control of DEPE

Causality: Cold lipids act as a condensation sink. Opening a vial straight from the freezer introduces atmospheric moisture, rapidly degrading the lipid.

  • Thermal Equilibration: Remove the DEPE vial from -20°C storage. Place it in a vacuum desiccator at room temperature for at least 30 minutes before opening.

  • Weighing: Inside a chemical fume hood, weigh the desired mass using an anti-static analytical balance.

  • Solubilization: Add HPLC-grade chloroform or absolute ethanol to achieve your target concentration (typically 10-50 mg/mL). Keep the fume hood sash at the designated safe operating height.

  • Self-Validating QC (Thin Layer Chromatography): Before committing the lipid to an expensive LNP run, validate its integrity. Spot 1-2 µL of the DEPE solution onto a silica TLC plate. Develop the plate in a sealed jar using a solvent system (e.g., Chloroform/Methanol/Water). Visualize the lipids using a phosphomolybdic acid dip followed by heating at 100°C for 5 minutes[3]. A single spot confirms purity; secondary spots indicate degradation[3].

  • Storage: Flush the headspace of the vial with an inert gas (Argon or Nitrogen) to displace oxygen. Seal tightly with Teflon tape and store at -20°C.

Workflow B: LNP Formulation for mRNA Delivery

Causality: DEPE is utilized alongside ionizable lipids to create a stable nanoparticle. The mixing physics and pH shifts are critical for successful encapsulation.

  • Lipid Phase Preparation: In a fume hood, prepare an ethanol mixture containing your ionizable cationic lipid, Cholesterol, DEPE (as the helper lipid), and a PEG-lipid at a defined molar ratio (e.g., 40:28.5:30:1.5)[4].

  • Aqueous Phase Preparation: Dilute the mRNA payload in an acidic buffer (e.g., 1 mM Citrate, 150 mM NaCl, pH 4.5)[4]. Mechanistic Note: The acidic pH protonates the ionizable lipid upon mixing, driving rapid electrostatic complexation with the negatively charged mRNA backbone[4].

  • Microfluidic Mixing: Using a microfluidic cartridge or a 'T' mixer pump system, mix the aqueous buffered solution and the amphiphilic ethanol solution at a volumetric ratio of 3:1 or 4:1[4].

  • Buffer Exchange: Immediately dialyze the resulting LNP suspension against 1X PBS (pH 7.4). This removes the ethanol and neutralizes the pH, locking the LNPs into their final stable size (typically 80-150 nm)[4].

Logistical & Waste Disposal Plan

Improper disposal of lipid-solvent mixtures is a primary source of laboratory safety violations. Segregate waste strictly according to the solvent carrier.

  • Halogenated Organic Waste: Any DEPE dissolved in chloroform, as well as the solvent mixtures used for TLC development, must be routed to clearly labeled Halogenated Waste carboys. Never mix chloroform with acetone or unapproved aqueous waste.

  • Non-Halogenated Organic Waste: DEPE in ethanol (such as the waste generated during the microfluidic mixing and dialysis steps) should be routed to Non-Halogenated Organic Waste.

  • Solid Hazardous Waste: Empty DEPE vials, contaminated pipette tips, and used silica TLC plates (especially those stained with iodine or phosphomolybdic acid)[3] must be disposed of in solid hazardous waste bins. Do not throw these in standard biohazard or municipal trash.

Workflow Visualization

DEPE_Safety_Workflow DEPE DEPE Dry Powder (Non-Hazardous, Dust Risk) Hood Chemical Fume Hood (Engineering Control) DEPE->Hood Transfer for Weighing Solvent Organic Solvents (Chloroform / Ethanol) Hood->Solvent Add Solvent under Exhaust SolidWaste Solid Hazardous Waste (Vials, Tips, TLC Plates) Hood->SolidWaste Empty Vials/Tips LNP LNP Formulation (Microfluidic Mixing) Solvent->LNP Ethanol Phase TLC TLC Analysis (Quality Control) Solvent->TLC Chloroform Phase HaloWaste Halogenated Waste (Chloroform Mixtures) Solvent->HaloWaste Liquid Disposal NonHaloWaste Non-Halogenated Waste (Ethanol Mixtures) LNP->NonHaloWaste Liquid Disposal TLC->SolidWaste Plate Disposal

Figure 1: Operational workflow and waste routing for DEPE lipid handling and LNP formulation.

References

  • Title: Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) | Source: nih.gov (PMC) | URL: [Link]

  • Title: US20240148651A1 - LIPID NANOPARTICLES FOR DELIVERING mRNA VACCINES | Source: google.com (Patents)

Sources

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